3,4-dinitro-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4,5-dinitro-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N4O4/c8-6(9)2-1-4-5-3(2)7(10)11/h1H,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMCBBMNFIAYQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20394372 | |
| Record name | 3,4-dinitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38858-92-3 | |
| Record name | 3,4-dinitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dinitro-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,4-dinitro-1H-pyrazole: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-dinitro-1H-pyrazole is a heterocyclic organic compound that has garnered significant interest primarily as a high-energy density material. Its molecular architecture, featuring a pyrazole ring heavily substituted with nitro groups, confers a unique combination of energetic performance and thermal stability. While the pyrazole scaffold is a common motif in many pharmacologically active compounds, the focus of this technical guide is on the chemical synthesis, physicochemical properties, and energetic characteristics of this compound. This document aims to provide a comprehensive resource for researchers and scientists in the fields of energetic materials and synthetic chemistry. Professionals in drug development may also find the synthetic methodologies and characterization techniques for nitroaromatic compounds of relevance.
Chemical Structure and Properties
This compound (DNP) is a white to pale yellow crystalline solid. The molecule consists of a five-membered pyrazole ring with two nitro functional groups attached to adjacent carbon atoms.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₃H₂N₄O₄ | [1][2] |
| Molecular Weight | 158.07 g/mol | [1][2] |
| Appearance | White to pale yellow crystalline solid | |
| Melting Point | 85-87 °C | [1] |
| Density | 1.82 g/cm³ | |
| Decomposition Temperature | 275 °C | [3] |
Energetic Properties
The energetic properties of this compound make it a compound of interest for applications in explosives and propellants. A compilation of its key energetic parameters is provided in Table 2.
| Property | Value | Reference |
| Heat of Detonation | 4326 kJ/kg | [4] |
| Detonation Velocity | 7633 m/s | [4] |
| Detonation Pressure | 25.1 GPa | |
| Impact Sensitivity | 15 J | |
| Friction Sensitivity | 120 N |
Synthesis of this compound
The most common synthetic route to this compound involves the nitration of pyrazole. This is typically a multi-step process, as direct dinitration can be challenging to control. A general synthetic workflow is outlined below.
Caption: General synthetic workflow for this compound.
Experimental Protocol: Synthesis from Pyrazole
The following protocol is a representative procedure for the synthesis of this compound.[3][5] Caution: This synthesis involves the use of strong acids and nitrating agents and produces an energetic material. Appropriate safety precautions, including personal protective equipment and a fume hood, are mandatory.
Step 1: N-Nitration of Pyrazole to N-Nitropyrazole
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve pyrazole in acetic acid.
-
Prepare a nitrating mixture of nitric acid and acetic anhydride in a separate flask, cooled in an ice bath.
-
Slowly add the pyrazole/acetic acid solution to the cold nitrating mixture with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Pour the reaction mixture onto crushed ice to precipitate the N-nitropyrazole.
-
Filter the solid product, wash with cold water, and dry under vacuum.
Step 2: Thermal Rearrangement to 3-Nitropyrazole
-
In a suitable solvent such as 1,2-dichlorobenzene, dissolve the N-nitropyrazole.
-
Heat the solution to reflux and maintain for several hours until the rearrangement is complete (monitor by TLC or other appropriate analytical technique).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude 3-nitropyrazole can be purified by recrystallization or column chromatography.
Step 3: C-Nitration of 3-Nitropyrazole to this compound
-
To a flask containing 3-nitropyrazole, add a mixture of concentrated sulfuric acid and nitric acid (mixed acid) at a controlled temperature (e.g., 55-60 °C).[5]
-
Stir the reaction mixture at this temperature for approximately 1 hour.[5]
-
Carefully pour the reaction mixture onto ice to precipitate the crude this compound.
-
Filter the product, wash thoroughly with water to remove residual acid, and dry.
-
The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Characterization Methods
The identity and purity of this compound are typically confirmed using a variety of analytical techniques.
Experimental Protocol: Thermal Analysis (DSC/TGA)
Thermal analysis is crucial for determining the thermal stability and decomposition characteristics of energetic materials.
Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is recommended.
Procedure:
-
Accurately weigh a small sample (1-5 mg) of this compound into an aluminum or copper sample pan.
-
Place the sample pan and an empty reference pan into the instrument.
-
Heat the sample from ambient temperature to a final temperature above its decomposition point (e.g., 300-400 °C) at a constant heating rate (e.g., 5-20 °C/min).
-
The measurement should be conducted under an inert atmosphere, such as nitrogen, with a constant flow rate.
-
The DSC curve will indicate the melting point (endothermic peak) and the decomposition temperature (exothermic peak). The TGA curve will show the mass loss as a function of temperature.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Instrumentation: A standard FTIR spectrometer.
Procedure:
-
Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
Alternatively, if the instrument is equipped with an Attenuated Total Reflectance (ATR) accessory, a small amount of the solid sample can be placed directly on the ATR crystal.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Characteristic absorption bands for the N-H, C-H, C=C, C=N, and N-O (from the nitro groups) vibrations should be observed and compared with literature values.
Logical Relationship of Structure to Properties
The properties of this compound are a direct consequence of its molecular structure. The pyrazole ring provides a stable aromatic core, while the two nitro groups are responsible for its high energy content.
Caption: Relationship between the structure and key properties of this compound.
Conclusion
This compound is a significant energetic material with a well-defined chemical structure and a set of properties that make it suitable for various high-energy applications. This guide has provided a detailed overview of its chemical structure, physicochemical and energetic properties, a representative synthesis protocol, and methods for its characterization. The information presented herein is intended to be a valuable resource for researchers and scientists working with or interested in this compound and the broader class of nitroaromatic energetic materials.
References
Technical Guide: 3,4-Dinitro-1H-pyrazole (CAS No. 38858-92-3) for Researchers and Drug Development Professionals
Dato: 30. december 2025
Abstrakt
Dette tekniske dokument giver en dybdegående gennemgang af 3,4-dinitro-1H-pyrazol, en heterocyklisk organisk forbindelse med CAS-nummer 38858-92-3.[1] Dokumentet henvender sig til forskere, videnskabsfolk og fagfolk inden for lægemiddeludvikling og dækker de fysisk-kemiske egenskaber, syntesemetoder, spektral karakterisering og potentielle anvendelser af denne forbindelse, med særligt fokus på dens relevans inden for lægemiddelforskning. Selvom 3,4-dinitro-1H-pyrazol primært er blevet undersøgt for sine energetiske egenskaber, giver den bredere farmakologiske aktivitet af pyrazolderivater anledning til at undersøge dets potentiale i en lægemiddeludviklingskontekst. Dette dokument sammenfatter de tilgængelige kvantitative data, beskriver detaljerede eksperimentelle protokoller og visualiserer nøgleprocesser for at lette en omfattende forståelse.
Introduktion
Pyrazolkernen er et fremtrædende stillads i medicinsk kemi, der findes i en række farmaceutisk aktive midler med forskellige terapeutiske anvendelser, herunder antiinflammatoriske, analgetiske, antipsykotiske og antiobesitas-lægemidler.[2] Introduktionen af nitrogrupper i pyrazolringen kan markant ændre forbindelsens elektroniske og steriske egenskaber, hvilket potentielt kan føre til nye biologiske aktiviteter. 3,4-Dinitro-1H-pyrazol (DNP) er en sådan forbindelse, der, selvom den er grundigt undersøgt inden for energetiske materialer, forbliver relativt uudforsket i den farmaceutiske arena.[3][4] Denne vejledning har til formål at bygge bro over denne videnskløft ved at give et omfattende overblik over DNP's kemi og åbne op for potentielle veje for lægemiddelforskning.
Fysisk-kemiske og spektrale egenskaber
En grundig forståelse af en forbindelses fysisk-kemiske og spektrale egenskaber er fundamental for dens udvikling som et potentielt lægemiddelkandidat. De vigtigste kvantitative data for 3,4-dinitro-1H-pyrazol er sammenfattet i Tabel 1.
Tabel 1: Fysisk-kemiske og spektrale egenskaber for 3,4-Dinitro-1H-pyrazol
| Egenskab | Værdi | Reference(r) |
| CAS-nummer | 38858-92-3 | [1] |
| Molekylformel | C₃H₂N₄O₄ | [1] |
| Molekylvægt | 158.07 g/mol | [1] |
| Smeltepunkt | 85-87 °C | [5] |
| Masse (eksakt) | 158.00760456 Da | [1] |
| Topologisk polært overfladeareal | 120 Ų | [1] |
| IR-spektrale toppe (cm⁻¹) | 3166 (-NH), 1514 (-NO₂), 1324 (-NO₂) | [6] |
| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 7.68 (s, 1H) | [3] |
| ¹³C NMR (CDCl₃, 400 MHz), δ (ppm) | 137.3, 133.7, 129.5, 121.4, 102.5 | [3] |
Krystalstrukturen af 3,4-dinitro-1H-pyrazol er blevet undersøgt, og det er blevet vist, at pyrazolringen er i det væsentlige plan, med de to nitrogrupper roteret ud af planet.[7]
Syntese og karakterisering
Flere syntetiske veje til 3,4-dinitro-1H-pyrazol er blevet rapporteret, primært med udgangspunkt i pyrazol eller 3-nitropyrazol. En almindelig anvendt metode involverer en tretrinsproces: N-nitrering af pyrazol, efterfulgt af termisk omlejring til 3-nitropyrazol og til sidst C-nitrering for at give det ønskede produkt.[8][9]
Eksperimentel protokol: Tretrinssyntese af 3,4-Dinitro-1H-pyrazol
Denne protokol beskriver en forbedret og sikrere syntese af 3,4-dinitro-1H-pyrazol.[8][9]
Trin 1: Syntese af N-nitropyrazol
-
Opløs pyrazol i iseddike.
-
Tilsæt langsomt en blanding af rygende salpetersyre og eddikesyreanhydrid til pyrazolopløsningen under omrøring, mens temperaturen holdes på 20-25 °C.
-
Lad reaktionen forløbe i 2 timer.
-
Tilsæt knust is for at udfælde produktet.
-
Filtrer og tør det faste stof for at opnå N-nitropyrazol.
Trin 2: Syntese af 3-nitropyrazol
-
Opløs N-nitropyrazol i 1,2-diklorbenzen.
-
Opvarm opløsningen til tilbagesvaling og hold denne temperatur for at inducere termisk isomerisering.
-
Overvåg reaktionens forløb ved hjælp af en passende kromatografisk teknik.
-
Efter reaktionens afslutning afkøles blandingen og produktet isoleres.
Trin 3: Syntese af 3,4-Dinitro-1H-pyrazol
-
Opløs 3-nitropyrazol i koncentreret svovlsyre.
-
Tilsæt en blandet syre (koncentreret salpetersyre og svovlsyre) dråbevist til opløsningen, mens temperaturen holdes på 55-60 °C. Forholdet mellem 3-nitropyrazol og salpetersyre bør optimeres, f.eks. et molært forhold på 1:2.[8]
-
Lad reaktionen forløbe i 1 time.
-
Hæld reaktionsblandingen over is for at udfælde 3,4-dinitro-1H-pyrazol.
-
Filtrer, vask med vand og tør produktet.
Karakterisering
Produktets identitet og renhed bekræftes ved hjælp af standard analytiske teknikker, herunder:
-
Infrarød (IR) spektroskopi: Til at identificere tilstedeværelsen af funktionelle grupper såsom N-H og NO₂.
-
Kernemagnetisk resonans (NMR) spektroskopi (¹H og ¹³C): Til at bestemme den molekylære struktur.
-
Massespektrometri (MS): Til at bekræfte molekylvægten.
-
Elementæranalyse: Til at bestemme den empiriske formel.
Nedenfor er et Graphviz-diagram, der illustrerer den syntetiske arbejdsgang.
Figur 1: Syntesearbejdsgang for 3,4-Dinitro-1H-pyrazol.
Potentielle farmakologiske anvendelser og struktur-aktivitetsforhold
Selvom der er begrænsede offentliggjorte data om den specifikke farmakologiske aktivitet af 3,4-dinitro-1H-pyrazol, udviser den bredere klasse af pyrazolderivater en bred vifte af biologiske aktiviteter, herunder anticancer, antiinflammatoriske og antimikrobielle egenskaber.[2] Tilstedeværelsen af nitrogrupper kan påvirke et molekyles farmakokinetiske og farmakodynamiske profil.
Overvejelser om struktur-aktivitetsforhold (SAR)
Struktur-aktivitetsforhold (SAR) studier er afgørende i lægemiddeldesign for at forstå, hvordan forskellige funktionelle grupper bidrager til et molekyles biologiske aktivitet. For pyrazolderivater kan positionen og arten af substituenter på pyrazolringen dramatisk påvirke deres farmakologiske profil.
Nedenstående diagram illustrerer et logisk forhold for at udforske SAR for dinitropyrazolderivater.
Figur 2: Logisk arbejdsgang for udforskning af struktur-aktivitetsforhold.
Potentielle terapeutiske mål
I betragtning af den kendte aktivitet af andre pyrazolderivater kan potentielle forskningsområder for 3,4-dinitro-1H-pyrazol omfatte:
-
Anticancer-aktivitet: Mange pyrazolderivater er blevet undersøgt for deres cytotoksiske virkninger mod forskellige kræftcellelinjer.[10][11] Den potentielle virkningsmekanisme kan involvere inhibering af kinaser, forstyrrelse af mikrotubuli-polymerisering eller induktion af apoptose.
-
Antiinflammatorisk aktivitet: Celecoxib, et velkendt antiinflammatorisk lægemiddel, indeholder en pyrazolkerne. Undersøgelse af DNP's evne til at hæmme enzymer som cyclooxygenase (COX) kan være en frugtbar forskningsvej.
-
Enzyminhibering: Pyrazoler er kendt for at hæmme forskellige enzymer. For eksempel er 3-substituerede pyrazoler blevet evalueret som hæmmere af leveralkoholdehydrogenase.[12]
Konklusion
3,4-Dinitro-1H-pyrazol er en velkarakteriseret forbindelse med etablerede syntesemetoder, primært drevet af dens anvendelse i energetiske materialer. Dets potentiale inden for lægemiddeludvikling er dog stort set uudnyttet. Den rige farmakologi af pyrazolkernen, kombineret med de unikke elektroniske egenskaber, som nitrogrupperne giver, antyder, at 3,4-dinitro-1H-pyrazol og dets derivater kunne repræsentere en ny klasse af farmakologisk aktive midler. Yderligere forskning i dets biologiske aktiviteter, herunder screening mod forskellige terapeutiske mål og detaljerede struktur-aktivitetsforholdsstudier, er berettiget for fuldt ud at belyse dets potentiale i lægemiddelforskning. Denne tekniske vejledning giver et grundlæggende vidensgrundlag for at igangsætte sådanne undersøgelser.
References
- 1. 3,4-dinitro-1H-pyrazole | C3H2N4O4 | CID 3620736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Extensive Evaluation of Dinitropyrazole and Tetrazole-Based Energetic Compounds: Role of Isomerism and Oxygen Balance on the Overall Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and characterization of 3,4-dinitropyrazole [journal.bit.edu.cn]
- 6. mdpi.com [mdpi.com]
- 7. This compound benzene 0.25-solvate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Improved Synthesis of 3,4-Dinitropyrazole [energetic-materials.org.cn]
- 10. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 11. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3,4-dinitro-1H-pyrazole: Synthesis, Characterization, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-dinitro-1H-pyrazole (DNP) is a heterocyclic compound of interest due to its energetic properties and potential biological activities. This technical guide provides a comprehensive overview of its chemical characteristics, a detailed methodology for its synthesis and purification, standard protocols for its analytical characterization, and an evaluation of its known biological effects. While primarily investigated for its applications as an energetic material, this document also explores its cytotoxicity, which is of relevance to drug development professionals. The information is presented to be a valuable resource for researchers in chemistry and the life sciences.
Chemical and Physical Properties
This compound is a solid organic compound with the molecular formula C₃H₂N₄O₄.[1] A summary of its key quantitative data is presented in Table 1.
| Property | Value | Reference |
| Molecular Weight | 158.07 g/mol | --INVALID-LINK-- |
| Molecular Formula | C₃H₂N₄O₄ | --INVALID-LINK-- |
| Appearance | Yellow, powdered solid | --INVALID-LINK-- |
| Melting Point | 85-87 °C | --INVALID-LINK-- |
| Purity (typical) | >99% | --INVALID-LINK-- |
Synthesis and Purification
The synthesis of this compound is typically achieved through a multi-step process starting from pyrazole. The general synthetic workflow is outlined in the diagram below.
References
An In-depth Technical Guide to the Physical and Chemical Properties of 3,4-Dinitrophenol (3,4-DNP)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 3,4-Dinitrophenol (3,4-DNP), a nitroaromatic compound of significant interest in various scientific domains. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other fields where the characteristics of this compound are pertinent.
Core Physicochemical Properties
3,4-Dinitrophenol is a yellow crystalline solid.[1] Its chemical structure, featuring a phenol group with two nitro substituents at the 3 and 4 positions of the benzene ring, dictates its distinct physical and chemical behaviors.
Quantitative Data Summary
The fundamental physicochemical properties of 3,4-DNP are summarized in the tables below for ease of reference and comparison.
Table 1: General and Physical Properties of 3,4-Dinitrophenol
| Property | Value |
| Molecular Formula | C₆H₄N₂O₅ |
| Molecular Weight | 184.11 g/mol |
| Appearance | Light yellow needles or crystalline solid |
| Melting Point | 134 °C |
| Boiling Point | 418.7 °C at 760 mmHg |
| pKa (at 25 °C) | 5.35 - 5.42 |
Table 2: Solubility Profile of 3,4-Dinitrophenol
| Solvent | Solubility |
| Water | Moderately soluble |
| Ethanol | Very soluble |
| Diethyl Ether | Very soluble |
| Dioxane | Soluble (1g / 10 mL) |
| Chloroform | Freely soluble |
| Acetone | Soluble |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 3,4-DNP.
Table 3: Key Spectroscopic Data for 3,4-Dinitrophenol
| Spectroscopic Technique | Key Peaks/Signals |
| Infrared (IR) Spectroscopy (cm⁻¹) | ~3500-3200 (Strong, Broad): O-H Stretch (Phenolic Hydroxyl)~3100-3000 (Medium): Aromatic C-H Stretch~1570-1490 (Strong): Asymmetric N-O Stretch (Nitro Group)~1390-1300 (Strong): Symmetric N-O Stretch (Nitro Group) |
| ¹³C NMR (Predicted) | Chemical shifts are influenced by the electron-withdrawing nitro groups and the electron-donating hydroxyl group. |
| UV-Vis Spectroscopy | Exhibits characteristic absorbance peaks in the UV-visible region, which are pH-dependent due to the phenolic hydroxyl group. |
Experimental Protocols
The following sections detail generalized methodologies for determining key physicochemical properties of 3,4-DNP. These protocols may require optimization based on specific laboratory conditions and available equipment.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature at which 3,4-DNP transitions from a solid to a liquid.
Materials:
-
3,4-Dinitrophenol sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus or Thiele tube with high-boiling point oil (e.g., mineral oil)
-
Thermometer
Procedure:
-
A small amount of finely powdered, dry 3,4-DNP is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus or attached to a thermometer and immersed in the Thiele tube.
-
The sample is heated at a steady rate (initially rapid, then slow, ~1-2 °C per minute) as the temperature approaches the expected melting point.
-
The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted.
Spectrophotometric Determination of pKa
Objective: To determine the acid dissociation constant (pKa) of the phenolic hydroxyl group in 3,4-DNP.
Materials:
-
3,4-Dinitrophenol sample
-
Buffer solutions of varying known pH values
-
UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
A stock solution of 3,4-DNP is prepared in a suitable solvent.
-
A series of solutions with a constant concentration of 3,4-DNP are prepared in buffer solutions spanning a range of pH values around the expected pKa.
-
The UV-Vis absorption spectra of the 3,4-DNP solutions in highly acidic (e.g., pH 1) and highly basic (e.g., pH 10) conditions are recorded to determine the wavelengths of maximum absorbance (λmax) for the protonated and deprotonated species, respectively.
-
The absorbance of each buffered solution is measured at the λmax of the deprotonated (phenolate) form.
-
The pKa is calculated using the Henderson-Hasselbalch equation by plotting the ratio of the concentrations of the deprotonated and protonated forms (determined from the absorbance values) against the pH.
Determination of Aqueous Solubility
Objective: To quantify the solubility of 3,4-DNP in water at a specific temperature.
Materials:
-
3,4-Dinitrophenol sample
-
Distilled or deionized water
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Analytical balance
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
An excess amount of 3,4-DNP is added to a known volume of water in a sealed flask.
-
The mixture is agitated in a constant temperature water bath or incubator (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is allowed to settle, and the saturated solution is then centrifuged to remove any undissolved solid.
-
A known volume of the clear supernatant is carefully removed and diluted as necessary.
-
The concentration of 3,4-DNP in the diluted supernatant is determined using a suitable analytical method such as UV-Vis spectrophotometry (against a calibration curve) or HPLC.
-
The solubility is then calculated based on the measured concentration and any dilution factors.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key biological and chemical processes involving dinitrophenols.
Signaling Pathway: Mitochondrial Uncoupling
Dinitrophenols, including 3,4-DNP, are classic mitochondrial uncoupling agents. They disrupt the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis.
Experimental Workflow: Synthesis of 3,4-Dinitrophenol
A potential synthetic route to 3,4-Dinitrophenol involves the hydrolysis of 1-chloro-3,4-dinitrobenzene. This workflow outlines the key steps in such a process.
Experimental Workflow: Analysis in Biological Samples
This diagram illustrates a general workflow for the extraction and analysis of dinitrophenols from biological matrices such as blood or urine.
References
Crystal Structure Analysis of 3,4-Dinitro-1H-pyrazole: A Technical Guide
This technical guide provides an in-depth analysis of the crystal structure of 3,4-dinitro-1H-pyrazole (DNP), a high-energy density material. The information is compiled for researchers, scientists, and drug development professionals, presenting key crystallographic data, experimental protocols, and visualizations of the experimental workflow and molecular interactions. The guide focuses on two reported crystal structures: a solvent-free form and a benzene solvate.
Crystallographic Data Summary
The crystallographic data for both the solvent-free this compound and its benzene solvate have been determined by single-crystal X-ray diffraction. A summary of the key parameters is presented in the tables below for comparative analysis.
Crystal Data and Structure Refinement for Solvent-Free this compound
| Parameter | Value[1] |
| Empirical Formula | C₃H₂N₄O₄ |
| Formula Weight | 158.07 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.9801(8) |
| b (Å) | 11.9959(9) |
| c (Å) | 9.7192(7) |
| β (°) | 94.232(1) |
| Volume (ų) | 1160.41(15) |
| Z | 8 |
| Calculated Density (g·cm⁻³) | 1.8097 |
| F(000) | 640 |
Crystal Data and Structure Refinement for this compound Benzene 0.25-solvate
| Parameter | Value[2] |
| Empirical Formula | 2C₃H₂N₄O₄·0.5C₆H₆ |
| Formula Weight | 355.23 |
| Temperature (K) | 123 |
| Crystal System | Monoclinic |
| a (Å) | 7.4579 (15) |
| b (Å) | 9.787 (2) |
| c (Å) | 19.534 (4) |
| β (°) | 94.87 (3) |
| Volume (ų) | 1420.7 (5) |
| Z | 4 |
| Radiation type | Mo Kα |
| μ (mm⁻¹) | 0.15 |
| Crystal Size (mm) | 0.30 × 0.20 × 0.20 |
| Data collection | |
| Diffractometer | Rigaku R-AXIS RAPID IP |
| Absorption correction | Multi-scan |
| T_min / T_max | 0.957 / 0.971 |
| No. of measured reflections | 3454 |
| No. of independent reflections | 3256 |
| No. of reflections with I > 2σ(I) | 1267 |
| R_int | 0.084 |
| Refinement | |
| R[F² > 2σ(F²)] | 0.060 |
| wR(F²) | 0.105 |
| S | 0.92 |
| No. of reflections | 3256 |
| No. of parameters | 235 |
| No. of restraints | 2 |
| Δρ_max (e Å⁻³) | 0.27 |
| Δρ_min (e Å⁻³) | -0.33 |
Molecular Structure
In the benzene solvate, the asymmetric unit contains two independent dinitropyrazole molecules and half a benzene solvent molecule, which is located on a crystallographic inversion centre.[2] Each pyrazole ring is essentially planar, with the two nitro groups being twisted out of the plane.[2] The dihedral angles between the pyrazole plane and the nitro groups are 11.7(2)° and 31.1(1)° for one molecule, and 21.8(2)° and 25.0(1)° for the second molecule.[2] The solvent-free crystal structure is stabilized by numerous intermolecular hydrogen bonds and π-π stacking interactions.[1]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is achieved through a three-step method starting from pyrazole.[1] The general procedure involves the nitration of pyrazole.[2]
Crystallization
-
Solvent-Free Single Crystals : Single crystals of this compound suitable for X-ray diffraction were obtained by the solvent evaporation method using ether as the solvent.[1]
-
Benzene Solvate Single Crystals : Single crystals of the benzene solvate were grown by the evaporation of a solution of the compound in benzene at room temperature.[2]
X-ray Data Collection and Structure Refinement
For the benzene solvate, X-ray diffraction data were collected on a Rigaku R-AXIS RAPID IP diffractometer.[2] The data collection, cell refinement, and data reduction were performed using RAPID-AUTO and CrystalStructure software, respectively.[2] The structure was solved using SHELXS97 and refined with SHELXL97.[2] All hydrogen atoms were positioned geometrically and treated as riding atoms.[2]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and crystal structure analysis of this compound.
Caption: Experimental workflow for the synthesis and crystal structure analysis of this compound.
Intermolecular Interactions in Solvent-Free DNP
The stability of the solvent-free this compound crystal structure is attributed to a network of intermolecular interactions. The following diagram illustrates the key types of interactions present.
Caption: Key intermolecular interactions stabilizing the crystal structure of solvent-free this compound.
References
Spectroscopic and Synthetic Profile of 3,4-dinitro-1H-pyrazole: A Technical Guide
For researchers, scientists, and professionals in drug development, this document provides an in-depth guide to the spectroscopic and synthetic characteristics of 3,4-dinitro-1H-pyrazole (DNP), a key heterocyclic compound with applications in energetic materials research. This guide details the available spectroscopic data (NMR and IR), outlines the experimental protocols for its synthesis and characterization, and provides a visual representation of its synthetic pathway.
Spectroscopic Data
The structural characterization of this compound is primarily achieved through Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The following tables summarize the key quantitative data obtained from these techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for 1-methyl-3,4-dinitropyrazole
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 4.13 | singlet | 1-CH₃ |
| 8.32 | singlet | H₅ |
Solvent: CDCl₃
Table 2: ¹³C NMR Spectroscopic Data for this compound
While specific experimental ¹³C NMR data for this compound was not found in the surveyed literature, computational studies have been performed on a wide range of nitropyrazoles, which can provide theoretical estimates of the chemical shifts.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in this compound, particularly the nitro groups. The characteristic vibrational frequencies are summarized below, with comparative data from a methylated analog.
Table 3: IR Spectroscopic Data for 1-methyl-3,4-dinitropyrazole
| Wavenumber (cm⁻¹) | Assignment |
| 1534 | Asymmetric C-NO₂ stretch |
| 1350 | Symmetric C-NO₂ stretch |
Experimental Protocols
The synthesis and spectroscopic analysis of this compound involve standard laboratory procedures.
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with pyrazole.[1][2] The established synthetic route is as follows:
-
N-Nitration of Pyrazole: Pyrazole is first subjected to N-nitration to form N-nitropyrazole.[1]
-
Rearrangement to 3-Nitropyrazole: The N-nitropyrazole intermediate undergoes a thermal or acid-catalyzed rearrangement to yield 3-nitropyrazole.[1]
-
C-Nitration of 3-Nitropyrazole: The final step involves the C-nitration of 3-nitropyrazole to introduce a second nitro group at the 4-position, resulting in the formation of this compound.[1][2]
Spectroscopic Analysis
The characterization of the synthesized this compound and its intermediates is performed using standard spectroscopic techniques.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a high-resolution spectrometer, such as a Bruker AVANCE(III) 400 M spectrometer.[3] Samples are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) for analysis.
-
IR Spectroscopy: Infrared spectra are commonly obtained using a Fourier-Transform Infrared (FTIR) spectrophotometer, for instance, a Nicolet 6700 FT-IR instrument.[3] Solid samples are often prepared as KBr pellets for analysis.
Synthesis Workflow
The logical flow of the synthesis of this compound from pyrazole is illustrated in the following diagram.
References
An In-Depth Technical Guide to Nitropyrazoles as Energetic Materials
Authored for: Researchers, Scientists, and Materials Development Professionals
Introduction: The Rise of Nitrogen-Rich Heterocycles
Energetic materials (EMs), a class of substances that store significant chemical energy, are fundamental to applications ranging from military munitions to industrial mining and propulsion systems.[1][2] The field is continually driven by the demand for materials that offer higher performance, increased stability, and reduced sensitivity to accidental stimuli. In this context, nitrogen-rich heterocyclic compounds have emerged as a superior class of EMs. Unlike traditional explosives like TNT, which derive energy primarily from the oxidation of a carbon backbone, nitrogen-rich materials release energy through the cleavage of high-energy N-N and C-N bonds, yielding the environmentally benign dinitrogen (N₂) gas as a primary product.[1]
Among these heterocycles, nitropyrazoles have garnered significant attention. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a robust and versatile scaffold. The introduction of nitro groups (-NO₂) onto this ring enhances the molecule's density, oxygen balance, and heat of formation, all of which are critical factors for detonation performance.[1][2] Nitropyrazole-based energetic materials are characterized by their high density, excellent thermal stability, and tunable detonation properties, making them promising candidates for a new generation of insensitive high-energy materials, propellants, and pyrotechnics.[1][3] This guide provides a comprehensive technical overview of the synthesis, properties, and experimental evaluation of nitropyrazoles as advanced energetic materials.
Synthesis Pathways for Nitropyrazole Cores
The synthesis of nitropyrazole-based energetic materials typically begins with the nitration of the parent pyrazole ring. Subsequent functionalization or further nitration yields a wide array of derivatives. A common and versatile route involves the initial N-nitration of pyrazole, followed by a thermal rearrangement to place the nitro group on a carbon atom (C-nitration). This C-nitrated pyrazole then serves as a precursor for di- and tri-nitrated compounds.
Caption: General synthesis pathway for key dinitropyrazole precursors.
The synthesis often starts with the nitration of pyrazole using a mixture of nitric acid and acetic anhydride to yield N-nitropyrazole. This intermediate can then undergo thermal rearrangement to form 3-nitropyrazole or 4-nitropyrazole.[1][4][5] These mononitropyrazoles are crucial building blocks. Further nitration with mixed acid (a combination of nitric and sulfuric acid) can lead to the formation of dinitropyrazoles (DNPs), such as 3,4-DNP and 3,5-DNP, which are precursors to some of the most powerful nitropyrazole explosives.[4]
Key Nitropyrazole-Based Energetic Materials
Research has focused on several key nitropyrazole compounds, each with a unique profile of energetic performance and sensitivity.
-
3,4,5-Trinitropyrazole (TNP) : As the only fully carbon-nitrated pyrazole, TNP is a benchmark for high performance.[6][7] It possesses high density and exceptional detonation properties, comparable to conventional powerful explosives like HMX, while often exhibiting lower sensitivity to mechanical stimuli.[8][9] Its synthesis can be achieved through the oxidation of 4-amino-3,5-dinitropyrazole.[7][10]
-
4-Amino-3,5-dinitropyrazole (ADNP / LLM-116) : This compound is a cornerstone of insensitive munitions research. The presence of an amino group alongside two nitro groups facilitates strong intermolecular hydrogen bonding, which contributes to its high crystal density, superior thermal stability, and remarkable insensitivity to impact and friction.[7][11][12] Despite its insensitivity, it maintains a high energy output.[13]
-
N-Substituted and Functionalized Nitropyrazoles : To fine-tune properties, researchers have developed numerous derivatives by adding functional groups to the pyrazole ring's nitrogen atom or by creating bridged structures.[14] These modifications can create melt-castable explosives, alter sensitivity, or enhance thermal stability. For example, introducing azidoalkyl or nitratoalkyl functionalities can produce compounds with melting points suitable for melt-casting, a critical industrial requirement.[15]
Structure-Property Relationships
The energetic performance and safety characteristics of nitropyrazoles are directly linked to their molecular structure. A fundamental principle is that increasing the degree of nitration generally enhances energetic output but can also increase sensitivity.
Caption: Logical relationships between molecular structure and properties.
-
Effect of Nitro Groups : Increasing the number of nitro groups on the pyrazole ring raises the compound's density and improves its oxygen balance, leading to higher detonation velocity and pressure.[1]
-
Effect of Amino Groups : The introduction of amino groups, particularly adjacent to nitro groups, promotes the formation of strong intra- and intermolecular hydrogen bonds. This interaction packs molecules more tightly in the crystal lattice, increasing density and significantly enhancing thermal stability while reducing sensitivity to mechanical shock.[11]
-
Energetic Salts : The acidic proton on the pyrazole ring's nitrogen can be abstracted to form energetic salts with nitrogen-rich cations (e.g., ammonium, hydrazinium). This strategy often results in materials with high thermal stability, low sensitivity, and respectable detonation performance.[1][16]
Quantitative Data Summary
The following tables summarize the key energetic properties of representative nitropyrazoles compared to benchmark explosives TNT and RDX.
Table 1: Properties of Mononitro- and Dinitropyrazole Derivatives
| Compound | Abbreviation | Density (g/cm³) | Detonation Velocity (km/s) | Detonation Pressure (GPa) | Sensitivity |
| 4-Nitropyrazole | 4-NP | 1.52 | 6.68 | 18.81 | N/A |
| 3,4-Dinitropyrazole | 3,4-DNP | ~1.83 | ~8.22 | ~28.0 | Low |
| 4-Amino-3,5-dinitropyrazole | ADNP (LLM-116) | 1.90 | 8.50 (calc.) | 31.89 (calc.) | Insensitive (IS: 177 cm) |
| 2,4,6-Trinitrotoluene | TNT | 1.65 | 6.90 | 19.0 | Standard |
Data compiled from sources.[1][4][11] Note: "calc." indicates calculated values. IS refers to Impact Sensitivity drop height.
Table 2: Properties of Highly Nitrated Pyrazoles and Energetic Salts
| Compound | Abbreviation | Density (g/cm³) | Detonation Velocity (km/s) | Detonation Pressure (GPa) | Thermal Stability (°C, Tdec) |
| 3,4,5-Trinitropyrazole | TNP | 1.87 - 1.93 | 9.00 - 9.25 | 37.09 - 38.6 | 260 - 350 |
| 1-Methyl-3,4,5-trinitropyrazole | MTNP | ~1.85 | ~8.95 (calc.) | ~35.6 (calc.) | ~210 |
| Hydroxylammonium Salt of (dinitromethyl)nitropyrazole | 7b | 1.84 | 8.70 (calc.) | 32.55 (calc.) | 169 |
| Cyclotrimethylenetrinitramine | RDX | 1.82 | 8.75 | 34.0 | ~210 |
Data compiled from sources.[5][7][8][9][17][18] Tdec refers to decomposition temperature.
Experimental Protocols
The development of novel nitropyrazoles follows a systematic workflow involving synthesis, characterization, and performance evaluation.
Caption: General experimental workflow for developing nitropyrazoles.
Synthesis of 3,4,5-Trinitropyrazole (TNP)
This protocol describes a common method for synthesizing TNP via the oxidation of 4-amino-3,5-dinitropyrazole (ADNP).[10]
-
Materials : 4-amino-3,5-dinitropyrazole (ADNP), concentrated sulfuric acid (98%), hydrogen peroxide (30%).
-
Procedure :
-
In a reaction vessel placed in an ice-water bath, dissolve a measured quantity of ADNP (e.g., 6 mmol) in concentrated sulfuric acid.
-
While maintaining the low temperature and stirring, slowly add hydrogen peroxide (30%) dropwise to the solution.
-
After the addition is complete, allow the mixture to react at room temperature for approximately 24 hours.
-
Pour the reaction mixture into a beaker of cold water or onto crushed ice to precipitate the product.
-
Extract the product from the aqueous solution using an organic solvent such as ethyl acetate (EtOAc).
-
Combine the organic layers, dry them over an anhydrous salt (e.g., Na₂SO₄), and concentrate the solution under reduced pressure to yield the solid TNP product.
-
-
Safety Precaution : All manipulations of energetic materials and strong oxidizing agents must be conducted with extreme caution, using appropriate personal protective equipment (face shield, blast shield, Kevlar gloves) and in a well-ventilated fume hood.[10]
Characterization Protocols
-
Structural Analysis : The identity and purity of synthesized compounds are confirmed using standard analytical techniques.
-
NMR Spectroscopy : ¹H and ¹³C NMR spectra are recorded to confirm the molecular structure.[10][17]
-
Infrared (IR) Spectroscopy : IR spectra are used to identify characteristic functional groups, such as the strong absorption peaks for nitro groups (-NO₂).[13][17]
-
Single-Crystal X-ray Diffraction : This technique is used to determine the precise molecular structure and crystal packing, providing an accurate measurement of the crystal density, which is crucial for performance calculations.[13][17]
-
-
Thermal Stability Analysis :
Performance and Sensitivity Evaluation
-
Detonation Performance Calculation : Detonation velocity (Vdet) and pressure (P) are often calculated using thermodynamic codes like EXPLO5. These calculations require the experimentally determined density (from X-ray diffraction) and the calculated heat of formation (from quantum chemical methods).[18][19]
-
Mechanical Sensitivity Testing :
-
Impact Sensitivity : Determined using standard drop-weight apparatus according to BAM (Bundesanstalt für Materialforschung und -prüfung) methods. The H₅₀ value, the height from which a standard weight has a 50% probability of causing a detonation, is reported.[11][20]
-
Friction Sensitivity : Measured using a BAM friction tester, which determines the material's response to frictional stimuli. Results are often reported as the load at which 1 in 10 trials results in an event.[11][14]
-
Conclusion and Future Outlook
Nitropyrazoles represent a highly promising and versatile class of energetic materials. Compounds like TNP offer performance that rivals established explosives, while materials such as ADNP (LLM-116) provide an exceptional balance of energy and insensitivity, making them ideal for insensitive munitions. The ability to tune the properties of the pyrazole core through functionalization allows for the rational design of materials tailored for specific applications, including melt-castable formulations and high-performance propellants.[1][3]
Future research will likely focus on several key areas: developing more cost-effective and environmentally benign ("green") synthesis routes, designing novel fused-ring structures (e.g., pyrazolo[4,3-c]pyrazoles) to further enhance density and thermal stability, and creating advanced energetic salts and co-crystals to achieve an optimal balance of performance and safety.[1][6][21] The continued exploration of nitropyrazole chemistry is poised to deliver the next generation of advanced energetic materials.
References
- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. energetic-materials.org.cn [energetic-materials.org.cn]
- 5. researchgate.net [researchgate.net]
- 6. Progress on 3,4,5-Trinitro-1H-pyrazole and Its Derivatives [energetic-materials.org.cn]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.aip.org [pubs.aip.org]
- 14. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 15. Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. New pyrazole energetic materials and their energetic salts: combining the dinitromethyl group with nitropyrazole - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Energetic multifunctionalized nitro/nitramino isomeric pyrazole–tetrazole hybrids: enhancing density and detonation properties through hydrogen bonding and π–π interactions - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
theoretical modeling of 3,4-dinitro-1H-pyrazole
Beginning Research Efforts
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Summarizing Key Data
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literature review on dinitropyrazole isomers
An In-depth Technical Guide to Dinitropyrazole Isomers for Researchers, Scientists, and Drug Development Professionals
Dinitropyrazoles (DNPs) are a class of energetic materials that have garnered significant interest due to their potential applications as explosives and propellants. Their performance characteristics are highly dependent on the isomeric form, specifically the position of the nitro groups on the pyrazole ring. This guide provides a comprehensive overview of the synthesis, properties, and characterization of key dinitropyrazole isomers, presenting data in a structured format to facilitate comparison and further research.
Synthesis of Dinitropyrazole Isomers
The synthesis of dinitropyrazole isomers typically starts from 1H-pyrazole.[1] The synthetic pathways to the most common isomers, 3,4-dinitropyrazole and 3,5-dinitropyrazole, involve a series of nitration and thermal rearrangement steps.[2]
General Experimental Protocol for the Synthesis of 3,4-DNP and 3,5-DNP
A common route to 3,4-DNP and 3,5-DNP begins with the N-nitration of pyrazole.[2]
-
N-Nitration of Pyrazole: Pyrazole is nitrated using a mixture of 90% nitric acid (HNO₃) and acetic anhydride (Ac₂O) to yield N-nitropyrazole.[2]
-
Thermal Isomerization to 3-Nitropyrazole: The N-nitropyrazole is then thermally isomerized in a high-boiling solvent like 1,2-dichlorobenzene under reflux to produce 3-nitropyrazole in quantitative yield.[2]
-
Synthesis of 3,4-Dinitropyrazole (3,4-DNP): 3-nitropyrazole undergoes direct nitration with a mixture of nitric acid and sulfuric acid (mixed acid) to afford 3,4-DNP.[2]
-
Synthesis of 3,5-Dinitropyrazole (3,5-DNP): 3-nitropyrazole is subjected to another N-nitration, followed by a second thermal rearrangement to yield 3,5-DNP.[2]
Caution! The synthesis of these compounds involves highly energetic materials and should only be performed by trained professionals with appropriate safety measures in place, including the use of Kevlar gloves, face shields, and grounded equipment.[2]
Synthesis Workflow
Physicochemical and Energetic Properties of Dinitropyrazole Isomers
The properties of dinitropyrazole isomers vary significantly, influencing their potential applications. For instance, 3,4-DNP and 1,3-DNP are considered melt-castable materials due to their relatively low melting points and high decomposition temperatures.[1] The N-nitro isomers, 1,3-DNP and 1,4-DNP, are generally less stable and can undergo a N→C nitro group migration to form the more stable C-nitropyrazoles at temperatures below 200 °C.[3]
The following tables summarize the key quantitative data for various dinitropyrazole isomers.
Table 1: Physicochemical Properties of Dinitropyrazole Isomers
| Isomer | Molar Mass (g·mol⁻¹) | Melting Point (°C) | Decomposition Temp. (°C) | Density (g·cm⁻³) |
| 3,4-Dinitropyrazole | 158.07 | 71[1] | 285[1] | 1.79[1] |
| 3,5-Dinitropyrazole | 158.07 | 68[1] | 171[1] | - |
| 1,3-Dinitropyrazole | 158.07 | - | - | 1.768[3] |
| 1,4-Dinitropyrazole | 158.07 | - | - | 1.679[3] |
Table 2: Energetic Properties of Dinitropyrazole Isomers
| Isomer | Heat of Formation (kJ·mol⁻¹) | Detonation Velocity (m·s⁻¹) | Detonation Pressure (GPa) | Impact Sensitivity (J) | Friction Sensitivity (N) |
| 3,4-Dinitropyrazole | - | 6245 - 8610[1] | 14.1 - 30.8[1] | 8.5 - 40[1] | 240 - 360[1] |
| 3,5-Dinitropyrazole | - | 6245 - 8610[1] | 14.1 - 30.8[1] | 8.5 - 40[1] | 240 - 360[1] |
| 1,3-Dinitropyrazole | 180 (estimated)[3] | 8426[3] | 30.8[3] | - | - |
| 1,4-Dinitropyrazole | 176.6[3] | 8170[3] | - | - | - |
Characterization of Dinitropyrazole Isomers
A comprehensive characterization of dinitropyrazole isomers is crucial for confirming their structure and purity. The following experimental protocols are commonly employed.
Spectroscopic and Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁴N, and ¹⁵N NMR spectroscopy are used to elucidate the molecular structure.[1]
-
Infrared (IR) Spectroscopy: Fourier Transform Infrared (FT-IR) spectroscopy is used to identify functional groups.[2] Measurements are often made using an Attenuated Total Reflectance (ATR) cell.[2]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition.[2]
-
Elemental Analysis: Provides the percentage composition of carbon, hydrogen, and nitrogen to confirm the empirical formula.[2]
Thermal Analysis
-
Differential Scanning Calorimetry (DSC): DSC is used to determine melting points and decomposition temperatures.[2] A typical procedure involves heating the sample from a low temperature (e.g., -80 °C) to a high temperature (e.g., 400 °C) at a controlled heating rate (e.g., 10 °C·min⁻¹).[2]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability.[2] A common method involves heating the sample from room temperature to around 400 °C at a specific heating rate (e.g., 5 °C·min⁻¹).[2]
Sensitivity Testing
-
Impact, Friction, and Electrostatic Discharge (ESD) Sensitivity: These tests are performed using standard methods to assess the sensitivity of the energetic materials to external stimuli.[1]
Derivatives and Further Applications
Research has also focused on the synthesis and characterization of derivatives of dinitropyrazoles to tune their properties. For example, N-substituted 3,4- and 3,5-dinitropyrazoles with acryl and allyl groups have been explored as liquid explosives with low melting points, making them suitable for applications in cold environments.[2] Additionally, the formation of energetic salts with various cations has been investigated to modify the performance and sensitivity of the parent dinitropyrazole compounds.[1][4]
Conclusion
The isomers of dinitropyrazole represent a versatile class of energetic materials with a wide range of properties. The choice of isomer and subsequent derivatization allows for the fine-tuning of characteristics such as melting point, thermal stability, and energetic output. This guide provides a foundational understanding of the synthesis, properties, and characterization of these compounds, serving as a valuable resource for researchers in the fields of energetic materials and drug development. Further research into novel isomers and their derivatives will continue to expand the potential applications of this important class of compounds.
References
An In-depth Technical Guide on the Solubility of 3,4-Dinitro-1H-pyrazole in Common Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3,4-dinitro-1H-pyrazole (DNP) in various common solvents. The data presented is crucial for professionals in research and development, particularly in fields such as energetic materials and pharmaceuticals where DNP may be used as a starting material or intermediate. Understanding its solubility is essential for processes like crystallization, purification, and formulation.
Core Compound Information
This compound is a high-density energetic compound.[1] Its chemical structure is provided in Figure 1.
Figure 1: Chemical Structure of this compound
A 2D representation of the this compound molecule.
Quantitative Solubility Data
The mole fraction solubility of this compound in various pure solvents was determined across a temperature range of 283.15 K to 338.15 K. The data indicates that the solubility of DNP increases with rising temperature in all tested solvents.[2][3][4]
Below is a summary of the mole fraction solubility (x) of this compound in several common solvents at different temperatures.
| Solvent | Temperature (K) | Mole Fraction Solubility (10^3 * x) |
| Water | 283.15 | 1.35 |
| 288.15 | 1.63 | |
| 293.15 | 1.98 | |
| 298.15 | 2.41 | |
| 303.15 | 2.95 | |
| 308.15 | 3.63 | |
| 313.15 | 4.49 | |
| 318.15 | 5.58 | |
| 323.15 | 6.97 | |
| n-Propanol | 283.15 | 10.31 |
| 288.15 | 12.33 | |
| 293.15 | 14.73 | |
| 298.15 | 17.58 | |
| 303.15 | 20.98 | |
| 308.15 | 25.04 | |
| 313.15 | 29.89 | |
| 318.15 | 35.69 | |
| 323.15 | 42.63 | |
| Isobutyl Alcohol | 283.15 | 10.02 |
| 288.15 | 11.83 | |
| 293.15 | 13.95 | |
| 298.15 | 16.44 | |
| 303.15 | 19.37 | |
| 308.15 | 22.82 | |
| 313.15 | 26.89 | |
| 318.15 | 31.69 | |
| 323.15 | 37.38 | |
| n-Pentanol | 283.15 | 8.89 |
| 288.15 | 10.45 | |
| 293.15 | 12.27 | |
| 298.15 | 14.41 | |
| 303.15 | 16.91 | |
| 308.15 | 19.85 | |
| 313.15 | 23.31 | |
| 318.15 | 27.38 | |
| 323.15 | 32.16 | |
| Isoamyl Alcohol | 283.15 | 8.65 |
| 288.15 | 10.13 | |
| 293.15 | 11.85 | |
| 298.15 | 13.84 | |
| 303.15 | 16.16 | |
| 308.15 | 18.86 | |
| 313.15 | 22.01 | |
| 318.15 | 25.69 | |
| 323.15 | 29.99 | |
| Xylene | 283.15 | 1.89 |
| 288.15 | 2.29 | |
| 293.15 | 2.78 | |
| 298.15 | 3.39 | |
| 303.15 | 4.14 | |
| 308.15 | 5.07 | |
| 313.15 | 6.22 | |
| 318.15 | 7.64 | |
| 323.15 | 9.39 | |
| Ethyl Acetate | 283.15 | 26.98 |
| 288.15 | 32.13 | |
| 293.15 | 38.14 | |
| 298.15 | 45.19 | |
| 303.15 | 53.49 | |
| 308.15 | 63.29 | |
| 313.15 | 74.91 | |
| 318.15 | 88.74 | |
| 323.15 | 105.27 | |
| Chloroform | 283.15 | 2.51 |
| 288.15 | 3.03 | |
| 293.15 | 3.67 | |
| 298.15 | 4.45 | |
| 303.15 | 5.41 | |
| 308.15 | 6.58 | |
| 313.15 | 8.02 | |
| 318.15 | 9.77 | |
| 323.15 | 11.89 | |
| Acetonitrile | 283.15 | 18.91 |
| 288.15 | 22.28 | |
| 293.15 | 26.22 | |
| 298.15 | 30.85 | |
| 303.15 | 36.31 | |
| 308.15 | 42.76 | |
| 313.15 | 50.40 | |
| 318.15 | 59.48 | |
| 323.15 | 70.28 | |
| Tetrahydrofuran | 283.15 | 62.58 |
| 288.15 | 72.84 | |
| 293.15 | 84.72 | |
| 298.15 | 98.41 | |
| 303.15 | 114.19 | |
| 308.15 | 132.39 | |
| 313.15 | 153.42 | |
| 318.15 | 177.77 | |
| 323.15 | 205.99 | |
| 2-Butanone | 283.15 | 40.09 |
| 288.15 | 46.99 | |
| 293.15 | 55.05 | |
| 298.15 | 64.47 | |
| 303.15 | 75.52 | |
| 308.15 | 88.54 | |
| 313.15 | 103.88 | |
| 318.15 | 121.98 | |
| 323.15 | 143.37 |
Note: The solubility data for some solvents were presented in a separate study.[4]
Experimental Protocols
Two primary methods have been employed for the determination of this compound solubility: the dynamic laser monitoring method and the gravimetric method.
1. Dynamic Laser Monitoring Method
This method is utilized to determine the temperature at which a solid solute completely dissolves in a solvent, which corresponds to the solubility at that temperature.
-
Apparatus: The experimental setup typically consists of a glass vessel with an inner chamber, a magnetic stirrer, a condenser to prevent solvent evaporation, a laser emitter, a laser detector, and a precision temperature controller.
-
Procedure:
-
A known volume of the solvent is placed in the inner chamber of the glass vessel.
-
The laser detector is preheated to ensure stable readings.
-
A known mass of this compound is added to the solvent.
-
The solution is continuously stirred and heated at a controlled rate.
-
The laser beam passes through the solution, and the intensity is monitored by the detector.
-
As the solute dissolves, the solution becomes clear, and the laser intensity increases.
-
The temperature at which the laser intensity reaches a maximum and remains constant is recorded as the dissolution temperature.
-
This temperature corresponds to the saturation point for the given concentration. The mole fraction solubility is then calculated.
-
2. Gravimetric Method
The gravimetric method involves preparing a saturated solution at a specific temperature and then determining the amount of dissolved solute by evaporating the solvent.
-
Apparatus: A constant temperature water bath, sealed glass vials, a magnetic stirrer, an analytical balance, and a vacuum oven.
-
Procedure:
-
An excess amount of this compound is added to a known mass of solvent in a sealed glass vial.
-
The vial is placed in a constant temperature water bath and stirred for a prolonged period to ensure equilibrium is reached.
-
After stirring, the solution is allowed to settle.
-
A known mass of the clear supernatant (saturated solution) is carefully transferred to a pre-weighed container.
-
The solvent is evaporated from the container in a vacuum oven at a suitable temperature until a constant weight of the solute is obtained.
-
The mass of the dissolved this compound is determined by weighing the container with the dried solute.
-
The mole fraction solubility is then calculated from the masses of the solute and the solvent.
-
Workflow Visualization
The following diagram illustrates the general experimental workflow for determining the solubility of this compound.
Experimental workflow for solubility determination.
This guide provides essential data and methodologies for researchers working with this compound. The presented information should aid in the design of experimental processes and the development of new applications for this compound.
References
Acidity and pKa of 3,4-dinitro-1H-pyrazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-dinitro-1H-pyrazole is a nitrogen-rich heterocyclic compound that has garnered significant interest in the field of energetic materials. Its highly acidic nature is a key characteristic influencing its stability, reactivity, and potential applications.[1][2] This technical guide provides a comprehensive overview of the acidity and pKa of this compound, including quantitative data, detailed experimental protocols for pKa determination, and visualizations of the underlying chemical principles.
Acidity and pKa Data
The acidity of this compound arises from the proton on the pyrazole ring nitrogen. The presence of two electron-withdrawing nitro groups significantly enhances the acidity of this N-H bond. The reported pKa value for this compound is 5.14 .[1] For context, the pKa of the parent 1H-pyrazole is approximately 14.2, highlighting the profound acidifying effect of the nitro substituents.[1]
| Compound | pKa | Reference |
| 1H-Pyrazole | 14.2 | [1] |
| This compound | 5.14 | [1] |
| 3,4,5-trinitro-1H-pyrazole | 0.05 - 2.35 | [1] |
Experimental Protocols for pKa Determination
The pKa of this compound can be determined experimentally using several well-established methods, primarily potentiometric titration and UV-Vis spectrophotometry.
Potentiometric Titration
This method involves the gradual addition of a titrant of known concentration to a solution of the analyte while monitoring the pH. The pKa is determined from the inflection point of the resulting titration curve.
Materials and Equipment:
-
This compound
-
Standardized 0.1 M sodium hydroxide (NaOH) solution
-
Standardized 0.1 M hydrochloric acid (HCl) solution
-
Potassium chloride (KCl) for maintaining ionic strength
-
Calibrated pH meter with a suitable electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker or titration vessel
-
Deionized water
Procedure:
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to prepare a solution of approximately 1 mM concentration.
-
Ionic Strength Adjustment: Add a sufficient amount of KCl to the sample solution to maintain a constant ionic strength, typically around 0.15 M.
-
Initial pH Adjustment: If necessary, adjust the initial pH of the solution to the acidic range (e.g., pH 2-3) by adding a small amount of 0.1 M HCl.
-
Titration: Place the titration vessel on the magnetic stirrer and immerse the pH electrode. Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution from the burette.
-
Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Endpoint Determination: Continue the titration until the pH has risen significantly, well past the expected pKa. The equivalence point is the point of maximum slope on the titration curve (pH vs. volume of titrant).
-
pKa Calculation: The pKa is equal to the pH at the half-equivalence point. Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve. Perform at least three replicate titrations to ensure accuracy.[3][4]
UV-Vis Spectrophotometry
This method relies on the difference in the UV-Vis absorption spectra of the protonated and deprotonated forms of the compound. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined.
Materials and Equipment:
-
This compound
-
Buffer solutions of known pH values covering a range around the expected pKa (e.g., pH 3 to 7)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Calibrated pH meter
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is an issue).
-
Sample Preparation for Analysis: For each buffer solution, prepare a sample by adding a small, constant aliquot of the stock solution to a known volume of the buffer. This ensures the total concentration of the pyrazole derivative is the same in all samples.
-
Spectral Measurement:
-
Record the UV-Vis spectrum of the fully protonated form by preparing a sample in a highly acidic solution (e.g., 0.1 M HCl).
-
Record the UV-Vis spectrum of the fully deprotonated form by preparing a sample in a highly basic solution (e.g., 0.1 M NaOH).
-
Record the UV-Vis spectra of the samples prepared in the series of buffer solutions.
-
-
Data Analysis:
-
Identify a wavelength where the absorbance difference between the protonated and deprotonated forms is maximal.
-
Plot the absorbance at this wavelength against the pH of the buffer solutions.
-
The resulting data should form a sigmoidal curve. The pKa is the pH at the inflection point of this curve.
-
Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometric data: pKa = pH + log[(A - AI) / (AM - A)] where:
-
Visualizations
Dissociation of this compound
The following diagram illustrates the acid dissociation equilibrium of this compound.
Caption: Acid dissociation of this compound.
Experimental Workflow for Potentiometric pKa Determination
The logical flow of the potentiometric titration experiment is depicted below.
Caption: Potentiometric titration workflow for pKa determination.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 3,4-Dinitropyrazole (3,4-DNP)
These application notes provide a detailed protocol for the multi-step synthesis of 3,4-Dinitropyrazole (3,4-DNP) from pyrazole, intended for use by researchers and professionals in chemistry and drug development. The synthesis is a three-step process involving N-nitration, thermal rearrangement, and a final C-nitration.
Overall Synthesis Pathway
The synthesis of 3,4-DNP from pyrazole is accomplished via a three-step reaction sequence. First, pyrazole undergoes N-nitration to form 1-nitropyrazole (1-NP). This intermediate is then subjected to thermal rearrangement to yield 3-nitropyrazole (3-NP). The final step involves the C-nitration of 3-NP using mixed acids to produce the target compound, 3,4-DNP.[1][2]
Caption: Three-step synthesis of 3,4-Dinitropyrazole from pyrazole.
Experimental Protocols
Safety Precaution: This synthesis involves the use of strong acids, nitrating agents, and potentially energetic compounds. All procedures should be carried out by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.
Step 1: Synthesis of 1-Nitropyrazole (1-NP)
This procedure utilizes acetyl nitrate, generated in situ from nitric acid and acetic anhydride, for the N-nitration of pyrazole.[1][3]
Materials:
-
Pyrazole
-
Glacial Acetic Acid
-
Fuming Nitric Acid
-
Acetic Anhydride
-
Crushed Ice
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Protocol:
-
In a round-bottom flask, dissolve pyrazole in glacial acetic acid with stirring.
-
Cool the flask in an ice-water bath to maintain a temperature of 20-25°C.[3]
-
Slowly add fuming nitric acid to the solution.[3]
-
Following the nitric acid addition, add acetic anhydride dropwise while ensuring the temperature remains between 20-25°C.[3]
-
Allow the reaction to stir for 2 hours at this temperature.[3]
-
After the reaction is complete, pour the mixture into a beaker of crushed ice to precipitate the product.
-
Collect the white, solid 1-nitropyrazole by filtration and dry the product.
Step 2: Synthesis of 3-Nitropyrazole (3-NP) via Thermal Rearrangement
This step involves the thermal rearrangement of 1-nitropyrazole in a high-boiling point solvent.[1][4]
Materials:
-
1-Nitropyrazole (from Step 1)
-
Anisole or 1,2-dichlorobenzene
-
Heating mantle, condenser, round-bottom flask, thermometer
Protocol:
-
Dissolve the 1-nitropyrazole in anisole or 1,2-dichlorobenzene in a round-bottom flask equipped with a condenser.[1][5]
-
Heat the solution to reflux (approximately 145°C for anisole) and maintain this temperature.[6]
-
The rearrangement is typically complete within several hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The solvent can be removed under reduced pressure. The crude 3-nitropyrazole can then be purified, often by recrystallization.
Step 3: Synthesis of 3,4-Dinitropyrazole (3,4-DNP)
This final step is the nitration of 3-nitropyrazole at the C4 position using a mixed acid solution.[1][7]
Materials:
-
3-Nitropyrazole (from Step 2)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Crushed Ice
-
Sodium Chloride (optional, for salting out)
-
Diethyl ether or Dichloromethane (for extraction)
-
Round-bottom flask, magnetic stirrer, ice bath
Protocol:
-
In a round-bottom flask, carefully dissolve 3-nitropyrazole in concentrated sulfuric acid. This process may be exothermic and should be done with cooling.[3]
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.
-
Cool the 3-nitropyrazole solution in an ice bath.
-
Slowly add the mixed acid nitrating agent to the 3-nitropyrazole solution. Maintain the temperature between 55-60°C.[7]
-
Stir the reaction mixture for 1 hour at this temperature.[7]
-
After the reaction is complete, cool the mixture and pour it onto crushed ice.[3]
-
A significant portion of the 3,4-DNP product may precipitate from the solution.[1] This solid can be collected by filtration.
-
To recover the remaining product dissolved in the filtrate, saturate the aqueous solution with sodium chloride and perform a solvent extraction using diethyl ether or dichloromethane.[1][3]
-
Combine the precipitated solid with the extracted product. The crude 3,4-DNP can be purified by recrystallization to achieve high purity.[1]
Data Presentation: Summary of Reaction Conditions and Yields
The following tables summarize quantitative data reported in the literature for the synthesis of 3,4-DNP.
Table 1: N-Nitration of Pyrazole to 1-Nitropyrazole
| Reagents | Molar/Volume Ratio | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pyrazole, Acetic Acid, Fuming HNO₃, Acetic Anhydride | Pyrazole:HNO₃ = 1:0.5-2 (w/v) | 20-25 | 2 | ~84 (crude) | [3] |
| Pyrazole, 90% HNO₃, Acetic Anhydride | Not specified | Not specified | Not specified | 90 |[4][8] |
Table 2: Thermal Rearrangement of 1-Nitropyrazole to 3-Nitropyrazole
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| Anisole | 145 | 10 | Not specified | [6] |
| 1,2-Dichlorobenzene | Reflux | Not specified | Quantitative |[4][8] |
Table 3: C-Nitration of 3-Nitropyrazole to 3,4-Dinitropyrazole
| Nitrating Agent | Molar/Volume Ratio | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Conc. HNO₃ / Conc. H₂SO₄ | 3-NP:HNO₃ = 1:2 (molar) | 55-60 | 1 | Not specified | [7] |
| Conc. HNO₃ / Conc. H₂SO₄ | Not specified | Not specified | Not specified | 88 | [4][5] |
| Conc. HNO₃ / Conc. H₂SO₄ | 3-NP:Mixed Acid = 1:5-8 (w/v) | 90-120 | 0.5-2 | Not specified | [3] |
| Overall Yield (Pyrazole to 3,4-DNP) | | | | up to 55% | [2][7] |
Experimental Workflow Visualization
The workflow for the final C-nitration step, including product isolation and purification, involves several key laboratory operations.
Caption: Workflow for the C-nitration of 3-NP and purification of 3,4-DNP.
References
- 1. imemg.org [imemg.org]
- 2. researchgate.net [researchgate.net]
- 3. CN102250007A - Preparation method of 3,4-binitropyrazole - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved Synthesis of 3,4-Dinitropyrazole [energetic-materials.org.cn]
- 8. Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3,4-Dinitro-1H-pyrazole in Energetic Materials
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the applications of 3,4-dinitro-1H-pyrazole (DNP) in the field of energetic materials. It includes a summary of its performance characteristics, detailed experimental protocols for its synthesis and the preparation of its derivatives, and safety considerations.
Introduction
This compound (DNP) is a heterocyclic nitrated compound that serves as a crucial building block for a variety of energetic materials.[1] Its dinitro-substituted pyrazole structure offers a balance of high energy content and thermal stability, making it a compound of significant interest in the development of advanced explosives, propellants, and pyrotechnics.[1][2] The acidity of DNP is a notable characteristic, though this can also present challenges in its application.[3]
Performance Characteristics of DNP-Based Energetic Materials
The energetic properties of materials derived from this compound and its isomers are summarized below. These compounds often exhibit high densities, detonation velocities, and pressures, positioning them as potential replacements for traditional energetic materials.
| Compound | Density (g·cm⁻³) | Detonation Velocity (D, m·s⁻¹) | Detonation Pressure (P, GPa) | Thermal Stability (Td, °C) | Reference(s) |
| 3,4,5-Trinitro-1H-pyrazole (TNP) | 1.867 | 9250 | 38.6 | >200 | [4] |
| 4-Amino-3,5-dinitropyrazole (LLM-116) | 1.90 | 8497 | 31.89 | - | [5] |
| LLM-226 (Trimer of LLM-116) | 1.83 | 8220 | 28.0 | - | [5] |
| (Dinitropyrazolyl)Azoxyfurazans | 1.78–1.87 | 8710–8990 | 33.9–38.7 | 203–228 | [6] |
| 3,4,5-Trinitro-1-(nitromethyl)-1H-pyrazole (TNNMP) | - | 8858 | 35.1 | 202 | [7] |
| 5-(3,5-Dinitro-1H-pyrazol-4-yl)-1H-tetrazole | 1.712 | - | - | - | [8] |
Experimental Protocols
The following protocols are based on established literature procedures for the synthesis of this compound and related energetic compounds. Researchers should adhere to all institutional safety guidelines and utilize appropriate personal protective equipment.
This protocol describes a three-step synthesis from pyrazole.[9]
Step 1: N-Nitration of Pyrazole
-
Prepare a mixture of nitric acid and acetic anhydride.
-
Separately, dissolve pyrazole in acetic acid.
-
Slowly add the pyrazole solution to the nitric acid/acetic anhydride mixture while maintaining a low temperature.
-
After the addition is complete, allow the reaction to proceed to completion.
-
Isolate the N-nitropyrazole product.
Step 2: Thermal Rearrangement to 3-Nitropyrazole
-
Reflux the N-nitropyrazole in a suitable high-boiling solvent such as 1,2-dichlorobenzene.[10]
-
Monitor the reaction for the complete conversion to 3-nitropyrazole.
-
Isolate and purify the 3-nitropyrazole.
Step 3: C-Nitration to this compound
-
React 3-nitropyrazole with a nitrating agent, such as a mixture of nitric acid and sulfuric acid.[10]
-
Control the reaction temperature, typically between 55-60°C.[9]
-
The reaction time is approximately 1 hour.[9]
-
Pour the reaction mixture onto ice water to precipitate the 3,4-DNP.
-
Filter, wash, and dry the product. A total yield of up to 55% with 99% purity can be achieved.[9]
This protocol provides a general method for the N-alkylation of 3,4-DNP.[10]
-
Add 3,4-DNP to a round-bottom flask.
-
Add acetonitrile and triethylamine (TEA) and stir the solution at room temperature for 5 minutes.[10]
-
Slowly add the desired alkylating agent (e.g., allyl bromide or acryloyl chloride).[10]
-
Stir the reaction mixture at room temperature for an additional 5 minutes, then heat to 60°C for 12 hours.[10]
-
After cooling, dilute the reaction mixture with dichloromethane and deionized water.
-
Perform a liquid-liquid extraction using a separatory funnel.
-
Dry the organic layer and remove the solvent to obtain the N-substituted product.
Visualizations
The following diagrams illustrate the synthesis pathway and a general experimental workflow.
Caption: Synthesis pathway for this compound.
Caption: General experimental workflow for energetic material development.
Safety and Handling
This compound and its derivatives are energetic materials and must be handled with extreme caution.
-
Toxicity: DNP is harmful if swallowed, in contact with skin, or inhaled. It can cause skin and serious eye irritation, as well as respiratory irritation.[11]
-
Explosive Hazard: As with all energetic materials, there is a risk of explosion. Appropriate safety measures, including the use of personal protective equipment (e.g., face shields, blast shields, and protective clothing), are mandatory.
-
Handling: All manipulations should be carried out in a well-ventilated fume hood. Avoid grinding, impact, and friction. Use non-sparking tools.
-
Storage: Store in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.
It is imperative that all personnel are thoroughly trained in the safe handling of energetic materials before commencing any experimental work.
References
- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 3,4,5-Trinitro-1-(nitromethyl)-1H-pyrazole (TNNMP): a perchlorate free high energy density oxidizer with high thermal stability - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound | C3H2N4O4 | CID 3620736 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Energetic Salts from 3,4-dinitro-1H-pyrazole
Introduction
3,4-dinitro-1H-pyrazole (3,4-DNP) is an energetic compound that serves as a valuable precursor for the synthesis of a new generation of energetic materials.[1][2] Due to its acidic N-H proton, 3,4-DNP can be readily deprotonated to form a variety of energetic salts with enhanced properties. These salts, particularly those incorporating nitrogen-rich cations, are of significant interest to researchers in the field of high-energy density materials (HEDMs) for their potential applications as explosives, propellants, and pyrotechnics.[3][4] The formation of salts can improve key characteristics such as thermal stability, density, and detonation performance while often reducing sensitivity to external stimuli like impact and friction.[5][6] 3,4-DNP itself is considered a promising replacement for TNT in melt-cast explosive formulations due to its low melting point (85-87°C), good thermal stability, and superior energetic performance.[1][2][7] These application notes provide detailed protocols for the synthesis of the 3,4-DNP precursor and its subsequent conversion into metallic and nitrogen-rich energetic salts.
Caution! The compounds and procedures described herein involve highly energetic materials that are sensitive to various stimuli including impact, friction, and electrostatic discharge. Appropriate personal protective equipment (PPE), such as Kevlar gloves, a face shield, and grounded equipment, must be used at all times. All experiments should be conducted in a certified laboratory with proper safety infrastructure and by personnel trained in handling explosives.[8]
Part 1: Synthesis of this compound (3,4-DNP) Precursor
The synthesis of 3,4-DNP typically follows a multi-step procedure starting from pyrazole. The process involves an initial N-nitration, followed by a thermal rearrangement to form 3-nitropyrazole, and a subsequent nitration to yield the final 3,4-DNP product.[8]
Experimental Protocol
Step 1: Synthesis of N-nitropyrazole
-
In a flask equipped with a magnetic stirrer, add acetic anhydride.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add 90% nitric acid (HNO₃) dropwise while maintaining the temperature below 10 °C.
-
Once the addition is complete, add pyrazole portion-wise to the nitrating mixture.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Pour the mixture into ice water, which will cause the N-nitropyrazole product to precipitate.
-
Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.
Step 2: Synthesis of 3-nitropyrazole
-
Place the synthesized N-nitropyrazole in a flask with 1,2-dichlorobenzene.
-
Heat the mixture to reflux and maintain for several hours to induce thermal isomerization.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture and remove the solvent under reduced pressure to obtain crude 3-nitropyrazole.
Step 3: Synthesis of this compound (3,4-DNP)
-
Prepare a nitrating mixture of concentrated sulfuric acid (H₂SO₄) and fuming nitric acid (HNO₃) in a flask cooled in an ice bath.
-
Slowly add the 3-nitropyrazole from the previous step to the cold nitrating mixture.
-
After the addition is complete, allow the reaction to stir at room temperature, then carefully heat to 80-100 °C for several hours.
-
Cool the reaction mixture and pour it carefully onto crushed ice.
-
The 3,4-DNP product will precipitate as a solid.
-
Filter the product, wash extensively with cold water, and recrystallize from an appropriate solvent (e.g., ether) to obtain pure 3,4-DNP.[1]
Synthesis Workflow
Caption: Synthesis pathway for this compound (3,4-DNP) from pyrazole.
Part 2: Synthesis of Energetic Salts from 3,4-DNP
The acidic proton on the pyrazole ring of 3,4-DNP allows for straightforward acid-base reactions to form energetic salts. This can be achieved by reacting 3,4-DNP with a variety of bases, including metal hydroxides, oxides, carbonates, or nitrogen-rich organic bases.[4][8]
General Protocol for Salt Formation
-
Dissolve 3,4-DNP in a suitable solvent (e.g., water, ethanol, or a mixture).
-
In a separate vessel, dissolve a stoichiometric amount of the desired base in the same or a miscible solvent.
-
Slowly add the base solution to the 3,4-DNP solution with constant stirring.
-
The reaction is typically instantaneous, leading to the formation of the salt. The salt may precipitate directly, or the solvent may need to be slowly evaporated to induce crystallization.
-
Filter the resulting solid salt, wash with a small amount of cold solvent, and dry under vacuum.
Salt Formation Workflow
Caption: General workflow for the synthesis of energetic salts from 3,4-DNP.
Specific Protocol: Synthesis of Alkali and Alkaline-Earth Metal Salts
This protocol is adapted from the synthesis of metal salts of 3,4-DNP for pyrotechnic applications.[4]
-
Preparation: Suspend 1 equivalent of 3,4-DNP in distilled water.
-
Reaction: Add 1 equivalent of the corresponding metal hydroxide, oxide, or carbonate (e.g., LiOH, NaOH, KOH, Mg(OH)₂, CaO) to the suspension.
-
Heating: Gently heat the mixture with stirring until a clear solution is formed, indicating the complete reaction to form the salt.
-
Crystallization: Allow the solution to cool to room temperature, followed by slow evaporation of the solvent.
-
Isolation: Collect the resulting crystals by filtration, wash with a minimal amount of cold water, and dry.
Specific Protocol: Synthesis of Nitrogen-Rich Salts
This protocol describes a metathesis reaction to produce nitrogen-rich energetic salts.[8]
-
Preparation: Dissolve 1 equivalent of 3,4-DNP in methanol or ethanol.
-
Reaction: In a separate flask, dissolve 1 equivalent of a nitrogen-rich base (e.g., aminoguanidine, diaminoguanidine, triaminoguanidine) in the same solvent.
-
Mixing: Add the base solution dropwise to the 3,4-DNP solution under vigorous stirring at room temperature.
-
Precipitation: The corresponding nitrogen-rich salt will typically precipitate out of the solution upon mixing. Continue stirring for 1-2 hours to ensure complete reaction.
-
Isolation: Filter the solid product, wash with cold ethanol, and dry in a vacuum desiccator.
Part 3: Data and Characterization
The synthesized 3,4-DNP and its energetic salts are characterized by various analytical techniques to determine their structure, purity, and energetic properties. Key properties are summarized in the tables below.
Table 1: Physicochemical and Energetic Properties of 3,4-DNP
| Property | Value | Reference(s) |
| Melting Point (Tₘ) | 85–87 °C | [1] |
| Decomposition Temp. (Tₑ) | 275 °C | [8][9] |
| Density (ρ) | 1.7 - 1.8 g/cm³ | [9] |
| Heat of Formation (ΔHբ) | +20 to +24 kcal/mol | [9] |
| Oxygen Balance (OB) | -30.4% | [9] |
| Detonation Velocity (Vₑ) | 7633 m/s | [7] |
| Detonation Pressure (P) | ~20 GPa (Calculated) | [9] |
| Impact Sensitivity (IS) | 47.7 cm | [9] |
Table 2: Comparative Properties of 3,4-DNP Derivatives
Note: Data for energetic salts of 3,4-DNP are less commonly published than for its N-substituted derivatives or the 3,5-DNP isomer. The following table includes data for N-substituted derivatives to illustrate the effect of functionalization on the 3,4-DNP core.
| Compound | Type | Tₑ (°C) | Density (g/cm³) | Vₑ (km/s) | P (GPa) | Ref |
| 3,4-DNP | Parent | 275 | 1.7-1.8 | 7.63 | ~20 | [7][8][9] |
| N-allyl-3,4-DNP | Derivative | 201 | 1.6 (Calc.) | 7.3 (Calc.) | 20 (Calc.) | [9] |
| N-acryl-3,4-DNP | Derivative | 195 | 1.6 (Calc.) | 7.3 (Calc.) | 20 (Calc.) | [9] |
| TNT | Benchmark | 295 | 1.65 | 6.90 | 19 | [3] |
| RDX | Benchmark | 204 | 1.82 | 8.75 | 34 | [3][5] |
Key Observations:
-
N-alkylation of the 3,4-DNP ring tends to decrease the decomposition temperature and energetic performance but can also decrease sensitivity, making the materials safer to handle.[6][9]
-
Salt formation, particularly with nitrogen-rich cations, is a proven strategy to enhance thermal stability and maintain or improve detonation performance compared to the neutral parent compound.[5]
-
3,4-DNP shows a higher detonation velocity than TNT and is a viable candidate for melt-cast explosives.[2][7]
References
- 1. researchgate.net [researchgate.net]
- 2. imemg.org [imemg.org]
- 3. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of N-Substituted 3,4-Dinitropyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These notes provide detailed procedures for the synthesis of various N-substituted 3,4-dinitropyrazole derivatives. The protocols are based on established literature and are intended for use by qualified laboratory personnel.
Introduction
N-substituted 3,4-dinitropyrazoles are a class of energetic materials and synthetic intermediates that have garnered significant interest. The substitution at the N1 position of the pyrazole ring allows for the tuning of physical and energetic properties, such as melting point, thermal stability, and sensitivity.[1][2] This document outlines the synthesis of the parent 3,4-dinitropyrazole (3,4-DNP) and subsequent N-substitution reactions to yield allyl, acryloyl, and methacryloyl derivatives.
Caution: The compounds described herein are energetic materials and may be sensitive to impact, friction, and electrostatic discharge. Appropriate safety precautions, including the use of personal protective equipment (e.g., Kevlar gloves, face shield) and grounded equipment, must be employed at all times.[1][2]
Synthesis of 3,4-Dinitropyrazole (3,4-DNP)
The synthesis of 3,4-DNP is a multi-step process starting from pyrazole. The general pathway involves N-nitration, thermal rearrangement to 3-nitropyrazole, and subsequent C-nitration.[1][3][4][5]
Experimental Workflow: Synthesis of 3,4-Dinitropyrazole
Caption: Synthetic pathway for 3,4-Dinitropyrazole.
Protocol: Synthesis of 3,4-Dinitropyrazole
The synthesis of 3,4-DNP follows established literature procedures.[1]
-
N-Nitration of Pyrazole: Pyrazole is reacted with a mixture of 90% nitric acid and acetic anhydride to yield N-nitropyrazole.
-
Thermal Rearrangement: The resulting N-nitropyrazole is thermally isomerized in refluxing 1,2-dichlorobenzene to produce 3-nitropyrazole.
-
C-Nitration: 3-Nitropyrazole is then subjected to direct nitration using a mixed acid solution (e.g., nitric acid and sulfuric acid) to afford 3,4-dinitropyrazole. The reaction conditions for this step can be optimized, for instance, a molar ratio of 3-nitropyrazole to nitric acid of 1:2 at 55-60°C for 1 hour.[3][4]
N-Substitution of 3,4-Dinitropyrazole
The acidic proton on the pyrazole ring of 3,4-DNP can be readily substituted through alkylation or acylation reactions under basic conditions.[6]
Experimental Workflow: N-Substitution of 3,4-Dinitropyrazole
Caption: General workflow for N-substitution.
Synthesis of N-Acryloyl-3,4-dinitropyrazole
Protocol:
-
To a round-bottom flask, add 3,4-dinitropyrazole (2.023 g, 0.013 mol), acetonitrile (25 mL), and triethylamine (10 mL).[1]
-
Stir the solution for 5 minutes at room temperature.[1]
-
Add acryloyl chloride (1.39 mL, 0.017 mol) dropwise to the solution.[1]
-
Stir the reaction mixture for an additional 5 minutes at room temperature, then heat to 60°C for 12 hours.[1]
-
After cooling to room temperature, dilute the mixture with dichloromethane (50 mL) and deionized water (30 mL) and transfer to a separatory funnel.[1]
-
Extract the organic layer, wash it three times with water (100 mL), dry with magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the product.[1]
Synthesis of N-Allyl-3,4-dinitropyrazole
Protocol:
-
To a round-bottom flask, add 3,4-dinitropyrazole, acetonitrile, and triethylamine.
-
Stir the solution for 5 minutes at room temperature.
-
Add allyl bromide dropwise to the solution.
-
Stir the reaction mixture for an additional 5 minutes at room temperature, then heat to 60°C for 12 hours.
-
After cooling, dilute the mixture with dichloromethane and deionized water and transfer to a separatory funnel.
-
Extract the organic layer, wash with water, dry over magnesium sulfate, filter, and concentrate via rotary evaporation to obtain the product.
Synthesis of N-Methacryloyl-3,4-dinitropyrazole
Protocol:
-
Add 3,4-dinitropyrazole (2.076 g, 0.013 mol) to a round-bottom flask, followed by acetonitrile (25 mL) and triethylamine (10 mL).[2]
-
Stir the solution for 5 minutes at room temperature.[2]
-
Add methacryloyl chloride (1.69 mL, 0.017 mol) dropwise.[2]
-
Stir for another 5 minutes at room temperature, then heat to 60°C for 12 hours.[2]
-
After cooling, dilute with dichloromethane (50 mL) and deionized water (30 mL) and pour into a separatory funnel.[2]
-
Extract the organic layer, wash three times with water (100 mL), dry with magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the product.[2]
Characterization Data
The following tables summarize the quantitative data for the synthesized N-substituted 3,4-dinitropyrazole derivatives.
Table 1: Reaction Yields and Physical Properties
| Compound | Substituent | Yield (%) | Physical State | Melting Point (°C) | Decomposition Temp. (°C) |
| 4a | Allyl | 79 | Brown Oil | - | 201.2 |
| 4b | Acryloyl | 80 | Yellow-Orange Oil | -39.8 | 194.8 |
| 5 | Methacryloyl | 67 | - | - | - |
| Data sourced from multiple studies.[1][2] |
Table 2: Spectroscopic Data
| Compound | 1H NMR (CDCl3, 400 MHz) δ (ppm) | 13C NMR (DMSO-d6, 400 MHz) δ (ppm) |
| 4a | 8.69 (s, 1H), 6.06 (m, 1H), 5.45 (dd, 2H), 4.85 (d, 2H) | 137.3, 133.8, 127.3, 126.1, 119.2, 55.7 |
| 4b | 9.03 (s, 1H), 7.45 (dd, 1H), 7.02 (d, 1H), 6.43 (d, 1H) | 172.05, 134.65, 133.13, 127.79, 126.31, 119.68 |
| 5 | 7.66 (s, 1H), 5.23 (dd, 1H), 4.72 (dd, 1H), 1.63 (s, 3H) | 172.4, 133.1, 127.9, 126.7, 106.0, 55.6, 15.1 |
| Data sourced from multiple studies.[1][2] |
Applications
N-substituted 3,4-dinitropyrazoles are primarily investigated as energetic materials. The introduction of substituents like allyl and acryloyl groups can result in liquid explosives with low melting points, making them potential candidates for applications in cold environments.[1] The N-substituents also influence the sensitivity and thermal stability of the compounds. For instance, N-methyl-3,4-DNP exhibits higher thermal stability than the parent 3,4-DNP.[1][6] These derivatives are of interest for developing next-generation propellants, pyrotechnics, and explosives with tailored properties.[2]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Improved Synthesis of 3,4-Dinitropyrazole [energetic-materials.org.cn]
- 4. researchgate.net [researchgate.net]
- 5. imemg.org [imemg.org]
- 6. Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Thermal Decomposition Analysis of 3,4-Dinitrophenol (3,4-DNP)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
3,4-Dinitrophenol (3,4-DNP) is a nitroaromatic compound with the chemical formula C₆H₄N₂O₅.[1] Like other dinitrophenols, it is recognized for its high toxicity and potential as an energetic material.[1] The thermal behavior of such compounds is of paramount importance in research and development, particularly in the pharmaceutical industry where nitroaromatic moieties may be present in drug candidates or intermediates. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical information about the material's stability, decomposition temperature, and the energetics of its decomposition. This information is essential for establishing safe operating limits and understanding potential hazards.
Safety Precautions
3,4-Dinitrophenol and its isomers are hazardous materials and must be handled with extreme care. They are toxic by inhalation, ingestion, and skin contact. Furthermore, dinitrophenols can be explosive, especially when dry, and may decompose explosively upon shock, friction, or heating.[2]
Always adhere to the following safety protocols:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood.
-
Avoid Ignition Sources: Keep away from open flames, sparks, and hot surfaces.
-
Small Quantities: Whenever possible, work with the smallest feasible quantities of the material.
-
Avoid Confinement: Do not heat the material in a sealed, confined space, as this can lead to a dangerous pressure buildup and explosion.
-
Moisture: 3,4-DNP is often supplied moistened with water to reduce its explosive sensitivity. Do not allow the compound to dry out unless it is part of a controlled experimental procedure.
-
Waste Disposal: Dispose of all waste containing 3,4-DNP according to institutional and regulatory guidelines for hazardous and potentially explosive materials.
Instrumentation
The following instruments are typically used for the thermal analysis of 3,4-DNP:
-
Thermogravimetric Analyzer (TGA): Capable of measuring mass loss as a function of temperature in a controlled atmosphere. A simultaneous TGA-DSC instrument can provide both mass loss and heat flow data from a single experiment.
-
Differential Scanning Calorimeter (DSC): To measure the heat flow associated with thermal transitions, such as melting and decomposition.
-
Analytical Balance: For accurate weighing of the sample.
Experimental Protocols
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of 3,4-DNP by measuring its mass loss as a function of temperature.
Materials and Equipment:
-
Thermogravimetric Analyzer (TGA)
-
Aluminum or ceramic pans
-
3,4-Dinitrophenol sample
-
Inert purge gas (e.g., nitrogen or argon)
-
Analytical balance
Protocol:
-
Instrument Preparation:
-
Turn on the TGA instrument and the gas supply.
-
Perform any necessary calibrations (e.g., temperature and mass) according to the manufacturer's instructions.
-
Set the purge gas flow rate, typically between 20-50 mL/min.
-
-
Sample Preparation:
-
Tare an appropriate TGA pan on an analytical balance.
-
Carefully place a small amount of the 3,4-DNP sample (typically 1-5 mg) into the pan. A smaller sample size is recommended for energetic materials to minimize the risk of a hazardous event.
-
Record the exact mass of the sample.
-
-
TGA Measurement:
-
Place the sample pan into the TGA furnace.
-
Set up the temperature program. A typical program for screening would be:
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.
-
-
Start the experiment and record the mass loss as a function of temperature.
-
-
Data Analysis:
-
Plot the mass (%) versus temperature.
-
Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.
-
Identify the temperatures of maximum rates of mass loss from the derivative of the TGA curve (DTG curve).
-
Quantify the percentage of mass loss at each decomposition step.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and the exothermic decomposition energy of 3,4-DNP.
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Vented aluminum pans and lids
-
3,4-Dinitrophenol sample
-
Inert purge gas (e.g., nitrogen or argon)
-
Analytical balance
Protocol:
-
Instrument Preparation:
-
Turn on the DSC instrument and the gas supply.
-
Perform temperature and enthalpy calibrations using appropriate standards (e.g., indium).
-
Set the purge gas flow rate, typically between 20-50 mL/min.
-
-
Sample Preparation:
-
Tare a vented aluminum pan and lid on an analytical balance.
-
Place a small amount of the 3,4-DNP sample (typically 0.5-2 mg) into the pan.
-
Loosely cover the pan with the lid. Do not hermetically seal the pan to avoid pressure buildup from evolved gases during decomposition.
-
Record the exact mass of the sample.
-
-
DSC Measurement:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Set up the temperature program. A typical program would be:
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to 350 °C at a heating rate of 10 °C/min.
-
-
Start the experiment and record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Plot the heat flow (mW) versus temperature.
-
Identify the endothermic peak corresponding to the melting of the sample. Determine the onset temperature and the peak temperature of melting.
-
Identify the exothermic peak(s) corresponding to the decomposition of the sample.
-
Determine the onset temperature and the peak temperature of the exothermic decomposition.
-
Integrate the area under the exothermic peak to determine the enthalpy of decomposition (in J/g).
-
Data Presentation
The quantitative data obtained from TGA and DSC analyses should be summarized in tables for clarity and comparison. As specific data for 3,4-DNP is limited in the literature, the following tables present data for the well-studied isomer, 2,4-dinitrophenol, to serve as an example.
Table 1: Physicochemical Properties of Dinitrophenol Isomers
| Property | 3,4-Dinitrophenol | 2,4-Dinitrophenol |
| Molecular Formula | C₆H₄N₂O₅ | C₆H₄N₂O₅ |
| Molecular Weight | 184.11 g/mol [1] | 184.11 g/mol [3] |
| Appearance | Yellow crystalline solid[1] | Yellow crystalline solid[3] |
| Melting Point | 130-135 °C | ~114 °C[3] |
Table 2: Illustrative Thermal Decomposition Data for 2,4-Dinitrophenol
| Parameter | Value | Method |
| Decomposition Onset (°C) | ~250-280 | DSC |
| Decomposition Peak (°C) | Varies with heating rate | DSC |
| Enthalpy of Decomposition (ΔHd) | Varies | DSC |
| Major Weight Loss Step (°C) | Varies | TGA |
Note: The thermal decomposition of dinitrophenols can be complex and highly dependent on experimental conditions such as heating rate and the degree of confinement (open vs. sealed pan). Some studies have reported that under certain conditions (e.g., ambient pressure in an inert atmosphere), some dinitrophenol isomers may melt and evaporate without significant decomposition.[4] Therefore, the provided data should be considered as illustrative.
Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the thermal decomposition analysis of 3,4-DNP.
Hypothetical Decomposition Pathway
The thermal decomposition of nitroaromatic compounds is complex. A simplified, hypothetical pathway for dinitrophenols may involve the initial cleavage of the C-NO₂ bond or a nitro-nitrite rearrangement, leading to the formation of various gaseous products.
References
Characterization Techniques for 3,4-Dinitro-1H-pyrazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dinitro-1H-pyrazole (DNP) is a highly energetic molecule of significant interest in the field of energetic materials. Its synthesis and characterization are crucial for understanding its properties, stability, and potential applications. This document provides detailed application notes and experimental protocols for the comprehensive characterization of DNP using a suite of analytical techniques.
Molecular Structure and Properties
| Property | Value |
| Molecular Formula | C₃H₂N₄O₄ |
| Molecular Weight | 158.07 g/mol |
| Appearance | Pale yellow solid |
| Melting Point | 85-87 °C[1] |
Spectroscopic Characterization
Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for N-substituted 3,4-dinitropyrazoles in DMSO-d6
| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| 1-(2-Fluoro-2,2-dinitroethyl)-3,4-dinitropyrazole | 5.96 (d, 2H, NCH₂), 7.94 (s, 1H, CH), 8.38 (s, 1H, CH)[2] | 47.2 (d, С₂), 119.3 (d, С₁), 122.1 (С₅), 138.5 (С₃), 147.5 (С₄)[2] |
| 1-(2-Fluoro-2,2-dinitroethyl)-4-methyl-3-nitropyrazole | 2.4 (s, 3H, CH₃), 5.96 (d, 2H, NCH₂), 8.21 (s, 1H, СН)[2] | 12.49 (d, CH₃), 46.5 (d, С₂), 119.5 (d, С₁), 122.2 (С₅), 146.1 (С₃), 146.8 (С₄)[2] |
| 1-(2-Fluoro-2,2-dinitroethyl)-4-nitro-1H-pyrazole | 6.11 (d, 2H, NCH₂), 8.45 (s, 1H, CH), 9.01 (s, 1H, CH)[2] | 51.8 (d, С₂), 119.2 (d, С₁), 133.2 (С₅), 135.9 (С₄), 137.6 (С₃)[2] |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire ¹H, ¹³C, and ¹⁵N NMR spectra.
-
Reference the ¹H and ¹³C spectra to the residual solvent peak of DMSO-d6 (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C). For ¹⁵N NMR, an external standard like nitromethane can be used.
-
-
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
2D NMR (Optional): Perform COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments to aid in the assignment of proton and carbon signals.
-
-
Data Processing: Process the acquired data using appropriate NMR software. This includes Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in DNP. The spectrum will be characterized by the vibrational frequencies of the N-H, C-H, C=N, and N-O bonds.
Table 2: Expected FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Assignment |
| 3400 - 3200 | N-H stretching |
| 3150 - 3100 | C-H stretching (aromatic) |
| 1600 - 1500 | N-O asymmetric stretching |
| 1550 - 1450 | C=N stretching |
| 1370 - 1300 | N-O symmetric stretching |
| 900 - 650 | C-H out-of-plane bending |
Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)
-
Sample Preparation:
-
Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven at 110 °C for at least 2 hours to remove any adsorbed water.
-
Grind a small amount of DNP (1-2 mg) with approximately 200 mg of the dried KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
-
Pellet Formation:
-
Transfer the powder to a pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
The software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.
-
Identify and label the major absorption peaks.
-
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of DNP, which aids in its structural confirmation. The electron ionization (EI) technique is commonly used for volatile and thermally stable compounds like DNP. The fragmentation of nitropyrazoles often involves the loss of nitro groups (NO₂), nitrous oxide (N₂O), and cleavage of the pyrazole ring.
Table 3: Expected Mass Spectrometry Fragments for this compound
| m/z | Fragment Ion | Loss from Molecular Ion (m/z 158) |
| 158 | [M]⁺ | - |
| 112 | [M - NO₂]⁺ | NO₂ (46) |
| 96 | [M - 2NO]⁺ or [C₃H₂N₂O₂]⁺ | 2NO (60) |
| 82 | [M - NO₂ - NO]⁺ | NO₂ + NO (76) |
| 66 | [C₃H₂N₂]⁺ | 2NO₂ (92) |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the DNP sample into the mass spectrometer, typically via a direct insertion probe or by gas chromatography if the compound is sufficiently volatile and thermally stable.
-
Ionization: Ionize the sample using a standard electron energy of 70 eV.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-200) to detect the molecular ion and its fragments.
-
Data Analysis:
-
Identify the molecular ion peak [M]⁺.
-
Analyze the fragmentation pattern and propose structures for the major fragment ions.
-
Compare the observed fragmentation pattern with known fragmentation pathways of related nitropyrazole compounds.
-
Thermal Analysis
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are critical for evaluating the thermal stability and decomposition behavior of energetic materials like DNP.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature. For DNP, it is used to determine the melting point and the exothermic decomposition temperature.
Table 4: DSC Data for this compound
| Parameter | Value Range (°C) |
| Melting Point (Tₘ) | 85 - 87[1] |
| Onset of Decomposition (Tₒ) | > 150 |
| Peak Decomposition Temperature (Tₚ) | > 180 |
Note: Specific onset and peak decomposition temperatures are dependent on the heating rate.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 1-2 mg of DNP into an aluminum DSC pan. Crimp a lid onto the pan.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).
-
-
Data Acquisition:
-
Heat the sample at a constant rate, for example, 10 °C/min, over a temperature range of approximately 30 °C to 350 °C.
-
-
Data Analysis:
-
Determine the melting point from the onset of the endothermic melting peak.
-
Determine the onset and peak temperatures of the exothermic decomposition event.
-
Integrate the area of the decomposition peak to determine the heat of decomposition (ΔHₑ).
-
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It provides information about the decomposition stages and the temperature at which mass loss occurs. The decomposition of 3,4-DNP is expected to begin with the loss of a nitro group[3].
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Sample Preparation: Place a small, accurately weighed sample (2-5 mg) of DNP into a TGA crucible (e.g., alumina or platinum).
-
Instrument Setup:
-
Place the crucible in the TGA furnace.
-
Purge the furnace with an inert atmosphere (e.g., nitrogen) at a defined flow rate.
-
-
Data Acquisition:
-
Heat the sample at a constant rate (e.g., 10 °C/min) through a temperature range that covers the entire decomposition process (e.g., from room temperature to 400 °C).
-
-
Data Analysis:
-
Plot the mass of the sample as a function of temperature.
-
Determine the onset temperature of decomposition and the temperatures at which different stages of mass loss occur.
-
Calculate the percentage of mass lost at each stage.
-
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise bond lengths, bond angles, and information about the crystal packing.
Table 5: Crystallographic Data for this compound Benzene Solvate [4]
| Parameter | Value |
| Empirical Formula | 2(C₃H₂N₄O₄) · 0.5(C₆H₆) |
| Formula Weight | 355.23 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.4579 (15) |
| b (Å) | 9.787 (2) |
| c (Å) | 19.534 (4) |
| β (°) | 94.87 (3) |
| Volume (ų) | 1420.7 (5) |
| Z | 4 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 123 |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of DNP suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution of DNP in an appropriate solvent.
-
Crystal Mounting: Select a well-formed single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.
-
Data Collection:
-
Mount the crystal on the diffractometer.
-
Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Center the crystal in the X-ray beam.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
-
Data Processing and Structure Solution:
-
Integrate the diffraction spots to obtain their intensities.
-
Apply corrections for absorption and other experimental factors.
-
Determine the unit cell parameters and space group.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the atomic positions and thermal parameters against the experimental data.
-
Logical Workflow for Characterization
The following diagram illustrates a logical workflow for the characterization of a newly synthesized batch of this compound.
Signaling Pathway for Thermal Decomposition
The following diagram illustrates a simplified proposed pathway for the initial stages of thermal decomposition of this compound based on the understanding that the decomposition of dinitropyrazoles often starts with the loss of a nitro group.
References
safe handling and storage procedures for 3,4-dinitro-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and storage of 3,4-dinitro-1H-pyrazole. The information is compiled from various safety data sheets and research articles to ensure a comprehensive guide for laboratory personnel.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound and related nitropyrazoles for comparative purposes. Data for this compound is limited, and information from related compounds is provided for guidance.
| Property | This compound | 3-Nitro-1H-pyrazole | 5-Nitro-1H-pyrazole | 3,4,5-Trinitro-1H-pyrazole | N-methyl-3,4-DNP |
| Molecular Formula | C₃H₂N₄O₄[1] | C₃H₃N₃O₂ | C₃H₃N₃O₂ | C₃HN₅O₆ | C₄H₄N₄O₄ |
| Molecular Weight | 158.07 g/mol [1] | - | - | - | - |
| CAS Number | 38858-92-3[1] | - | 26621-44-3[2] | - | - |
| Melting Point | - | -9°C[3] | - | - | 20-23°C[4] |
| Boiling Point | - | 230°C[3] | - | - | - |
| Decomposition Temperature (Td) | Decomposes at 275°C[4][5] | - | - | 202°C[6] | Decomposes at 300°C[4] |
GHS Hazard Classification
This compound is classified as a hazardous substance. The following GHS classifications have been identified[1]:
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.
-
Acute Toxicity, Dermal (Category 4): H312 - Harmful in contact with skin.
-
Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.
-
Acute Toxicity, Inhalation (Category 4): H332 - Harmful if inhaled.
-
Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritation: H335 - May cause respiratory irritation.
Signal Word: Warning[1]
Experimental Protocols
The following protocols are designed to ensure the safe handling and storage of this compound in a laboratory setting.
3.1. Personal Protective Equipment (PPE)
-
Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[3].
-
Hand Protection: Handle with chemical-impermeable gloves that have been inspected prior to use. Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it[3].
-
Skin and Body Protection: Wear fire/flame resistant and impervious clothing. A lab coat is mandatory. Ensure that all skin is covered[3].
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator[3].
3.2. Handling Procedures
-
Work in a well-ventilated area, preferably within a chemical fume hood[3][7].
-
Avoid the formation of dust and aerosols[3].
-
Use non-sparking tools and explosion-proof equipment to prevent ignition[3].
-
Prevent fire caused by electrostatic discharge[3].
-
Avoid contact with skin and eyes[3].
-
Do not eat, drink, or smoke when using this product[8].
-
Wash hands thoroughly after handling[8].
3.3. Storage Procedures
-
Store in a tightly closed container in a dry, cool, and well-ventilated place[3][8].
-
Keep away from heat, sparks, open flames, and hot surfaces[9].
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents[2].
-
Store locked up[8].
-
The recommended storage temperature is 0°C[10].
3.4. Spill and Leak Procedures
-
Evacuate personnel to safe areas and keep people away from and upwind of the spill/leak[3].
-
Remove all sources of ignition[3].
-
Prevent further leakage or spillage if it is safe to do so[3].
-
Do not let the chemical enter drains[3].
-
Absorb the spilled material with an inert absorbent (e.g., sand, silica gel) and collect it in a suitable, closed container for disposal[7].
3.5. Disposal
-
Disposal of this material must be done in accordance with federal, state, and local regulations.
-
The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[3].
-
Do not contaminate water, foodstuffs, feed, or seed by storage or disposal. Do not discharge to sewer systems[3].
Visualizations
4.1. Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
4.2. Hazard and Incompatibility Diagram
Caption: Potential hazards and material incompatibilities.
References
- 1. This compound | C3H2N4O4 | CID 3620736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 3,4,5-Trinitro-1-(nitromethyl)-1H-pyrazole (TNNMP): a perchlorate free high energy density oxidizer with high thermal stability - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. This compound-Information-Chemcia Scientific, LLC. [chemcia.com]
Application Notes and Protocols for Laboratory Safety with Nitropyrazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitropyrazoles are a class of heterocyclic aromatic compounds characterized by a pyrazole ring substituted with one or more nitro groups. These compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and energetic properties. However, the presence of the nitro group, particularly in polynitrated forms, can impart significant hazards, including toxicity, thermal instability, and explosive potential. Therefore, strict adherence to safety protocols is paramount when handling these materials in a laboratory setting. These application notes provide detailed protocols and safety guidelines for working with nitropyrazoles to minimize risks and ensure a safe research environment.
Hazard Identification and Risk Assessment
Before commencing any work with nitropyrazoles, a thorough risk assessment must be conducted. The primary hazards associated with nitropyrazoles include:
-
Toxicity: Nitropyrazoles can be harmful if swallowed, inhaled, or absorbed through the skin. Some derivatives may cause serious eye damage.[1][2]
-
Flammability and Explosive Potential: Many nitropyrazoles are energetic materials, meaning they can decompose exothermically upon initiation by heat, impact, or friction. The risk increases with the number of nitro groups.
-
Reactivity: Nitropyrazoles can react violently with strong oxidizing agents, strong acids, and strong reducing agents.[1]
Quantitative Hazard Data
A summary of available quantitative hazard data for representative nitropyrazoles is presented in the tables below. It is crucial to note that data is not available for all derivatives, and the absence of data does not imply a lack of hazard.
Table 1: Acute Toxicity Data for Selected Nitropyrazoles
| Compound Name | CAS Number | Route of Exposure | Species | Toxicity Value | Reference |
| 4-Nitropyrazole | 2075-46-9 | Intraperitoneal | Mouse | TDLo: 300 mg/kg | [1] |
| 3,4-Dinitropyrazole (DNP) | 38858-92-3 | Oral | Rat (female) | Estimated LD50: 800-900 mg/kg | [3] |
| 1-Hydroxyethyl 4,5-diamino pyrazole sulfate | Not available | Oral | Rat | LD50: >2000 mg/kg | [4] |
| 1H-Pyrazole | 288-13-1 | Oral | Rat | LD50: 1010 mg/kg | [5][6] |
| 1H-Pyrazole | 288-13-1 | Dermal | Rabbit | LD50: 400 mg/kg | [5] |
TDLo (Toxic Dose Low): The lowest dose of a substance that has been reported to have any toxic effect. LD50 (Lethal Dose 50): The dose of a substance that is lethal to 50% of a test population.
Table 2: Thermal Stability and Sensitivity Data for Selected Energetic Nitropyrazoles
| Compound Name | Decomposition Temperature (°C) | Impact Sensitivity (J) | Friction Sensitivity (N) | Reference |
| 3,4,5-Trinitropyrazole (TNP) | ~251 | 24.5 | 240 | [7] |
| 1-Methyl-3,4,5-trinitropyrazole (MTNP) | 248 | 24.5 | 240 | [7][8] |
| 3,6-Dinitro-1,4-di(1H-tetrazol-5-yl)-pyrazolo[4,3-c]pyrazole (DNTPP) derivative 3 | 329 | >20 | >360 | |
| 3,6-Dinitro-1,4-di(1H-tetrazol-5-yl)-pyrazolo[4,3-c]pyrazole (DNTPP) derivative 7 | - | >20 | >360 | |
| 3,6-Dinitro-1,4-di(1H-tetrazol-5-yl)-pyrazolo[4,3-c]pyrazole (DNTPP) derivative 8 | - | >20 | >360 | |
| (4-nitro-1H-pyrazole-3,5-diyl)bis(1H-1,2,4-triazole) derivative 6 | 238.2 | 30 | - | [9] |
| (4-nitro-1H-pyrazole-3,5-diyl)bis(1H-1,2,4-triazole) derivative 9 | - | >40 | - | [9] |
| (4-nitro-1H-pyrazole-3,5-diyl)bis(1H-1,2,4-triazole) derivative 10 | - | >40 | - | [9] |
| N,N'-((4,4'-dinitro-1H,2'H-[3,3'-bipyrazole]-5,5'-diyl)bis(1H-1,2,4-triazole-3,5-diyl))dinitramide (4) | - | 24 | 360 | [10] |
Engineering Controls and Personal Protective Equipment (PPE)
To mitigate the identified hazards, a combination of engineering controls and appropriate PPE must be utilized.
Engineering Controls
-
Fume Hood: All manipulations of nitropyrazoles, especially during synthesis and purification, must be performed in a certified chemical fume hood to prevent inhalation of dusts, vapors, or fumes.
-
Blast Shield: For reactions with a high potential for explosion or energetic decomposition, a blast shield should be used in front of the fume hood sash.
-
Ventilation: The laboratory should be well-ventilated to ensure low ambient concentrations of any airborne contaminants.
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical splash goggles and a face shield are mandatory when handling nitropyrazoles.
-
Gloves: Chemically resistant gloves (e.g., nitrile) should be worn. Double gloving is recommended for handling highly concentrated solutions or solids.
-
Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.
-
Footwear: Closed-toe shoes are required in the laboratory at all times.
Experimental Protocols
The following are general protocols for the synthesis of common nitropyrazoles. These protocols must be adapted based on a specific risk assessment for each experiment.
Synthesis of 4-Nitropyrazole
This one-pot, two-step method provides a high yield of 4-nitropyrazole.[11]
Materials:
-
Pyrazole
-
Concentrated sulfuric acid (98%)
-
Fuming nitric acid (90%)
-
Fuming sulfuric acid (20% SO3)
-
Ice
-
Deionized water
-
Ethyl ether
-
Hexane
Procedure:
-
Step 1: Formation of Pyrazole Sulfate. In a round-bottom flask equipped with a magnetic stirrer and an ice-water bath, slowly add pyrazole to concentrated sulfuric acid. Stir the mixture at room temperature for 30 minutes.
-
Step 2: Nitration. Cool the flask in the ice-water bath. Slowly and dropwise, add a pre-mixed solution of fuming nitric acid and fuming sulfuric acid.
-
After the addition is complete, raise the temperature to 50°C and maintain for 1.5 hours.
-
Work-up. Carefully pour the reaction mixture into a beaker containing a large amount of crushed ice and water. A white solid will precipitate.
-
Filter the solid and wash it with ice-cold water.
-
Dry the product under vacuum.
-
Recrystallize the crude product from an ethyl ether/hexane mixture to obtain pure 4-nitropyrazole.
Synthesis of 3,5-Dinitropyrazole
This procedure involves the nitration of 3-nitropyrazole.
Materials:
-
3-Nitropyrazole
-
Concentrated nitric acid
-
Concentrated sulfuric acid
-
Benzonitrile (PhCN)
-
Ammonia gas
-
Hydrochloric acid
Procedure:
-
Nitration. Dissolve 3-nitropyrazole in a mixture of concentrated nitric acid and concentrated sulfuric acid.
-
Heat the reaction mixture to the optimized temperature and for the required duration as determined by TLC or HPLC monitoring.
-
Rearrangement and Salt Formation. After the reaction is complete, cool the mixture and carefully add it to benzonitrile.
-
Bubble ammonia gas through the solution to precipitate the ammonium salt of 3,5-dinitropyrazole.
-
Isolation. Filter the ammonium salt and wash it with a suitable solvent.
-
To obtain the free 3,5-dinitropyrazole, dissolve the ammonium salt in water and neutralize it with hydrochloric acid.
-
Filter the resulting precipitate, wash with water, and dry under vacuum.
Handling, Storage, and Waste Disposal
Handling
-
Always handle nitropyrazoles in a designated area within a fume hood.
-
Avoid generating dusts.
-
Use non-sparking tools.
-
Do not subject the compounds to grinding, impact, or friction, especially polynitrated derivatives.
Storage
-
Store nitropyrazoles in tightly sealed, clearly labeled containers.
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.
-
Segregate from incompatible materials such as strong oxidizing agents, acids, and bases.[1][12][13][14]
Waste Disposal
-
All waste containing nitropyrazoles must be treated as hazardous waste.
-
Collect waste in designated, labeled containers.
-
Never mix nitropyrazole waste with incompatible chemicals.
-
For energetic nitropyrazoles, consult with your institution's environmental health and safety (EHS) office for specific disposal procedures, which may involve treatment by a specialized hazardous waste disposal company.[15][16][17][18]
Emergency Procedures
Spills
-
Minor Spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spill:
-
Evacuate the laboratory immediately.
-
Alert your supervisor and the institutional EHS office.
-
Prevent re-entry to the area.
-
Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Fire
-
In case of a small fire, use a Class D fire extinguisher if you are trained to do so and it is safe.
-
For a larger fire, or if you are not trained, activate the fire alarm, evacuate the area, and call emergency services.
Visualized Workflows and Decision Trees
The following diagrams, generated using Graphviz, illustrate key safety workflows and decision-making processes when working with nitropyrazoles.
References
- 1. aksci.com [aksci.com]
- 2. echemi.com [echemi.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. cir-safety.org [cir-safety.org]
- 5. fishersci.com [fishersci.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. benchchem.com [benchchem.com]
- 12. ehs.utk.edu [ehs.utk.edu]
- 13. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 14. Incompatible Chemicals | Office of Research Environmental Health and Safety | USU [research.usu.edu]
- 15. US5516971A - Process for disposal of waste propellants and explosives - Google Patents [patents.google.com]
- 16. Explosive & Energetic Waste Management | PCI | USA [pollutioncontrolinc.com]
- 17. greerllc.com [greerllc.com]
- 18. Energetic Hazardous Wastes | Hazardous Waste Permitting | US EPA [19january2021snapshot.epa.gov]
Application Notes: 3,4-Dinitropyrazole (3,4-DNP) in Propellants and Pyrotechnics
Introduction
3,4-Dinitropyrazole (3,4-DNP) is a high-energy density material that has garnered significant interest as a next-generation energetic compound.[1] Belonging to the family of nitrated-pyrazole compounds, 3,4-DNP offers a unique combination of high performance, thermal stability, and reduced sensitivity to external stimuli like impact and friction.[2][3] These characteristics make it a promising candidate for various applications in explosives, propellants, and pyrotechnics, particularly as a replacement for traditional melt-cast explosives like 2,4,6-trinitrotoluene (TNT).[2][4] Its utility stems from its favorable energetic properties, which are superior to TNT, and its lower sensitivity, which enhances safety during handling and deployment.[3][4] However, properties such as hygroscopicity and acidity must be considered and mitigated in practical applications.[1][5]
Application in Propellants
The primary application of 3,4-DNP in the field of propellants is as an insensitive, high-performance melt-cast matrix to replace TNT.[4] Melt-cast formulations are crucial in the production of various munitions, where a molten explosive is poured into a casing and allowed to solidify.
Key Advantages:
-
Enhanced Performance: 3,4-DNP exhibits greater energetic performance, including higher detonation velocity and pressure, compared to standard melt-cast binders like TNT and even formulations like Composition B.[3]
-
Improved Safety: It is significantly less sensitive to impact, friction, and electrostatic discharge (ESD) than many conventional explosives, which is critical for developing Insensitive Munitions (IM).[3]
-
Melt-Cast Capability: With a melting point of 85-87°C, 3,4-DNP can be used in existing melt-pour manufacturing facilities, providing a viable upgrade path for current systems.[6]
-
High Solid Loading: As a binder, it can be mixed with solid energetic fillers like HMX (cyclotetramethylenetetranitramine) to create powerful composite propellants.[4]
Challenges:
-
Higher Viscosity: Molten 3,4-DNP has a considerably higher viscosity than molten TNT, which can complicate the process of mixing with solid fillers and achieving uniform suspensions.[4]
-
Hygroscopicity: 3,4-DNP is prone to absorbing moisture from the air, which can degrade its performance and stability. The critical relative humidity (CRH) for DNP decreases with increasing temperature (e.g., 85% RH at 25°C), necessitating controlled storage and handling environments.[1]
Application in Pyrotechnics
In pyrotechnics, 3,4-DNP is utilized as a fuel and a precursor to create environmentally friendly coloring agents. Traditional pyrotechnic compositions often rely on perchlorates, which raise environmental and health concerns.
Key Advantages:
-
Green Pyrotechnics: Alkali and alkaline-earth metal salts of 3,4-DNP can be synthesized to serve as greener alternatives to perchlorate-based oxidizers and colorants.[7][8]
-
High Thermal Stability: The metal salts of DNP exhibit good thermal stabilities, with decomposition temperatures generally above 210°C, ensuring stability during storage.[7]
-
Insensitivity: The salts are typically insensitive to friction and impact, contributing to the overall safety of the pyrotechnic compositions.[7][9]
-
Good Combustion Properties: Formulations using DNP metal salts have demonstrated the ability to produce bright, characteristic flames with good color purity, making them effective for signaling and display applications.[8][9]
Quantitative Data Summary
The following table summarizes the key energetic properties of 3,4-DNP and provides a comparison with Composition B, a common military explosive.
| Property | 3,4-Dinitropyrazole (3,4-DNP) | Composition B (60/40 RDX/TNT) |
| Density (g/cm³) | 1.67 - 1.75 | ~1.75 |
| Melting Point (°C) | 85 - 87[6] | ~80 (Eutectic) |
| Detonation Velocity (km/s) | 7.76[2] | 7.98 |
| Detonation Pressure (GPa) | 25.57[2] | 29.5 |
| Impact Sensitivity | Less sensitive than Comp B[3] | Standard Reference |
| Friction Sensitivity | Less sensitive than Comp B[3] | Standard Reference |
Note: Performance values can vary based on the specific formulation and test conditions.[3]
Experimental Protocols
Caution! The compounds and procedures described below involve highly energetic materials that are sensitive to various stimuli, including impact, friction, and heat. Appropriate personal protective equipment (e.g., face shield, Kevlar gloves, static-dissipative clothing) and safety measures (e.g., grounded equipment, blast shields) must be used at all times. These protocols should only be attempted by trained professionals in a suitably equipped laboratory.
Protocol 1: Synthesis of 3,4-Dinitropyrazole (3,4-DNP)
This protocol describes a three-step synthesis starting from pyrazole.[2][3][10][11]
Step 1: N-Nitration of Pyrazole to 1-Nitropyrazole
-
Prepare a mixture of nitric acid and acetic anhydride.
-
Separately, dissolve pyrazole in an acetic acid solution.
-
Slowly add the pyrazole/acetic acid solution to the nitric acid/acetic anhydride mixture while maintaining a low temperature to control the exothermic reaction.
-
After the addition is complete, allow the reaction to proceed to completion.
-
The product, 1-nitropyrazole, can be isolated through appropriate workup procedures.
Step 2: Thermal Rearrangement to 3-Nitropyrazole
-
Dissolve the 1-nitropyrazole from Step 1 in a high-boiling point solvent such as anisole or 1,2-dichlorobenzene.[3][10]
-
Heat the solution to reflux temperature (e.g., ~145°C in anisole) and maintain for several hours to facilitate the thermal isomerization to 3-nitropyrazole.[10][12]
-
Monitor the reaction for completion using a suitable analytical technique (e.g., TLC, HPLC).
-
Isolate the 3-nitropyrazole product from the reaction mixture.
Step 3: C-Nitration to 3,4-Dinitropyrazole (3,4-DNP)
-
Prepare a nitrating mixture of concentrated nitric acid and sulfuric acid.
-
Carefully add the 3-nitropyrazole from Step 2 to the mixed acid solution. An optimized molar ratio of 3-nitropyrazole to nitric acid is 1:2.[11]
-
Maintain the reaction temperature between 55-60°C for approximately 1 hour.[11]
-
A significant portion of the 3,4-DNP product will precipitate from the solution due to reduced solubility in the optimized acid mixture.[3]
-
Filter the mixture to collect the precipitated product. The remaining dissolved product can be recovered from the filtrate by dilution and solvent extraction.[3]
-
Recrystallize the crude 3,4-DNP from a suitable solvent (e.g., ether) to achieve high purity (e.g., >99%).[6][11]
Protocol 2: Preparation of a DNP/HMX Melt-Cast Formulation
This protocol describes the preparation of a DNP-based melt-cast explosive suspension with HMX as a solid filler.[4]
-
Place powdered 3,4-DNP into a double-jacketed stainless-steel kettle equipped with a stirrer.
-
Heat the kettle using an oil bath to 100°C to melt the DNP.
-
Once the DNP is fully molten, begin incrementally adding dried HMX particles to the liquid DNP while stirring.
-
After all HMX has been added, continue stirring the mixture at a consistent rate (e.g., 500 rev/min) for at least 15 minutes to ensure a uniform suspension and to break up any solid agglomerates.
-
The resulting uniform DNP/HMX suspension is now ready to be poured into a mold or casing for casting.
Protocol 3: Preparation of Pyrotechnic Compositions with DNP Metal Salts
This protocol outlines the general procedure for creating colored pyrotechnic formulations using DNP metal salts.[7][8]
-
Synthesis of DNP Metal Salt:
-
Synthesize the desired alkali or alkaline-earth metal salt of DNP (e.g., Lithium, Sodium, Potassium, Barium, Strontium salt).
-
This is typically achieved by reacting 3,4-DNP with a stoichiometric amount of the corresponding metal hydroxide, oxide, or carbonate in a suitable solvent.[7]
-
Isolate and fully characterize the resulting salt.
-
-
Formulation of Pyrotechnic Mixture:
-
Prepare a pyrotechnic mixture by combining the DNP metal salt (as the colorant and primary fuel) with other standard pyrotechnic ingredients.
-
A typical mixture may include an oxidizer (e.g., potassium nitrate), a secondary fuel/binder (e.g., shellac), and potentially a chlorine donor to enhance color purity if needed.
-
The components are carefully weighed and mixed according to established pyrotechnic principles to ensure homogeneity and safety.
-
-
Testing:
-
Press the loose powder mixture into pellets for combustion testing.
-
Conduct burning tests to evaluate flame color, intensity, and duration.
-
Visualizations
Caption: A flowchart illustrating the three-step synthesis of 3,4-DNP from pyrazole.
Caption: Logical relationship between 3,4-DNP's properties and its applications.
References
- 1. Study on the Hygroscopic Properties and Mechanism of Novel Melt-Cast Matrix 3,4-Dinitropyrazole (DNP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. imemg.org [imemg.org]
- 4. Rheological Behavior of DNP/HMX Melt-Cast Explosives with Bimodal and Trimodal Particle-Size Distributions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Improved Synthesis of 3,4-Dinitropyrazole [energetic-materials.org.cn]
- 12. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4-Dinitropyrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3,4-dinitropyrazole (DNP) and improving its yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 3,4-dinitropyrazole (DNP)?
A1: The most widely used method for synthesizing 3,4-dinitropyrazole is a three-step process starting from pyrazole.[1][2][3] This process involves:
-
N-nitration of pyrazole: Pyrazole is reacted with a nitrating agent, such as a mixture of nitric acid and acetic anhydride, to form N-nitropyrazole.[4][5]
-
Thermal Rearrangement: The N-nitropyrazole intermediate undergoes thermal rearrangement to produce 3-nitropyrazole.[2][4][5][6] This is typically achieved by heating in a high-boiling solvent like 1,2-dichlorobenzene or anisole.[2][4][5][6]
-
C-nitration of 3-nitropyrazole: The final step involves the nitration of 3-nitropyrazole using a strong nitrating mixture, such as mixed nitric and sulfuric acids, to yield 3,4-dinitropyrazole.[1][2]
Q2: What are the typical overall yields for the synthesis of 3,4-DNP?
A2: The overall yield of 3,4-dinitropyrazole can vary significantly depending on the specific reaction conditions and scale of the synthesis. Reported total yields range from 16-18% to as high as 55% when reaction conditions are optimized.[1][7] A continuous flow microfluidic process has been reported to achieve yields up to 85%.[8]
Q3: What are the key factors influencing the yield in each step of the synthesis?
A3: Several factors can impact the yield at each stage:
-
N-nitration: The choice of nitrating agent, reaction temperature, and the molar ratio of reactants are crucial. A mixture of nitric acid and acetic anhydride is commonly used.[4][5]
-
Thermal Rearrangement: The temperature and duration of the rearrangement are critical. The choice of solvent also plays a role, with anisole and 1,2-dichlorobenzene being common options.[2][4][5][6]
-
C-nitration: The composition of the mixed acid (ratio of nitric acid to sulfuric acid), the reaction temperature, and the reaction time are key parameters to control for optimal yield.[1] Reducing the amount of sulfuric acid can lead to the precipitation of the product, simplifying the workup process.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield in N-nitration step | - Incomplete reaction. - Decomposition of N-nitropyrazole. - Sub-optimal temperature control. | - Ensure the pyrazole is fully dissolved before adding the nitrating agent. - Maintain the reaction temperature within the recommended range (e.g., 20-25°C).[7] - Use a safe and improved method, such as adding a pyrazole/acetic acid solution to a nitric acid/acetic anhydride mixture.[1][3] |
| Low yield in thermal rearrangement | - Incomplete rearrangement. - Decomposition of the product at high temperatures. - Inappropriate solvent. | - Ensure the reaction is heated for the specified time at the correct temperature (e.g., refluxing in 1,2-dichlorobenzene).[4][5] - Consider using alternative solvents like anisole, which may require longer reaction times but can be effective.[2][6] |
| Low yield in C-nitration step | - Incomplete nitration. - Formation of byproducts. - Product loss during workup. | - Optimize the molar ratio of 3-nitropyrazole to nitric acid (a 1:2 ratio has been reported to be effective).[1][3] - Control the nitration temperature carefully (e.g., 55-60°C).[1][3] - Reducing the amount of sulfuric acid in the mixed acid can cause the product to precipitate, which can improve recovery by avoiding solvent extraction.[2] |
| Difficulty in product purification | - Presence of residual acids. - Contamination with starting materials or byproducts (e.g., 3-nitropyrazole, 1,3-dinitropyrazole). | - Recrystallization is a common method for purification to remove residual acidity and impurities.[2] - High-performance liquid chromatography (HPLC) can be used to analyze the purity of the product and identify specific impurities.[9] |
| Safety concerns during synthesis | - N-nitropyrazole is an energetic intermediate. - Use of strong acids and nitrating agents. | - Handle N-nitropyrazole with care and follow all safety protocols for energetic materials.[4][5] - Use appropriate personal protective equipment (PPE), such as face shields and Kevlar gloves, especially when working with nitrating mixtures.[4][5] |
Experimental Protocols
Optimized C-Nitration of 3-Nitropyrazole[1][3]
This protocol describes an optimized procedure for the final nitration step to improve the yield of 3,4-dinitropyrazole.
Materials:
-
3-nitropyrazole
-
Concentrated nitric acid (e.g., 90%)
-
Concentrated sulfuric acid
Procedure:
-
Dissolve 3-nitropyrazole in concentrated sulfuric acid.
-
Prepare a mixed acid solution of concentrated nitric acid and concentrated sulfuric acid.
-
Cool the 3-nitropyrazole solution.
-
Slowly add the mixed acid to the 3-nitropyrazole solution while maintaining the temperature between 55-60°C. The recommended molar ratio of 3-nitropyrazole to nitric acid is 1:2.
-
Stir the reaction mixture at this temperature for 1 hour.
-
After the reaction is complete, pour the mixture over crushed ice to precipitate the 3,4-dinitropyrazole.
-
Filter the precipitate, wash with cold water, and dry to obtain the final product.
Quantitative Data Summary
Table 1: Optimized C-Nitration Reaction Conditions and Yield
| Parameter | Optimized Value | Reference |
| Molar ratio of 3-nitropyrazole/nitric acid | 1:2 | [1][3] |
| Nitration Temperature | 55-60 °C | [1][3] |
| Reaction Time | 1 hour | [1][3] |
| Resulting Total Yield of DNP | up to 55% | [1][3] |
| Product Purity | 99% | [1][3] |
Visualizations
Experimental Workflow for 3,4-Dinitropyrazole Synthesis
Caption: A flowchart illustrating the three-step synthesis of 3,4-dinitropyrazole.
Troubleshooting Logic for Low Yield in DNP Synthesis
Caption: A logical diagram for troubleshooting low yields in 3,4-dinitropyrazole synthesis.
References
- 1. Improved Synthesis of 3,4-Dinitropyrazole [energetic-materials.org.cn]
- 2. imemg.org [imemg.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN102250007A - Preparation method of 3,4-binitropyrazole - Google Patents [patents.google.com]
- 8. Technology for Innovative Entrepreneurs & Businesses | TechLink [techlinkcenter.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Nitration of Pyrazoles
Welcome to our technical support center for the nitration of pyrazoles. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during the synthesis of nitropyrazoles. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address specific issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: My pyrazole nitration is resulting in a mixture of regioisomers. How can I improve the regioselectivity for C4-nitration?
A1: Achieving high regioselectivity in pyrazole nitration is a common challenge. The position of nitration (C3, C4, or C5) is highly dependent on the reaction conditions and the nature of the substituents on the pyrazole ring. For preferential C4-nitration, consider the following:
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Choice of Nitrating Agent: The use of a milder nitrating agent is often key. While strong acid conditions (e.g., HNO₃/H₂SO₄) can lead to a mixture of isomers or nitration on N-substituents, using acetyl nitrate (generated from nitric acid and acetic anhydride) is known to favor substitution at the C4 position of the pyrazole ring[1][2].
-
Reaction Medium: The acidity of the reaction medium plays a crucial role. In strongly acidic solutions, the pyrazole ring is protonated, which deactivates it towards electrophilic attack. This can lead to preferential nitration of a phenyl substituent, for example. Conducting the reaction in a less acidic medium where the pyrazole is in its neutral form generally directs nitration to the electron-rich C4 position[2][3].
-
Substituent Effects: The existing substituents on the pyrazole ring will direct the incoming nitro group. Electron-donating groups at C3 or C5 tend to activate the C4 position for electrophilic substitution.
Q2: I am observing the formation of N-nitro- and polysubstituted pyrazoles. How can I control the reaction to obtain the desired mononitrated product?
A2: The formation of N-nitropyrazoles and polysubstituted products is a frequent side reaction. Here are some strategies to favor mononitration:
-
Control of Reaction Time and Temperature: Carefully monitoring the reaction time and maintaining a low temperature can help prevent over-nitration. Shorter reaction times often favor the formation of the mononitrated product.
-
Stoichiometry of Nitrating Agent: Using a stoichiometric amount (or a slight excess) of the nitrating agent is crucial. A large excess of the nitrating agent will significantly increase the likelihood of polysubstitution.
-
N-Nitration as an Intermediate: N-nitropyrazoles can sometimes be intermediates that rearrange to C-nitropyrazoles.[4] If an N-nitropyrazole is formed, subsequent rearrangement under acidic conditions can yield the C-nitrated product. However, some N-nitropyrazoles are stable. The reaction of pyrazoles with C3 electron-donating substituents can sometimes yield N-nitration products along with C4-overnitrated products.[5][6]
-
Stepwise Nitration: In some cases, a stepwise approach where the pyrazole is first N-protected, then C-nitrated, followed by deprotection, can provide better control.
Q3: My nitration reaction is sluggish or not proceeding to completion. What can I do to improve the reaction rate and yield?
A3: Low reactivity can be due to several factors, particularly the deactivating effect of certain substituents or inappropriate reaction conditions.
-
Activating Groups: The presence of strongly electron-withdrawing groups on the pyrazole ring can significantly deactivate it towards electrophilic substitution. In such cases, more forcing reaction conditions (e.g., higher temperatures, stronger nitrating agents) may be necessary.
-
Catalysts: While not always required, the use of a catalyst can sometimes enhance the reaction rate.
-
Optimizing the Nitrating System: For deactivated pyrazoles, a stronger nitrating system like fuming nitric acid in fuming sulfuric acid might be required to achieve a good yield.[7] For instance, the synthesis of 4-nitropyrazole can be optimized using a mixture of fuming nitric acid and fuming sulfuric acid to achieve a high yield.[7]
-
Continuous Flow Reactors: For potentially hazardous nitration reactions, using a continuous flow reactor can improve safety and allow for the use of more reactive conditions with better control over temperature and reaction time, leading to higher yields and purity.[8]
Troubleshooting Guides
Problem 1: Poor regioselectivity in the nitration of 1-phenylpyrazole, yielding a mixture of isomers.
-
Symptom: You are nitrating 1-phenylpyrazole and obtaining a mixture of 4-nitro-1-phenylpyrazole and 1-(p-nitrophenyl)pyrazole.
-
Cause: The choice of nitrating agent and the acidity of the medium dictate the site of substitution. Nitration with mixed nitric and sulfuric acids protonates the pyrazole ring, deactivating it and favoring nitration on the phenyl ring.[2][9]
-
Solution: To achieve selective C4-nitration of 1-phenylpyrazole, use acetyl nitrate (HNO₃ in Ac₂O). For selective nitration of the phenyl ring, use a mixture of nitric and sulfuric acids.[1][2]
Problem 2: Uncontrolled polysubstitution leading to a mixture of dinitro and trinitro pyrazoles.
-
Symptom: Your reaction is producing significant amounts of higher nitrated pyrazoles instead of the desired mononitro product.
-
Cause: This is often due to an excess of the nitrating agent, elevated reaction temperatures, or prolonged reaction times. The presence of activating groups on the pyrazole ring can also promote polysubstitution.
-
Solution:
-
Reduce the equivalents of the nitrating agent to be closer to a 1:1 stoichiometry with the pyrazole substrate.
-
Maintain a low reaction temperature (e.g., 0-10 °C).
-
Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed or the desired product is maximized.
-
The nitration can be controlled to selectively furnish mononitrated or dinitrated products by manipulating the reaction conditions.[5]
-
Data Presentation
Table 1: Regioselectivity in the Nitration of 1-Phenylpyrazole
| Nitrating Agent | Conditions | Major Product | Reference |
| HNO₃ / H₂SO₄ | 12°C | 1-(p-nitrophenyl)pyrazole | [1][2] |
| HNO₃ / Ac₂O | 0°C | 4-nitro-1-phenylpyrazole | [2] |
Table 2: Optimized Conditions for the Synthesis of 4-Nitropyrazole
| Starting Material | Nitrating Agent | Molar Ratio (Nitrating Agent:H₂SO₄:Pyrazole) | Temperature | Time | Yield | Reference |
| Pyrazole | Fuming HNO₃ / Fuming H₂SO₄ | 1.5:5.1:1 | 50°C | 1.5 h | 85% | [7] |
| Pyrazole | HNO₃ / H₂SO₄ | - | 90°C | 6 h | 56% | [7] |
Experimental Protocols
Protocol 1: Selective C4-Nitration of 1-Phenylpyrazole using Acetyl Nitrate [2]
-
Preparation of Acetyl Nitrate: In a flask cooled in an ice bath, slowly add nitric acid to acetic anhydride with stirring.
-
Nitration Reaction: Dissolve 1-phenylpyrazole in a suitable solvent (e.g., acetic anhydride).
-
Slowly add the prepared acetyl nitrate solution to the pyrazole solution while maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C and monitor its progress by TLC.
-
Upon completion, pour the reaction mixture onto ice water and extract the product with a suitable organic solvent.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 4-nitro-1-phenylpyrazole.
Protocol 2: Synthesis of 4-Nitropyrazole using Fuming Nitric and Sulfuric Acids [7]
-
Preparation of Nitrating Mixture: In a reaction vessel, carefully prepare a mixture of fuming nitric acid (90%) and fuming sulfuric acid (20%).
-
Reaction Setup: Add concentrated sulfuric acid to the reaction vessel, followed by the portion-wise addition of pyrazole while maintaining the temperature.
-
Nitration: Add the prepared nitrating mixture to the pyrazole solution while controlling the temperature at 50°C.
-
Maintain the reaction at 50°C for 1.5 hours.
-
Work-up: After the reaction is complete, pour the mixture onto crushed ice.
-
Neutralize the solution carefully with a base (e.g., sodium carbonate) until the product precipitates.
-
Filter the precipitate, wash with cold water, and dry to obtain 4-nitropyrazole.
Visualizations
Caption: General experimental workflow for the nitration of pyrazoles.
Caption: Troubleshooting logic for common pyrazole nitration challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. 188. The kinetics and mechanism of heteroaromatic nitration. Part II. Pyrazole and imidazole - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
Navigating the Synthesis of 3,4-Dinitrophenol: A Technical Support Guide
For researchers and professionals in drug development and chemical synthesis, the precise synthesis of substituted phenols is a critical task. This technical support center provides a comprehensive guide to the synthesis of 3,4-Dinitrophenol (3,4-DNP), focusing on a reliable multi-step approach. Direct nitration of phenol is fraught with challenges in achieving the desired 3,4-regioisomer, often leading to a mixture of 2,4- and 2,6-dinitrophenols, with potential over-nitration to picric acid.
This guide outlines a more controlled synthetic pathway, addresses common experimental challenges, and provides detailed protocols to aid in the successful and optimized synthesis of 3,4-DNP.
Frequently Asked Questions (FAQs)
Q1: Why is direct nitration of phenol not a recommended method for synthesizing 3,4-Dinitrophenol?
A1: The hydroxyl group of phenol is a strongly activating, ortho-para directing group. Direct nitration with nitric and sulfuric acids will preferentially add nitro groups at the positions ortho and para to the hydroxyl group, leading primarily to 2-nitrophenol, 4-nitrophenol, and subsequently 2,4-dinitrophenol and 2,4,6-trinitrophenol (picric acid). Achieving significant yields of the 3,4-isomer is extremely difficult due to the directing effects of the hydroxyl group. Furthermore, the strong oxidizing conditions can lead to the formation of undesirable byproducts, such as benzoquinones.
Q2: What is the recommended synthetic route for 3,4-Dinitrophenol?
A2: A more reliable method involves a multi-step synthesis starting from a precursor that already has the desired 3,4-dinitro substitution pattern. The recommended pathway starts with 3,4-dinitroaniline, which is commercially available. The amino group is then converted to a hydroxyl group via a diazotization reaction followed by hydrolysis.
Q3: What are the main safety precautions to consider during this synthesis?
A3: Dinitrophenols and their intermediates can be toxic and potentially explosive, especially when dry. Always handle these compounds with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Conduct the reactions in a well-ventilated fume hood. Diazonium salts are unstable and can be explosive when isolated and dry; they should be prepared and used in situ in solution.
Q4: How can I purify the final 3,4-Dinitrophenol product?
A4: The crude product can be purified by recrystallization. The choice of solvent will depend on the impurities present, but ethanol or an ethanol/water mixture is often a good starting point. Column chromatography can also be employed for higher purity if needed.
Experimental Protocol: Synthesis of 3,4-Dinitrophenol from 3,4-Dinitroaniline
This protocol details a two-step process for the synthesis of 3,4-Dinitrophenol.
Step 1: Diazotization of 3,4-Dinitroaniline
Objective: To convert the amino group of 3,4-dinitroaniline into a diazonium salt.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 3,4-Dinitroaniline | 183.12 | 10.0 g | 0.0546 |
| Concentrated Sulfuric Acid | 98.08 | 20 mL | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 4.1 g | 0.0594 |
| Deionized Water | 18.02 | 100 mL | - |
| Ice | - | As needed | - |
Procedure:
-
In a 250 mL beaker, carefully add 10.0 g of 3,4-dinitroaniline to 20 mL of concentrated sulfuric acid while stirring. The mixture will warm up; cool it in an ice bath to maintain a temperature between 10-15°C. Stir until all the aniline has dissolved.
-
In a separate beaker, dissolve 4.1 g of sodium nitrite in 20 mL of deionized water.
-
Cool the aniline sulfate solution to 0-5°C in an ice-salt bath.
-
Slowly add the sodium nitrite solution dropwise to the cooled aniline sulfate solution. Maintain the temperature below 5°C throughout the addition. The formation of the diazonium salt is indicated by a slight color change.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C.
Step 2: Hydrolysis of the Diazonium Salt
Objective: To convert the diazonium salt to 3,4-Dinitrophenol.
Procedure:
-
Gently heat the diazonium salt solution from Step 1 in a water bath to 50-60°C. Nitrogen gas will evolve.
-
Continue heating until the evolution of nitrogen ceases.
-
Cool the reaction mixture to room temperature. The crude 3,4-Dinitrophenol will precipitate.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., aqueous ethanol) to obtain pure 3,4-Dinitrophenol.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Product | Incomplete diazotization. | Ensure the temperature during diazotization is maintained below 5°C to prevent decomposition of the diazonium salt. Use a slight excess of sodium nitrite. |
| Decomposition of the diazonium salt before hydrolysis. | Proceed to the hydrolysis step immediately after the diazotization is complete. Avoid letting the diazonium salt solution stand for extended periods. | |
| Dark-colored Product or Oily Residue | Formation of azo dyes or other side products. | Ensure slow and controlled addition of the sodium nitrite solution. Maintain a low temperature during diazotization. The crude product can be purified by recrystallization, potentially with the addition of activated charcoal. |
| Incomplete Reaction (Starting Material Present) | Insufficient amount of sodium nitrite. | Use a slight molar excess of sodium nitrite (around 1.1 equivalents). |
| Temperature too low during hydrolysis. | Ensure the temperature is raised sufficiently to facilitate the hydrolysis of the diazonium salt, but avoid excessive heating which can lead to decomposition. |
Visualizing the Process
Experimental Workflow
Caption: A flowchart illustrating the two-step synthesis of 3,4-Dinitrophenol.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common problems in the synthesis.
Technical Support Center: Purification of Crude 3,4-dinitro-1H-pyrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3,4-dinitro-1H-pyrazole (DNP).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Crystal Formation Upon Cooling | The solution is not saturated (too much solvent was used). | - Concentrate the solution by evaporating some of the solvent and allow it to cool again.[1] - If crystals still do not form, it may be necessary to remove all the solvent and attempt recrystallization with a different solvent system.[1][2] |
| The solution is supersaturated. | - Induce crystallization by scratching the inside of the flask with a glass stirring rod.[1][3] - Add a "seed" crystal of pure this compound.[2][3] | |
| Oiling Out (Formation of a liquid layer instead of solid crystals) | The melting point of the crude product is lower than the boiling point of the solvent, and the solution is supersaturated at a temperature above the melting point. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool slowly.[1][2] - Consider using a lower-boiling point solvent or a mixed solvent system. |
| High concentration of impurities. | - If colored impurities are present, consider treating the hot solution with activated charcoal before filtration.[2] | |
| Low Yield of Purified Product | Too much solvent was used, leading to significant loss of product in the mother liquor.[3] | - Use the minimum amount of near-boiling solvent necessary to dissolve the crude product.[3] |
| Premature crystallization during hot filtration. | - Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent the solution from cooling and crystallizing prematurely. | |
| The crystals were washed with a solvent that was not ice-cold, or too much washing solvent was used.[3] | - Wash the collected crystals with a minimal amount of ice-cold solvent.[3] | |
| Persistent Impurities in the Final Product | The chosen recrystallization solvent is not effective at separating the specific impurities present. | - Analyze the purity of the recrystallized product using a technique like HPLC to identify the impurities.[4] - Select a different recrystallization solvent or consider a different purification technique such as column chromatography or acid-base extraction. |
| The impurity has very similar solubility characteristics to this compound. | - Perform a second recrystallization. - For regioisomers or other closely related impurities, column chromatography may be more effective. | |
| Two Different Crystal Morphologies Observed | When using ethyl acetate as a recrystallization solvent, hydrolysis of the solvent can occur, leading to the formation of acetic acid and ethanol, which can influence crystal morphology.[5] | - Use anhydrous ethyl acetate and minimize exposure to atmospheric moisture to prevent hydrolysis.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude this compound?
A1: Recrystallization is the most frequently cited method for the purification of this compound.[6]
Q2: Which solvents are suitable for the recrystallization of this compound?
A2: Ethyl acetate and ether have been reported as effective solvents for the recrystallization of this compound.[5][6] The choice of solvent will depend on the specific impurities present in the crude mixture. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.
Q3: How can I determine the purity of my this compound sample?
A3: High-Performance Liquid Chromatography (HPLC) is an effective method for determining the purity of this compound and identifying potential impurities such as 3-nitropyrazole and 1,3-dinitropyrazole.[4][7]
Q4: What are the common impurities found in crude this compound?
A4: Common impurities can include starting materials, byproducts from the synthesis, and related nitropyrazole isomers. Specifically, 3-nitropyrazole and 1,3-dinitropyrazole have been identified as potential impurities.[4][7]
Q5: Can column chromatography be used to purify this compound?
A5: While specific protocols for this compound are not detailed in the provided search results, column chromatography is a general and powerful technique for purifying organic compounds, including pyrazole derivatives.[8][9] It is particularly useful for separating compounds with different polarities. Given that potential impurities like 3-nitropyrazole are less polar than this compound, column chromatography should be a viable purification method.
Q6: Is acid-base extraction a suitable purification method for this compound?
A6: this compound is an acidic compound due to the pyrazole ring proton. Acid-base extraction can be a useful technique to separate it from neutral or basic impurities. The crude mixture can be dissolved in an organic solvent and extracted with an aqueous base (like sodium bicarbonate or sodium hydroxide) to deprotonate the pyrazole and move it into the aqueous layer. The aqueous layer can then be acidified to precipitate the purified this compound. A patent describes a general method for purifying pyrazoles using acid addition salt crystallization, which is a related concept.[10]
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This protocol describes a general procedure for the purification of crude this compound by recrystallization from a single solvent.
-
Solvent Selection: Choose a suitable solvent in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures (e.g., ethyl acetate or ether).[5][6]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring. Continue to add small portions of the solvent until the solid is completely dissolved at the boiling point of the solvent.[3]
-
Decoloration (Optional): If colored impurities are present, remove the flask from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities or activated charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[3]
-
Drying: Dry the purified crystals. This can be done by air-drying on the filter paper or in a desiccator.
Protocol 2: Purity Analysis by HPLC
This protocol is based on a reported method for the purity analysis of 3,4-dinitropyrazole.[4][7]
-
Chromatographic Conditions:
-
Column: Hypersil ODS2 (250 mm × 4.6 mm, 5 µm) or equivalent C18 column.
-
Mobile Phase: Acetonitrile / 0.1% acetic acid in water (35:65 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Prepare standard solutions of 3,4-dinitropyrazole and any known impurities (e.g., 3-nitropyrazole, 1,3-dinitropyrazole) in a suitable solvent (e.g., acetonitrile).
-
Prepare a solution of the sample to be analyzed.
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peaks based on the retention times of the standards.
-
Quantify the purity of the sample using an external standard method.
-
Quantitative Data
The following table summarizes the HPLC retention data for 3,4-dinitropyrazole and its potential impurities, which can be used for purity assessment.[4][7]
| Compound | Retention Factor (k') | Resolution |
| 3-nitropyrazole | 0.41 | 9.42 (with 3,4-dinitropyrazole) |
| 3,4-dinitropyrazole | 1.20 | - |
| 1,3-dinitropyrazole | 1.52 | 3.16 (with 3,4-dinitropyrazole) |
Visualizations
References
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. researchgate.net [researchgate.net]
- 5. Prediction of crystal morphology of this compound (DNP) in different solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Purity Analysis of 3,4-Dinitropyrazole by High Performance Liquid Chromatography [energetic-materials.org.cn]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
identifying and minimizing byproducts in pyrazole nitration
Welcome to the technical support center for pyrazole nitration. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and minimizing byproducts during the nitration of pyrazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the nitration of pyrazole?
A1: The nitration of pyrazole can lead to a variety of byproducts, primarily due to the presence of multiple reactive sites on the heterocyclic ring. The most common byproducts include:
-
Regioisomers: Depending on the reaction conditions and substituents, nitration can occur at the C3, C4, or C5 positions of the pyrazole ring, leading to a mixture of nitropyrazole isomers.[1][2]
-
N-Nitro Byproducts: Direct nitration on one of the nitrogen atoms can lead to the formation of N-nitropyrazoles. These are often intermediates that can rearrange to C-nitropyrazoles under certain conditions.[2]
-
Dinitrated Products: Under forcing conditions (e.g., higher temperatures, stronger nitrating agents), dinitration can occur, yielding products such as 3,4-dinitropyrazole.[3]
-
Oxidation Byproducts: Although less commonly reported in standard nitration procedures, the use of strong oxidizing agents or harsh conditions could potentially lead to oxidized byproducts.
-
Side-chain/Substituent Nitration: If the pyrazole has an aryl substituent, nitration can also occur on the aryl ring, in addition to the pyrazole ring.[4][5][6]
Q2: How do the choice of nitrating agent and reaction conditions affect byproduct formation?
A2: The choice of nitrating agent and reaction conditions are critical factors that dictate the regioselectivity and extent of nitration, thereby influencing the byproduct profile.
-
Mixed Acid (HNO₃/H₂SO₄): This is a strong nitrating agent. In highly acidic media, the pyrazole ring can be protonated, which deactivates it towards electrophilic attack.[4][5] This can sometimes be leveraged to achieve different selectivity. For instance, nitration of 1-phenylpyrazole with mixed acids can favor nitration on the phenyl ring.[4][5] Using fuming nitric and fuming sulfuric acid has been optimized for the synthesis of 4-nitropyrazole.[7]
-
Nitric Acid in Acetic Anhydride (HNO₃/Ac₂O): This reagent, which generates acetyl nitrate, is generally considered a milder nitrating agent.[3][4][5] It often favors nitration at the C4 position of the pyrazole ring.[4][5] Using acetic anhydride can also reduce the oxidizing properties of nitric acid, thereby preventing the formation of some byproducts.[8]
-
Nitric Acid in Trifluoroacetic Anhydride (HNO₃/TFAA): This is a potent nitrating system that can be used for direct nitration and has been shown to yield 3,4-dinitrated pyrazole from the parent pyrazole.[3]
-
Temperature and Reaction Time: Higher temperatures and longer reaction times generally lead to a higher degree of nitration, increasing the likelihood of forming dinitrated and other over-nitrated byproducts.[7][9]
Q3: How can I identify the byproducts in my reaction mixture?
A3: A combination of chromatographic and spectroscopic techniques is essential for the identification and characterization of byproducts in your pyrazole nitration reaction.
-
Thin-Layer Chromatography (TLC): A quick and effective method to get a preliminary assessment of the number of components in your reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. The presence of multiple sets of peaks for the pyrazole ring protons and carbons can indicate a mixture of regioisomers.
-
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques are invaluable for determining the molecular weight of the products and byproducts, helping to distinguish between mononitrated, dinitrated, and other species.
-
Infrared (IR) Spectroscopy: Can confirm the presence of the nitro group (typically strong absorptions around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹) and other functional groups.
Troubleshooting Guides
Issue 1: Low Yield of the Desired 4-Nitropyrazole Isomer
-
Symptom: The crude reaction mixture shows a low percentage of the desired 4-nitropyrazole, with significant amounts of other isomers or starting material present.
-
Possible Cause: The reaction conditions are not optimal for the selective formation of the 4-nitro isomer. The choice of nitrating agent may be favoring the formation of other regioisomers.
-
Solution:
-
Optimize Nitrating Agent: If using a strong mixed acid system, consider switching to a milder system like nitric acid in acetic anhydride, which is known to favor C4 nitration.[4][5]
-
Control Temperature: Ensure the reaction temperature is carefully controlled. Lower temperatures may improve selectivity. One optimized procedure for 4-nitropyrazole synthesis uses a reaction temperature of 50°C.[7]
-
Adjust Stoichiometry: Carefully control the stoichiometry of the nitrating agent. An excess of the nitrating agent can lead to dinitration.
-
Consider a "One-Pot, Two-Step" Method: A reported high-yield synthesis of 4-nitropyrazole involves first reacting pyrazole with concentrated sulfuric acid to form pyrazole sulfate, followed by nitration with a mixture of fuming nitric acid and fuming sulfuric acid.[7]
-
Issue 2: Formation of Dinitrated Byproducts
-
Symptom: Mass spectrometry analysis of the product mixture shows a significant peak corresponding to the molecular weight of a dinitropyrazole.
-
Possible Cause: The reaction conditions are too harsh, leading to over-nitration of the pyrazole ring.
-
Solution:
-
Reduce Reaction Temperature: Lowering the reaction temperature can significantly decrease the rate of the second nitration.
-
Decrease Reaction Time: Monitor the reaction progress by TLC and quench the reaction as soon as the desired mononitrated product is formed to prevent further nitration.
-
Use a Milder Nitrating Agent: Switch from a strong nitrating system like fuming HNO₃/fuming H₂SO₄ to a milder one like concentrated HNO₃/concentrated H₂SO₄ or HNO₃/Ac₂O.[3]
-
Issue 3: Presence of N-Nitropyrazole Byproducts
-
Symptom: NMR and MS data suggest the presence of an unstable byproduct that may be an N-nitropyrazole.
-
Possible Cause: N-nitration is often the initial step in some nitration mechanisms, and the N-nitropyrazole intermediate may not have fully rearranged to the C-nitro product.
-
Solution:
-
Thermal Rearrangement: N-nitropyrazoles can often be rearranged to C-nitropyrazoles by heating.[2] The reaction mixture can be heated in a suitable solvent to facilitate this rearrangement.
-
Acid-Catalyzed Rearrangement: The rearrangement of N-nitropyrazole to 4-nitropyrazole can be achieved in sulfuric acid at room temperature.[2]
-
Data Summary
Table 1: Comparison of Reaction Conditions for the Synthesis of 4-Nitropyrazole
| Nitrating Agent | Starting Material | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Conc. HNO₃ / Conc. H₂SO₄ | Pyrazole | 90 | 6 | 56 | [7] |
| Fuming HNO₃ / Fuming H₂SO₄ | Pyrazole | 50 | 1.5 | 85 | [7] |
| Conc. HNO₃ / Acetic Anhydride | 1-Phenylpyrazole | -5 to RT | - | 53 | [5] |
Experimental Protocols
Protocol 1: Optimized Synthesis of 4-Nitropyrazole (One-Pot, Two-Step Method)
This protocol is adapted from an optimized procedure reported to achieve a high yield of 4-nitropyrazole.[7]
-
Preparation of Pyrazole Sulfate: In a reaction vessel, carefully add pyrazole to concentrated sulfuric acid while maintaining a low temperature with an ice bath.
-
Nitration: To the pyrazole sulfate mixture, slowly add a pre-mixed solution of fuming nitric acid (98%) and fuming sulfuric acid (20%). The optimal molar ratio reported is n(fuming nitric acid):n(fuming sulfuric acid):n(concentrated sulfuric acid):n(pyrazole) = 1.5:3:2.1:1.
-
Reaction: Maintain the reaction temperature at 50°C and stir for 1.5 hours.
-
Workup: After the reaction is complete, carefully pour the mixture onto crushed ice. The precipitated product is then collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as toluene.[1]
Protocol 2: Identification of Byproducts by GC-MS
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject a small volume of the prepared sample into the GC-MS instrument.
-
GC Separation: Use a suitable temperature program to separate the components of the mixture on the GC column. A non-polar or medium-polarity column is typically used for this type of analysis.
-
MS Analysis: As each component elutes from the GC column, it is ionized and analyzed by the mass spectrometer.
-
Data Interpretation: Analyze the resulting mass spectra to determine the molecular weight of each component. Compare the fragmentation patterns with known spectra or use them to deduce the structures of the byproducts.
Visualizations
Caption: General reaction pathways in pyrazole nitration.
Caption: Troubleshooting workflow for pyrazole nitration.
References
- 1. 4-Nitropyrazole | 2075-46-9 [chemicalbook.com]
- 2. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. mdpi.com [mdpi.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
troubleshooting thermal instability of dinitropyrazole compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the thermal instability of dinitropyrazole compounds.
Troubleshooting Guides & FAQs
This section addresses specific issues users might encounter during their experiments in a question-and-answer format.
Q1: My dinitropyrazole compound decomposes at a lower temperature than expected. What are the common causes?
Lower-than-expected decomposition temperatures can stem from several factors, ranging from impurities to the inherent structural properties of the specific isomer or derivative you are working with.
Troubleshooting Steps:
-
Verify Compound Purity: Impurities from the synthesis, such as residual solvents or starting materials, can significantly lower the decomposition temperature.[1] It is crucial to ensure the purity of your compound using appropriate analytical techniques like NMR, FT-IR, and elemental analysis.[2][3] Recrystallization is an effective method for purification.[1]
-
Confirm the Isomeric Structure: Different isomers of dinitropyrazole exhibit varied thermal stabilities. For instance, 3,5-dinitropyrazole (3,5-DNP) has a higher decomposition temperature than 3,4-dinitropyrazole (3,4-DNP).[3][4] Substitution at the N1 position can also influence thermal stability.
-
Consider Substituent Effects: The nature of substituent groups on the pyrazole ring plays a critical role. Electron-withdrawing groups can impact stability. For example, N-substitution with allyl and acryloyl groups has been shown to lower the decomposition temperatures compared to the parent DNP.[3][4]
-
Review Experimental Conditions: Ensure that your experimental setup for thermal analysis (e.g., DSC, TGA) is correctly calibrated and the parameters are appropriate for your compound. Factors like heating rate can influence the observed decomposition temperature.[2]
Q2: I'm observing an unexpected exotherm or a complex decomposition pattern in my DSC curve. What could be the reason?
Complex DSC curves with multiple or broad exotherms can indicate several ongoing processes.
Troubleshooting Steps:
-
Polymorphism: The presence of different crystalline forms (polymorphs) of your compound can result in complex thermal behavior. Each polymorph may have a distinct melting point and decomposition profile.
-
Multi-Step Decomposition: The decomposition of dinitropyrazole compounds can be a multi-step process. For example, the decomposition of 4-amino-3,5-dinitropyrazole (LLM-116) shows a major exothermic peak followed by a smaller, broader peak at a higher temperature, which could be due to interactions between decomposition products.[5][6]
-
Influence of Sample Preparation: Ensure the sample is properly packed in the DSC pan and that there is good thermal contact. Poor contact can lead to artifacts in the DSC curve.
-
Heating Rate Effects: A high heating rate can cause thermal events to overlap. Try running the experiment at a lower heating rate to improve the resolution of the thermal events.[7]
Q3: My compound seems to be volatile, affecting the thermal analysis. How can I mitigate this?
Volatility can interfere with accurate thermal analysis, especially for compounds with lower melting points.
Troubleshooting Steps:
-
Use High-Pressure DSC (HP-DSC): Applying external pressure during DSC analysis can suppress the vaporization of the sample, allowing for the observation of the true decomposition exotherm.[8][9]
-
Sealed Crucibles: Using hermetically sealed crucibles can help to contain volatile samples and their decomposition products, leading to more accurate measurements.
-
Thermogravimetric Analysis (TGA): TGA can be used in conjunction with DSC to differentiate between mass loss due to volatilization and decomposition.[2]
Data Presentation
The thermal properties of various dinitropyrazole compounds are summarized in the table below for easy comparison.
| Compound | Abbreviation | Melting Point (°C) | Decomposition Temperature (°C) | Analytical Method | Heating Rate (°C/min) | Reference |
| 3,4-Dinitropyrazole | 3,4-DNP | - | 275 | DSC | 10 | [4] |
| 3,5-Dinitropyrazole | 3,5-DNP | - | 296 | DSC | 10 | [4] |
| Allyl-3,4-Dinitropyrazole | 4a | -56.7 | 201.2 | DSC | 10 | [3][4] |
| Acryloyl-3,4-Dinitropyrazole | 4b | -39.8 | 194.8 | DSC | 10 | [3][4] |
| Allyl-3,5-Dinitropyrazole | 5a | -56.5 | 217.4 | DSC | 10 | [3][4] |
| Acryloyl-3,5-Dinitropyrazole | 5b | -59.8 | 255.1 | DSC | 10 | [3][4] |
| 4-Amino-3,5-dinitropyrazole | LLM-116 | - | 183 | DSC-TG | 10 | [5][6] |
| 1-Nitratomethyl-3,4-dinitropyrazole | 3 | 93 | - | DTA | 5 | [10] |
| 1-Nitratoethyl-3,4-dinitropyrazole | 6 | 61 | - | DTA | 5 | [10] |
| 1-Azidomethyl-3,4-dinitropyrazole | 14 | - | 198 | DTA | 5 | [10] |
| 1-Azidoethyl-3,4-dinitropyrazole | 19 | - | 216 | DTA | 5 | [10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Differential Scanning Calorimetry (DSC) Protocol
This protocol provides a general guideline for the thermal analysis of dinitropyrazole compounds using DSC.
Instrumentation:
-
A differential scanning calorimeter (e.g., TA Instruments Q-2000).[2]
-
Aluminum or hermetically sealed sample pans.
-
An inert purge gas (e.g., nitrogen).
Procedure:
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the dinitropyrazole compound into a sample pan.
-
For volatile samples, use a hermetically sealed pan. For non-volatile samples, a standard aluminum pan with a pierced lid can be used.
-
Ensure the sample is evenly distributed at the bottom of the pan to ensure good thermal contact.[11]
-
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Set the purge gas flow rate (typically 20-50 mL/min).
-
Define the temperature program. A common method is to heat the sample from room temperature to a temperature beyond its decomposition point at a constant heating rate (e.g., 10 °C/min).[2][3]
-
-
Data Acquisition:
-
Start the temperature program and record the heat flow as a function of temperature.
-
-
Data Analysis:
Thermogravimetric Analysis (TGA) Protocol
This protocol outlines a general procedure for analyzing the thermal stability and decomposition of dinitropyrazole compounds using TGA.
Instrumentation:
-
A thermogravimetric analyzer (e.g., TA Instruments Q-5000).[2]
-
Sample pans (e.g., platinum or ceramic).
-
An inert purge gas (e.g., nitrogen).
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dinitropyrazole compound into a tared TGA pan.
-
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Set the purge gas flow rate (typically 20-50 mL/min).
-
Program the instrument to heat the sample at a constant rate (e.g., 5 °C/min or 10 °C/min) over a desired temperature range.[2]
-
-
Data Acquisition:
-
Initiate the heating program and record the sample mass as a function of temperature.
-
-
Data Analysis:
-
Analyze the TGA curve to identify the temperatures at which mass loss occurs.
-
The onset of significant mass loss is often associated with the decomposition temperature.
-
The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum mass loss rate.[13]
-
Mandatory Visualization
Caption: Troubleshooting workflow for thermal instability of dinitropyrazole compounds.
Caption: General experimental workflow for thermal analysis of dinitropyrazole compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eng.uc.edu [eng.uc.edu]
- 8. repo.ssau.ru [repo.ssau.ru]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. web.williams.edu [web.williams.edu]
- 12. skztester.com [skztester.com]
- 13. etamu.edu [etamu.edu]
Technical Support Center: Strategies to Reduce the Sensitivity of Energetic Pyrazoles
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding strategies to reduce the sensitivity of energetic pyrazoles.
Frequently Asked Questions (FAQs)
General Concepts
-
Q1: What are the primary goals when trying to reduce the sensitivity of energetic pyrazoles?
-
The main objective is to decrease the material's susceptibility to initiation from external stimuli such as impact, friction, and electrostatic discharge, thereby enhancing its safety for handling, storage, and transport. This is often pursued while trying to maintain or improve other desirable properties like high-energy density, thermal stability, and detonation performance.[1][2]
-
-
Q2: What are the most common strategies to decrease the sensitivity of energetic pyrazoles?
-
The most prevalent and effective strategies include:
-
Salt Formation (Ionization): Converting acidic pyrazole derivatives into their ionic salts can significantly reduce sensitivity due to the formation of stable crystal lattices with strong intermolecular interactions.[3]
-
Co-crystallization: Forming co-crystals of an energetic pyrazole with a less sensitive or non-energetic co-former can effectively lower the overall sensitivity of the material.[4][5][6]
-
Functional Group Modification: Introducing specific functional groups, such as amino (-NH2) or dinitromethyl (-CH(NO2)2) groups, can enhance stability and reduce sensitivity.[7][8] Fusing the pyrazole ring with other heterocycles like tetrazoles is also a viable strategy.[9]
-
Molecular Structure and Isomerism: The spatial arrangement of functional groups (regioisomerism) can influence the stability and sensitivity of the molecule.[10]
-
-
Synthesis and Modification
-
Q3: How does converting a pyrazole to an energetic salt reduce its sensitivity?
-
The formation of ionic salts introduces strong electrostatic interactions and hydrogen bonding networks within the crystal structure.[3] These interactions create a more stable lattice that requires more energy to disrupt, thus reducing its sensitivity to mechanical stimuli like impact and friction. For example, ionic salts of 3,6-dinitropyrazolo[4,3-c]pyrazole (DNPP) exhibit significantly lower friction and impact sensitivities compared to the neutral DNPP precursor.[3]
-
-
Q4: What should I consider when selecting a co-former for co-crystallization?
-
The co-former should be able to form strong intermolecular interactions (e.g., hydrogen bonds, π-π stacking) with the energetic pyrazole.[4] The compatibility of molecular shapes and sizes is also crucial for the formation of a stable co-crystal. Both energetic and non-energetic co-formers can be used.
-
-
Q5: Which functional groups are known to decrease sensitivity in energetic pyrazoles?
-
The dinitromethyl group is known to offer better thermal stability and lower sensitivity compared to the trinitromethyl group.[8] Amino groups can also contribute to reduced sensitivity. Fused-ring systems, such as those incorporating tetrazole functionality, have been shown to produce materials that are both thermally stable and insensitive.[9]
-
Sensitivity Testing
-
Q6: What are the standard methods for testing the sensitivity of energetic pyrazoles?
-
The most common methods are:
-
Impact Sensitivity (IS): Typically measured using a BAM (Bundesanstalt für Materialforschung und -prüfung) drop hammer. The result is often reported as the height (in Joules) at which there is a 50% probability of causing an explosion (H50).[11][12][13]
-
Friction Sensitivity (FS): Commonly determined using a BAM friction tester. The result is the load (in Newtons) at which there is a 50% probability of initiation.[11]
-
-
Troubleshooting Guides
Problem: Synthesized pyrazole compound exhibits higher than expected sensitivity.
| Possible Cause | Suggested Solution |
| Residual Solvents or Impurities | Perform rigorous purification steps such as recrystallization or column chromatography. Ensure the final product is thoroughly dried under a vacuum. |
| Incorrect Crystal Polymorph | The crystal structure significantly impacts sensitivity. Try different crystallization conditions (e.g., solvent, temperature, cooling rate) to obtain a more stable and less sensitive polymorph. Characterize the crystal structure using X-ray diffraction. |
| Amorphous Material Present | Amorphous solids can be more sensitive than their crystalline counterparts. Ensure complete crystallization of the product. |
| Particle Size and Morphology | Sharp, needle-like crystals can be more sensitive due to friction at contact points. Aim for crystals with a more regular, block-like morphology by controlling crystallization conditions. |
Problem: Difficulty in forming co-crystals of an energetic pyrazole.
| Possible Cause | Suggested Solution |
| Incompatible Co-former | The chosen co-former may not have suitable functional groups or molecular geometry for effective intermolecular bonding. Screen a variety of co-formers with different hydrogen bond donors/acceptors and aromatic systems. |
| Incorrect Stoichiometry | The molar ratio of the energetic pyrazole to the co-former is critical. Experiment with different stoichiometric ratios (e.g., 1:1, 1:2, 2:1). |
| Poor Solvent Choice | The solvent plays a crucial role in co-crystallization. The solubility of both components should be similar in the chosen solvent. Screen a range of solvents with different polarities. Slow evaporation is often a successful technique.[5] |
| Unfavorable Crystallization Conditions | Temperature, evaporation rate, and agitation can all affect co-crystal formation. Experiment with different temperature profiles and evaporation rates. |
Quantitative Data Summary
Table 1: Sensitivity and Detonation Performance of Selected Energetic Pyrazoles and Their Derivatives
| Compound/Strategy | Impact Sensitivity (IS) (J) | Friction Sensitivity (FS) (N) | Detonation Velocity (D) (m/s) | Reference |
| RDX (Reference) | 7.5 | 120 | 8795 | [14] |
| 3,6-dinitropyrazolo[4,3-c]pyrazole (DNPP) | 15 | 160 | 8250 | [3][4] |
| Ionic Salts of DNPP | >20 | >360 | up to 9060 | [3] |
| DNPP:3-AT Co-crystal | >40 | >360 | 7948 | [4] |
| Pyrazole-fused compound 5 | >20 | 360 | 8935 | [14] |
| Zwitterion 12 | 35 | 320 | 8329 | [8] |
| Dihydrazinium 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole (7) | - | - | 8931 | [11] |
| CL-20/BMDNP Co-crystal | 11 | - | 8848 | [5] |
| DNTPP Ionic Derivative 7 & 8 | >20 | >360 | - | [9] |
Note: "-" indicates data not provided in the source.
Experimental Protocols
1. General Protocol for Impact Sensitivity Testing (BAM Fallhammer)
This protocol is a generalized representation based on standard procedures.
-
Sample Preparation: A small amount of the energetic material (typically around 40 mm³) is pressed into a standardized steel sleeve.
-
Apparatus Setup: The sample is placed on the anvil of the BAM fallhammer. A specified drop weight (e.g., 2.5 kg) is set to a certain height.[12][13]
-
Testing: The weight is released, and it impacts the sample. The outcome (explosion or no explosion) is recorded.
-
Data Analysis: The "up-and-down" method is typically used. If an explosion occurs, the drop height for the next test is decreased. If there is no explosion, the height is increased. This is repeated for a statistically significant number of trials (e.g., 20-30). The H50 value, the height at which there is a 50% probability of explosion, is then calculated.
2. General Protocol for Co-crystallization by Slow Evaporation
-
Solubilization: The energetic pyrazole and the chosen co-former are dissolved in a suitable solvent or solvent mixture in the desired stoichiometric ratio. Gentle heating may be required to achieve complete dissolution.
-
Evaporation: The solution is loosely covered (e.g., with perforated parafilm) to allow for slow evaporation of the solvent at a constant temperature (often room temperature).
-
Crystal Formation: As the solvent evaporates, the solution becomes supersaturated, and crystals begin to form. This process can take several days to weeks.
-
Isolation and Characterization: Once a suitable amount of crystals has formed, they are isolated by filtration, washed with a small amount of cold solvent, and dried. The resulting crystals should be characterized by techniques such as single-crystal X-ray diffraction to confirm the formation of a co-crystal.
Visualizations
References
- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ionization treatment of pyrazolo[4,3-c]pyrazole derivatives to achieve the low sensitivity of high-energy materials - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. High energy explosive with low sensitivity: a new energetic cocrystal based on CL-20 and BMDNP - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. Curious cases of 3,6-dinitropyrazolo[4,3-c]pyrazole-based energetic cocrystals with high nitrogen content: an alternative to salt formation. | Semantic Scholar [semanticscholar.org]
- 7. bernsteinlab.colostate.edu [bernsteinlab.colostate.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of Thermally Stable and Insensitive Energetic Materials by Incorporating the Tetrazole Functionality into a Fused-Ring 3,6-Dinitropyrazolo-[4,3- c]Pyrazole Framework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Chemical Descriptors for a Large-Scale Study on Drop-Weight Impact Sensitivity of High Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A facile strategy for synthesizing promising pyrazole-fused energetic compounds - Northwestern Polytechnical University [pure.nwpu.edu.cn]
Technical Support Center: Scaling Up 3,4-Dinitrophenol (3,4-DNP) Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 3,4-Dinitrophenol (3,4-DNP) production.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthesis route for 3,4-DNP on a larger scale?
A1: The most widely used method for synthesizing 3,4-DNP at scale is a three-step process starting from pyrazole.[1][2] This process involves:
-
N-nitration: Pyrazole is nitrated at the N-position using acetyl nitrate, which is generated in situ.[1]
-
Thermal Rearrangement: The resulting N-nitropyrazole (1-NP) undergoes solution thermolysis to yield 3-nitropyrazole (3-NP).[1]
-
C-nitration: Finally, 3-nitropyrazole is nitrated using a mixture of nitric and sulfuric acids to produce 3,4-DNP.[1][2]
Q2: What are the primary safety concerns when handling 3,4-DNP, especially in larger quantities?
A2: While specific data for 3,4-DNP is limited, its isomer 2,4-DNP is classified as acutely toxic, very flammable, and can be highly explosive when dry, heated, or subjected to shock or friction.[3][4] Therefore, it is crucial to handle 3,4-DNP with extreme caution. Key safety precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including splash goggles, a lab coat, long pants, close-toed shoes, and double-gloving with nitrile gloves is mandatory.[3]
-
Handling: Avoid generating dust.[5] Use in a well-ventilated area or outdoors.[5]
-
Storage: Store in a cool, dark, and well-ventilated place, away from heat and ignition sources.[5] It should be stored locked up or in an area accessible only to qualified personnel.[5]
-
Waste Disposal: Dispose of 3,4-DNP waste as hazardous waste according to local regulations.[3][6]
Q3: How can the purity of the final 3,4-DNP product be assessed?
A3: The purity of 3,4-DNP can be determined using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method to assess purity, with reports of achieving 98-99% purity after recrystallization.[2][7] Other analytical methods to confirm the structure and purity include Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[2][7]
Troubleshooting Guides
Issue 1: Low Yield in the First Step (N-nitration of Pyrazole)
-
Question: We are experiencing a significant loss of product after the N-nitration of pyrazole to form N-nitropyrazole (1-NP). What could be the cause and how can we mitigate this?
-
Answer: A primary reason for low yield in this step is the sublimation of the N-nitropyrazole (1-NP) product at ambient pressure, especially during drying.[1]
-
Troubleshooting Steps:
-
Issue 2: Difficulty in Product Recovery and Low Yields in the Final C-nitration Step
-
Question: Our yields for the final 3,4-DNP product are considerably lower than expected during scale-up, and product recovery is challenging. What are the potential causes and solutions?
-
Answer: Low yields in the final nitration step can be attributed to the high solubility of 3,4-DNP in water, making recovery by simple filtration inefficient, and the presence of impurities like acetic acid from previous steps.[1]
-
Troubleshooting Steps:
-
Solvent Extraction: Due to its solubility in water, it is necessary to use an organic solvent for extraction to recover the 3,4-DNP from the aqueous reaction mixture.[1]
-
Modified Nitration Conditions: An improved procedure involves reducing the amount of sulfuric acid in the mixed acid nitration. This modification leads to the precipitation of a significant portion of the 3,4-DNP product directly from the reaction mixture, simplifying the initial recovery.[1] The remaining product in the filtrate can then be recovered by dilution and subsequent solvent extraction.[1]
-
Address Acetic Acid Impurities: The presence of even small amounts of acetic acid (~0.50-1.0%) can hinder the recovery of solid 3,4-DNP.[1] Ensure complete removal of acetic acid from the intermediate products before the final nitration step.
-
-
Issue 3: Inconsistent Purity of the Final 3,4-DNP Product
-
Question: We are observing batch-to-batch variations in the purity of our 3,4-DNP. How can we improve the consistency and purity of the final product?
-
Answer: Inconsistent purity often arises from incomplete reactions, side reactions, or inefficient purification.
-
Troubleshooting Steps:
-
Optimize C-nitration Conditions: Ensure optimal conditions for the C-nitration of 3-nitropyrazole. Optimized parameters include a molar ratio of 3-nitropyrazole to nitric acid of 1:2, a nitration temperature of 55-60°C, and a reaction time of 1 hour.[2]
-
Effective Recrystallization: Recrystallization is a crucial step for removing residual acidity and other impurities.[1] Common solvents can be used for recrystallization to yield pure material.[1] Ether has also been reported as a suitable solvent for recrystallization.[7]
-
Analytical Monitoring: Implement in-process analytical monitoring (e.g., HPLC) to check the purity of intermediates and the final product to identify and address any deviations in the process promptly.
-
-
Quantitative Data
Table 1: Optimized C-Nitration Reaction Parameters
| Parameter | Optimized Value | Reference |
| Molar Ratio (3-nitropyrazole:Nitric Acid) | 1:2 | [2] |
| Nitration Temperature | 55-60°C | [2] |
| Reaction Time | 1 hour | [2] |
| Resulting Purity | 99% | [2] |
| Overall Yield (from pyrazole) | up to 55% | [2] |
Experimental Protocols
1. Synthesis of N-nitropyrazole (1-NP) - N-nitration
-
Methodology: This step involves the N-nitration of pyrazole using acetyl nitrate generated in situ.[1] An improved and safer method involves the addition of a pyrazole/acetic acid solution to a nitric acid/acetic anhydride mixture.[2]
-
Caution: Determination of the yield can be complicated by the sublimation of the product. It is recommended to use the water-wet product for the next step.[1]
2. Synthesis of 3-nitropyrazole (3-NP) - Thermal Rearrangement
-
Methodology: The N-nitropyrazole (1-NP) is subjected to solution thermolysis in a solvent like anisole at an elevated temperature to induce rearrangement to 3-nitropyrazole (3-NP).[1]
-
Safety Note: The exotherm onset temperature of neat 1-NP is very close to the temperature required for its thermal rearrangement. Accelerated Rate Calorimetry experiments should be performed on 1-NP solutions of varying concentrations to determine the safe operating range.[1]
3. Synthesis of 3,4-Dinitrophenol (3,4-DNP) - C-nitration
-
Methodology: 3-nitropyrazole undergoes mixed acid nitration with nitric and sulfuric acid to yield 3,4-DNP.[1]
-
Process Improvement: The amount of sulfuric acid can be reduced, which causes a large portion of the 3,4-DNP product to precipitate from the reaction mixture, simplifying recovery.[1]
4. Purification of 3,4-DNP
-
Methodology: The solid 3,4-DNP is purified by recrystallization using common solvents to remove residual acidity and other impurities, yielding the pure material.[1]
Visualizations
Caption: Experimental workflow for the synthesis and purification of 3,4-DNP.
Caption: Troubleshooting logic for addressing low yields in 3,4-DNP production.
References
- 1. imemg.org [imemg.org]
- 2. researchgate.net [researchgate.net]
- 3. amherst.edu [amherst.edu]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Dinitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges of 3,4-Dinitro-1H-pyrazole
This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility issues with 3,4-dinitro-1H-pyrazole (DNP). Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address these challenges.
Troubleshooting Guide
This guide addresses common issues encountered during the dissolution of this compound.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| DNP does not dissolve in the chosen solvent. | Low intrinsic solubility of DNP in that specific solvent. | 1. Consult the solubility data table below to select a more appropriate solvent. Acetone and ethyl acetate are good starting points.[1][2] 2. Increase the temperature. The solubility of DNP in many organic solvents increases with temperature.[1][2] Gentle heating with stirring can significantly improve dissolution. 3. Reduce the concentration. Attempt to dissolve a smaller amount of DNP in the same volume of solvent. |
| Precipitation occurs when an aqueous solution is added to a DNP stock solution (e.g., in DMSO). | The solvent in which DNP is dissolved is immiscible or has a much higher solubilizing power than the final aqueous medium, causing the compound to crash out upon dilution. | 1. Minimize the percentage of the organic stock solution in the final aqueous mixture. Aim for the lowest possible concentration of the organic solvent. 2. Add the DNP stock solution to the aqueous solution slowly while vortexing or stirring vigorously to promote rapid mixing. 3. Consider using a co-solvent system. A mixture of solvents can sometimes provide better solubility than a single solvent. |
| The dissolution rate is very slow. | Poor wetting of the solid DNP particles by the solvent or the presence of large crystals with a low surface area. | 1. Agitate the mixture. Use a magnetic stirrer or sonication to increase the interaction between the solvent and the DNP particles. 2. Grind the DNP crystals to a fine powder before attempting to dissolve them. This increases the surface area available for solvation. |
| Standard solvents are not suitable for my experimental system. | The required experimental conditions (e.g., biological assays) are incompatible with common organic solvents. | 1. Explore salt formation. Converting the acidic DNP into a salt can dramatically increase its aqueous solubility. See the detailed protocol below. 2. Investigate co-crystallization. Forming a co-crystal with a highly soluble co-former can enhance the overall solubility of the solid form. See the detailed protocol below. |
Frequently Asked Questions (FAQs)
Q1: What are the best organic solvents for dissolving this compound?
A1: Based on experimental data, acetone and ethyl acetate show the highest solubility for this compound at room temperature.[1][2] Its solubility is lower in solvents like methanol, ethanol, and isopropanol.[1][2]
Q2: Is this compound soluble in water?
A2: this compound has very low solubility in water.
Q3: How does temperature affect the solubility of this compound?
A3: The solubility of this compound in common organic solvents increases significantly with an increase in temperature.[1][2]
Q4: Can I use DMSO to dissolve this compound for biological assays?
A4: Yes, DMSO can be used to prepare a concentrated stock solution of DNP. However, be mindful of the final concentration of DMSO in your assay, as it can have its own biological effects. When diluting the DMSO stock in an aqueous buffer, add the stock solution slowly with vigorous mixing to prevent precipitation.
Q5: Are there methods to permanently increase the aqueous solubility of this compound?
A5: Yes, forming a salt or a co-crystal of this compound are effective strategies to enhance its aqueous solubility. These methods modify the crystal lattice energy, which can lead to improved dissolution characteristics.
Data Presentation
Solubility of this compound in Various Solvents
The following table summarizes the mole fraction solubility (x) of this compound in six organic solvents at different temperatures, as reported by Rong, et al. (2016).[1][2]
| Temperature (K) | Methanol (x10³) | Ethanol (x10³) | Isopropanol (x10³) | Ethyl Acetate (x10³) | Acetone (x10³) | Acetonitrile (x10³) |
| 298.15 | 1.85 | 2.51 | 2.01 | 12.45 | 22.31 | 5.62 |
| 303.15 | 2.33 | 3.15 | 2.53 | 15.12 | 26.89 | 6.93 |
| 308.15 | 2.91 | 3.92 | 3.15 | 18.26 | 32.25 | 8.52 |
| 313.15 | 3.63 | 4.88 | 3.92 | 21.95 | 38.51 | 10.45 |
| 318.15 | 4.51 | 6.06 | 4.88 | 26.29 | 45.81 | 12.80 |
| 323.15 | 5.60 | 7.53 | 6.07 | 31.39 | 54.33 | 15.63 |
| 328.15 | 6.95 | 9.34 | 7.54 | 37.38 | 64.28 | 19.04 |
| 333.15 | 8.62 | 11.58 | 9.36 | 44.42 | 75.91 | 23.13 |
| 338.15 | 10.68 | 14.36 | 11.62 | 52.71 | 89.51 | 27.99 |
Experimental Protocols
Protocol 1: Enhancing Solubility through Salt Formation
This protocol describes a general method for preparing a more soluble salt of this compound. DNP is acidic and can be deprotonated by a suitable base to form a salt.
Materials:
-
This compound (DNP)
-
A suitable base (e.g., sodium hydroxide, potassium hydroxide, ammonia, or an organic amine like triethylamine)
-
A solvent in which DNP has moderate solubility (e.g., ethanol or methanol)
-
An anti-solvent in which the salt is insoluble (e.g., diethyl ether or hexane)
Procedure:
-
Dissolve 1 equivalent of DNP in a minimal amount of a suitable solvent (e.g., ethanol) with stirring. Gentle heating may be applied to aid dissolution.
-
In a separate flask, dissolve 1 equivalent of the chosen base in the same solvent.
-
Slowly add the base solution to the DNP solution dropwise while stirring.
-
A color change or the formation of a precipitate may be observed, indicating salt formation.
-
Continue stirring the mixture at room temperature for 1-2 hours to ensure the reaction is complete.
-
If a precipitate has formed, collect the salt by filtration, wash it with a small amount of cold solvent, and then with the anti-solvent.
-
If no precipitate forms, slowly add an anti-solvent to the reaction mixture until the salt precipitates out.
-
Collect the salt by filtration, wash with the anti-solvent, and dry under vacuum.
-
Confirm the formation of the salt using appropriate analytical techniques (e.g., NMR, IR, or elemental analysis).
-
Test the solubility of the resulting salt in the desired aqueous medium.
Protocol 2: Enhancing Solubility through Co-crystallization
This protocol outlines a general procedure for forming a co-crystal of this compound with a pharmaceutically acceptable co-former.
Materials:
-
This compound (DNP)
-
A suitable co-former (e.g., a compound with complementary hydrogen bonding sites, such as caffeine, isonicotinamide, or urea)
-
A suitable solvent or solvent system
Procedure:
-
Select a suitable co-former based on hydrogen bonding propensity with DNP.
-
Choose a solvent in which both DNP and the co-former have similar, moderate solubility.
-
Prepare a saturated or near-saturated solution of DNP in the chosen solvent at a slightly elevated temperature.
-
Prepare a saturated or near-saturated solution of the co-former in the same solvent at the same temperature.
-
Mix the two solutions in a stoichiometric ratio (e.g., 1:1 or 1:2 molar ratio of DNP to co-former).
-
Allow the mixed solution to cool slowly to room temperature.
-
If crystals do not form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
-
Alternatively, allow the solvent to evaporate slowly in a fume hood.
-
Collect the resulting crystals by filtration, wash with a small amount of cold solvent, and dry.
-
Characterize the crystals using techniques such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), and spectroscopy to confirm the formation of a new co-crystal phase.
-
Evaluate the solubility and dissolution rate of the co-crystals in the target medium.
Visualizations
References
Technical Support Center: Interpreting Complex NMR Spectra of Nitropyrazoles
Welcome to the technical support center for the analysis of nitropyrazole NMR spectra. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for interpreting complex NMR data associated with this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: Why are the proton signals in my nitropyrazole spectrum unusually broad?
A1: Peak broadening in the ¹H NMR spectra of nitropyrazoles is a common issue that can arise from several factors:
-
Quadrupolar Relaxation: The pyrazole ring contains ¹⁴N nuclei, which are quadrupolar (spin I > 1/2). These nuclei have a non-spherical charge distribution, leading to rapid relaxation processes. This efficient relaxation can broaden the signals of adjacent protons, particularly those directly bonded to or in close proximity to the nitrogen atoms.[1]
-
Unresolved Coupling: Long-range couplings between protons and nitrogen nuclei (e.g., ²J(¹⁴N,¹H) or ³J(¹⁴N,¹H)) can contribute to broadening if the coupling constants are small and not fully resolved.
-
Sample Concentration: Highly concentrated samples can lead to increased viscosity or intermolecular interactions, such as hydrogen bonding or π-π stacking, which can restrict molecular tumbling and result in broader lines.
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metal ions can cause significant line broadening. Ensure all glassware is thoroughly cleaned and reagents are of high purity.
Q2: The N-H proton signal of my nitropyrazole is either very broad or completely absent. How can I observe and confirm it?
A2: The disappearance or broadening of an N-H proton signal is a frequent observation for N-unsubstituted pyrazoles and is typically due to a combination of chemical exchange and quadrupolar effects.
-
Chemical Exchange: The N-H proton can exchange with residual water in the deuterated solvent, with other pyrazole molecules, or with acidic/basic impurities. This exchange can be rapid on the NMR timescale, leading to a broadened signal that may merge with the baseline.
-
Solvent Effects: In protic deuterated solvents like D₂O or CD₃OD, the N-H proton will readily exchange with deuterium, rendering the signal invisible in the ¹H NMR spectrum.
-
Quadrupolar Broadening: As mentioned above, the adjacent ¹⁴N nucleus can cause significant broadening of the N-H signal.
Troubleshooting Guides
Problem 1: Significant Peak Overlap in the Aromatic Region
Overlapping signals in the aromatic region of a nitropyrazole spectrum can make assignment and interpretation challenging.
Troubleshooting Steps:
-
Change the Deuterated Solvent: The chemical shifts of aromatic protons can be highly sensitive to the solvent environment due to anisotropic effects. Acquiring spectra in different solvents can alter the relative positions of signals and resolve overlap.
-
Common Solvents to Try: If you initially used CDCl₃, consider trying benzene-d₆, acetone-d₆, or DMSO-d₆. Benzene-d₆ is particularly known for its ability to induce significant shifts in nearby protons.[1]
-
-
Vary the Temperature: Acquiring the spectrum at different temperatures can sometimes improve resolution. Changes in temperature can affect intermolecular interactions and, in some cases, conformational equilibria, which may lead to differential shifts of the overlapping protons.
-
Utilize 2D NMR Spectroscopy: If changing the solvent or temperature is insufficient, 2D NMR techniques are powerful tools for resolving overlap by spreading the signals into a second dimension.
-
COSY (Correlation Spectroscopy): Identifies protons that are spin-coupled to each other, helping to trace out spin systems even when signals are crowded.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons. Since ¹³C spectra are often better resolved, this can help to differentiate overlapping proton signals that are attached to distinct carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is invaluable for assigning quaternary carbons and piecing together the molecular skeleton.
-
Problem 2: Poor Solubility of the Nitropyrazole Sample
Polynitrated pyrazoles can exhibit poor solubility in common deuterated solvents, leading to low signal-to-noise ratios or even sample precipitation.
Troubleshooting Steps:
-
Select a Stronger Solvent: For poorly soluble, polar, nitro-rich compounds, more polar aprotic solvents are often effective.
-
Recommended Solvents: DMSO-d₆ (dimethyl sulfoxide-d₆) and DMF-d₇ (N,N-dimethylformamide-d₇) are excellent choices for dissolving a wide range of polar organic compounds.[2]
-
-
Gentle Heating and Sonication: Gently warming the sample vial or placing it in an ultrasonic bath can aid in the dissolution of stubborn compounds. However, be cautious with thermally sensitive materials.
-
Use a Mixed Solvent System: Sometimes a mixture of two deuterated solvents can provide better solubility than either solvent alone. For example, a mixture of CDCl₃ and a few drops of DMSO-d₆ can be effective.
-
Sample Filtration: If solid particles remain after dissolution attempts, it is crucial to filter the sample into the NMR tube. Suspended solids will severely degrade the magnetic field homogeneity, leading to broad and distorted peaks. A common method is to use a Pasteur pipette with a small plug of glass wool.[3][4][5]
Data Presentation: Chemical Shifts and Coupling Constants
The electronic effect of the nitro group significantly influences the chemical shifts of the pyrazole ring protons and carbons. The position of the nitro group leads to distinct chemical shift patterns that can be used for isomer identification.
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges (ppm) for Mononitropyrazoles in DMSO-d₆
| Position of NO₂ | Nucleus | C3/H3 | C4/H4 | C5/H5 |
| 3-Nitro | ¹H | - | ~7.2 | ~8.6 |
| ¹³C | ~155 | ~110 | ~130 | |
| 4-Nitro | ¹H | ~8.7 | - | ~8.7 |
| ¹³C | ~139 | ~125 | ~139 | |
| 5-Nitro | ¹H | ~8.0 | ~7.1 | - |
| ¹³C | ~140 | ~112 | ~150 |
Note: These are approximate values and can vary based on other substituents and the specific solvent used. Data compiled from various sources, including computational studies and experimental data for related structures.[6][7]
Table 2: Typical Proton-Proton Coupling Constants (Hz) in Pyrazole Rings
| Coupling Type | Number of Bonds | Typical Range (Hz) | Notes |
| J(H3, H4) | 3 | 1.5 - 3.0 | |
| J(H4, H5) | 3 | 2.0 - 3.5 | |
| J(H3, H5) | 4 | 0.5 - 1.0 | Often not resolved. |
Note: Coupling constants in aromatic and heterocyclic systems can be influenced by the electronegativity of substituents.[8]
Experimental Protocols
Protocol 1: Distinguishing Nitropyrazole Regioisomers using 2D NMR
This workflow outlines how to use HSQC and HMBC to definitively assign the structure of an unknown mononitropyrazole.
Detailed Methodology: HMBC (Heteronuclear Multiple Bond Correlation)
-
Sample Preparation: Prepare a moderately concentrated sample (10-50 mg) of the nitropyrazole in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). The solution should be free of any particulate matter.
-
Spectrometer Setup:
-
Acquire a standard ¹H spectrum to determine the spectral width and transmitter offset.
-
Tune the probe for both ¹H and ¹³C frequencies.
-
On a Bruker spectrometer, load a standard HMBC pulse sequence parameter set (e.g., hmbcgplpndqf).
-
-
Parameter Optimization:
-
SW (Spectral Width): Set the spectral widths for both ¹H (F2 dimension) and ¹³C (F1 dimension) to encompass all signals. A typical ¹³C range for nitropyrazoles would be approximately 0 to 160 ppm.
-
CNST13 (Long-Range Coupling Constant): This is a critical parameter. It is the value for the long-range J(C,H) coupling for which the magnetization transfer is optimized. A typical starting value for aromatic systems is 8 Hz . To detect a wider range of couplings, it can be beneficial to run a second HMBC with CNST13 set to 5 Hz .[9]
-
NS (Number of Scans) and DS (Dummy Scans): Set NS to a multiple of 2 or 4 (e.g., 8, 16, 32) depending on sample concentration. Use 16 or 32 DS to allow the spins to reach equilibrium.
-
-
Acquisition and Processing:
-
The experiment may take several hours to complete depending on the sample concentration and desired resolution.
-
Process the 2D data using a sine-bell or squared sine-bell window function and perform a 2D Fourier transform.
-
-
Analysis:
-
Look for cross-peaks that indicate correlations between protons and carbons separated by 2 or 3 bonds. For example, the H4 proton should show correlations to both the C3 and C5 carbons. The N-H proton (if present) will typically show correlations to C3 and C5. These correlations are key to distinguishing isomers.
-
Protocol 2: Probing Spatial Proximity with NOESY
The NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is crucial for determining the regiochemistry of substitution, especially when trying to distinguish between N1 and N2 substituted pyrazoles. It identifies protons that are close to each other in space (< 5 Å).
Detailed Methodology: 2D NOESY
-
Sample Preparation: Use a reasonably concentrated sample. It is beneficial to degas the sample to remove dissolved paramagnetic oxygen, which can interfere with the NOE effect. This can be done by bubbling an inert gas (like argon or nitrogen) through the sample for several minutes.
-
Spectrometer Setup:
-
Acquire a standard ¹H spectrum.
-
Tune the probe for ¹H.
-
On a Bruker spectrometer, load a standard phase-sensitive NOESY parameter set (e.g., noesyesgpph).
-
-
Parameter Optimization:
-
d8 (Mixing Time): This is the most crucial parameter in a NOESY experiment. It is the delay during which the NOE effect builds up. For small molecules like nitropyrazoles (MW < 600), a longer mixing time is generally required. A good starting point is 500-800 ms .[1][10] You may need to run a few experiments with different mixing times to find the optimal value.[11]
-
NS (Number of Scans): Should be a multiple of 8 or 16.
-
-
Acquisition and Processing:
-
Acquire the data. The experiment time will depend on the number of scans and increments.
-
Process the data using appropriate window functions. Phase-sensitive NOESY spectra require careful phasing. For small molecules, the cross-peaks should have the opposite sign (e.g., be a different color) to the diagonal peaks.
-
-
Analysis:
-
A cross-peak between two protons indicates they are close in space. For example, in an N-substituted pyrazole, an NOE between the substituent's protons and either H3 or H5 can definitively establish the point of attachment and distinguish between N1 and N2 isomers.
-
References
- 1. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 2. researchgate.net [researchgate.net]
- 3. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 4. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. digital.csic.es [digital.csic.es]
- 7. 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives (1984) | Pilar Cabildo | 49 Citations [scispace.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 10. 1D NOESY made easy | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 11. umymfor.fcen.uba.ar [umymfor.fcen.uba.ar]
Technical Support Center: Storage and Handling of 3,4-Dinitrophenol (3,4-DNP)
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 3,4-Dinitrophenol (3,4-DNP) to prevent its decomposition. Given the limited specific stability data for 3,4-DNP, information from its well-studied isomer, 2,4-Dinitrophenol, is utilized as a reasonable surrogate for best practices.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the decomposition of 3,4-DNP during storage?
A1: The decomposition of 3,4-DNP is primarily influenced by several factors:
-
Heat: Elevated temperatures can accelerate the degradation of 3,4-DNP. It is heat-sensitive and may decompose explosively upon heating.[1]
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation, especially in solutions.[2] Dinitrophenols are generally light-sensitive.
-
pH: 3,4-DNP is more stable in acidic conditions. Alkaline (basic) environments can promote its decomposition in aqueous solutions.[2]
-
Incompatible Materials: Contact with strong oxidizing agents, strong bases, acid chlorides, and acid anhydrides can lead to decomposition.
-
Physical Stress (for solid form): As a solid, 3,4-DNP can be sensitive to shock, friction, or concussion, which may lead to explosive decomposition.[1]
-
Moisture: While often stored wetted with water to reduce explosion hazard, excessive or inappropriate moisture levels can potentially affect stability.
Q2: How should I store solid 3,4-DNP?
A2: Solid 3,4-DNP should be stored with the following precautions:
-
Keep in a tightly closed container.
-
Store in a cool, dry, and well-ventilated area.
-
Protect from heat, light, and all sources of ignition.
-
Avoid physical damage to the container.
-
For safety, 3,4-DNP is often supplied and stored moistened with at least 15% water to reduce its explosive potential.
Q3: What are the recommended storage conditions for 3,4-DNP solutions?
A3: To ensure the stability of 3,4-DNP solutions, it is recommended to:
-
Store in a cool, dark place, such as a refrigerator (2-8°C).[2]
-
Use amber glass vials or wrap containers in aluminum foil to protect from light.[2]
-
For longer-term storage, freezing at -20°C is advisable.
-
If possible, prepare solutions fresh to minimize degradation.[2]
-
Maintain a neutral to slightly acidic pH if compatible with the experimental design.
Q4: What are the visual signs of 3,4-DNP decomposition?
A4: Signs of decomposition in your 3,4-DNP sample, whether solid or in solution, may include:
-
A noticeable color change.
-
The appearance of precipitates in a solution that was previously clear.[2]
-
Inconsistent or unexpected results in your experiments.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpectedly low concentration of 3,4-DNP in a prepared solution. | 1. Photodegradation: The solution was exposed to light. 2. pH-mediated degradation: The solution has an alkaline pH. 3. Thermal degradation: The solution was stored at an elevated temperature.[2] | 1. Always store solutions in amber glass containers or in the dark.[2] 2. If your experiment allows, adjust the solution's pH to be acidic (e.g., pH 4-5).[2] 3. Store solutions at a controlled cool temperature, such as in a refrigerator.[2] 4. Prepare fresh solutions before use.[2] |
| Visible color change or precipitation in the 3,4-DNP solution over time. | 1. Formation of degradation byproducts. 2. Change in solubility due to temperature fluctuations. 3. Microbial or chemical contamination. [2] | 1. It is best to prepare fresh solutions. For analytical purposes, degradation products can be identified using techniques like HPLC-MS.[2] 2. Ensure the solution is stored at a constant temperature. If precipitation occurs upon cooling, gentle warming and sonication may redissolve the compound, but verify its integrity before use. 3. Use sterile, high-purity water and aseptic techniques for long-term storage. |
| Inconsistent experimental results using 3,4-DNP solutions. | 1. Solution instability: The stock or working solutions have degraded between experiments. 2. Inconsistent solution preparation: Variations in weighing, solvent volume, or mixing. | 1. Prepare fresh solutions for each set of experiments or validate the stability of your stored solutions under your specific storage conditions. 2. Adhere to a standardized and validated protocol for solution preparation. |
Data Presentation
Table 1: Recommended Storage Conditions for 3,4-DNP
| Form | Parameter | Recommendation | Rationale |
| Solid | Temperature | Cool, ambient temperature | To minimize thermal degradation. |
| Light | In the dark | To prevent photodegradation. | |
| Atmosphere | Dry, well-ventilated area | To prevent moisture absorption and ensure safety. | |
| Container | Tightly sealed, protected from physical damage | To prevent contamination and accidental spillage. | |
| Aqueous Solution | Temperature | Short-term: 2-8°C (refrigerated) Long-term: -20°C (frozen) | To minimize thermal and microbial degradation. |
| Light | Protect from light (amber vials or foil-wrapped) | To prevent photochemical degradation. | |
| pH | Neutral to slightly acidic (if compatible with use) | Dinitrophenols are more stable in acidic conditions.[2] | |
| Container | Tightly sealed glass container | To prevent evaporation and contamination. |
Experimental Protocols
Protocol: Stability Testing of 3,4-DNP in Aqueous Solution
This protocol provides a general framework for assessing the stability of a 3,4-DNP solution under various environmental conditions.
1. Preparation of Stock Solution:
- Accurately weigh a precise amount of 3,4-DNP powder.
- Dissolve the powder in a known volume of high-purity water to create a concentrated stock solution. Gentle sonication can be used to aid dissolution.
2. Preparation of Test Solutions:
- Dilute the stock solution with appropriate buffers to prepare test solutions at different pH values (e.g., pH 4, 7, and 9).
- Aliquot each pH-adjusted solution into separate sets for testing different conditions:
- Light Exposure: Store in clear glass vials under a calibrated UV light source.
- Dark Control: Store in amber glass vials or vials wrapped in aluminum foil.[2]
- Temperature Stress: Store sets at various temperatures (e.g., 4°C, 25°C, and 40°C).[2]
3. Sample Collection:
- At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each test solution.
4. Sample Analysis:
- Analyze the concentration of 3,4-DNP in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Example HPLC Conditions:
- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
- Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and acidified water.
- Flow Rate: 1.0 mL/min
- Detection: UV detector at an appropriate wavelength for 3,4-DNP.
5. Data Analysis:
- Plot the concentration of 3,4-DNP as a function of time for each condition.
- Determine the degradation rate and half-life by fitting the data to a suitable kinetic model (e.g., first-order kinetics).
Visualizations
Caption: Factors leading to 3,4-DNP decomposition and preventative measures.
Caption: Troubleshooting workflow for suspected 3,4-DNP decomposition.
References
Technical Support Center: Improving the Safety of High-Energy Material Synthesis
This guide provides essential troubleshooting information and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with high-energy materials. The focus is on anticipating hazards, implementing robust safety protocols, and responding to unexpected events during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with synthesizing high-energy materials?
A1: The synthesis of high-energy materials involves numerous hazards that require careful management. The primary risks stem from the inherent instability of the molecules being created. Key hazards include:
-
Sensitivity to Stimuli: Energetic materials can decompose rapidly or detonate when subjected to stimuli such as impact, friction, heat, or electrostatic discharge (ESD).[1][2]
-
Chemical Reactivity: Precursors and intermediate compounds can be toxic, corrosive, or carcinogenic.[3] Uncontrolled reactions can lead to thermal runaways, where the reaction rate increases with temperature, potentially leading to an explosion.[4]
-
Unexpected Product Formation: The exploratory nature of research can lead to the inadvertent formation of known or unknown high-energy materials, posing a significant risk if not anticipated.[5]
-
Gas Evolution: Rapid decomposition can release large volumes of gas, causing dangerous pressure build-up in sealed or poorly vented containers.[6]
Q2: What initial steps should I take before starting a new synthesis of a potentially energetic material?
A2: A thorough and proactive approach is critical. Before beginning any new synthesis, a comprehensive safety plan and scale-up procedure must be developed.[3] This involves:
-
Hazard Recognition: Educate yourself on the potential hazards of the reactants, intermediates, and the target product. Consult literature and safety data sheets (SDS) to identify any known energetic functional groups (e.g., azides, nitro groups, peroxides).[7][8]
-
Preliminary Hazard Assessment: Use computational tools and estimation methods to predict the energy content (e.g., heat of formation) and potential performance of the target molecule.[9]
-
Small-Scale Synthesis: Always begin with milligram-scale synthesis to characterize the material's properties before attempting larger quantities.[7]
-
Peer Review: Discuss your experimental plan with subject matter experts and safety personnel to identify potential risks that may have been overlooked.[2]
-
Documentation: Keep detailed records of all procedures, observations, and safety measures. This "lessons learned" library is invaluable for future experiments.[3]
Q3: Are there safer, alternative synthesis methodologies I should consider?
A3: Yes, modern chemistry offers several approaches that can significantly improve the safety of energetic material synthesis.[10] These include:
-
Flow Chemistry: Continuous flow reactors offer superior temperature control and smaller reaction volumes compared to batch processes.[4] This minimizes the risk of hotspots and runaway reactions, making nitrations and other highly exothermic processes safer.[11]
-
Microwave-Assisted Synthesis: Microwave irradiation can drastically reduce reaction times and sometimes improve yields, reducing the overall time that hazardous materials are being actively processed.[10]
-
Use of Ionic Liquids: Ionic liquids can serve as safer, recoverable catalysts and alternative solvents, often with low vapor pressure, which can reduce exposure risks.[10]
Troubleshooting Guide
Problem: An unexpected exotherm (sudden temperature increase) is observed during the reaction.
-
Immediate Action:
-
If it is safe to do so, immediately remove the heat source.
-
If applicable, begin cooling the reaction vessel with an ice bath or other external cooling system.
-
Alert personnel in the immediate vicinity and prepare for an emergency evacuation. Do not attempt to handle a runaway reaction directly.
-
If the reaction is in a fume hood, lower the sash.
-
-
Prevention and Analysis:
-
Calorimetric Screening: Before any synthesis is scaled, its thermal behavior must be characterized. Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) are essential tests to determine onset decomposition temperature and the amount of energy released.[7][12]
-
Reaction Control: For highly exothermic reactions, ensure that reagent addition is slow and controlled, and that the cooling system is robust enough to handle the heat generated.[4]
-
Review Procedure: After a controlled shutdown, thoroughly review the experimental procedure to identify the cause of the exotherm. Factors could include an incorrect reagent concentration, a higher-than-expected ambient temperature, or poor heat dissipation.
-
Problem: The synthesized material appears sensitive to handling (e.g., discoloration upon scraping, audible cracking).
-
Immediate Action:
-
Stop all handling of the material immediately. Do not use metal spatulas or ground glass joints, which can create friction.[8]
-
Isolate the material in a designated, protected area. Use blast shields for protection.[13]
-
Consult with an explosives safety expert or a senior researcher before proceeding.
-
-
Prevention and Analysis:
-
Sensitivity Testing: Uncharacterized energetic materials must undergo sensitivity testing (impact, friction, ESD) before being handled in larger quantities.[1]
-
Structural Assessment: Re-evaluate the molecular structure. The ratio of carbon atoms to energetic functional groups (like azides or nitro groups) is a key indicator of stability. A low carbon-to-nitrogen ratio often indicates high sensitivity.[8]
-
Safe Handling Protocols: For materials of known or suspected sensitivity, always use non-sparking tools (e.g., plastic or ceramic spatulas) and conductive, grounded equipment to prevent ESD.[2]
-
Data Presentation: Safety Limits and Protective Measures
Quantitative data is crucial for assessing risk and implementing appropriate engineering controls. The following tables provide guidance on handling limits and required shielding for potentially explosive materials.
Table 1: Explosive Quantity Limits and Corresponding Safety Shields
| Explosives Limit (g) | Minimum Shield Material | Shield Thickness (mm) | Minimum Distance from Explosive (cm) |
| 0.1 | Tempered Glass | 3 | 8 |
| 2.5 | Lucite/Equivalent Material | 7 | 15 |
| 10 | Lucite/Equivalent Material | 20 | 15 |
| 20 | Laminated Resistant Glass | 15 | 20 |
| 50 | Lexan/Lexguard | 25.4 | 30 |
| Data adapted from Department of Energy (DOE) testing. Note that these shields were not tested for metal fragment penetration.[13] |
Table 2: Occupational Exposure Bands (OEB) for Potent Compounds
| OEB | Occupational Exposure Limit (OEL) (µg/m³) | Potential Health Effects | General Handling Requirements |
| 1 | ≥100 | None to minor | General lab practices, local ventilation for >1kg.[14] |
| 2 | 10-100 | Minor to moderate | Local ventilation for >100g, containment for high-energy operations.[14] |
| 3 | 1-10 | Moderate to serious | Additional gowning, respiratory protection, full containment required.[14][15] |
| 4 | 0.1-1 | Serious | Full containment, closed systems, specialized handling procedures.[15] |
| 5 | <0.1 | Very serious | Glovebox isolators, closed-system transfers, highest level of containment.[15] |
Experimental Protocols: Safety Characterization
Methodology: Thermal Stability Screening using Differential Scanning Calorimetry (DSC)
Objective: To determine the onset temperature of decomposition (Tonset) and the energy released (ΔHd) for a newly synthesized material. This data is critical for establishing safe handling and processing temperatures.
Materials:
-
High-pressure DSC sample pans (e.g., gold-plated stainless steel)
-
Analytical balance (microgram sensitivity)
-
Sample of new material (typically 0.5 - 2 mg)
-
Differential Scanning Calorimeter
Procedure:
-
Sample Preparation: Carefully weigh 0.5-2 mg of the material into a high-pressure DSC pan. Avoid actions that could generate friction or impact.
-
Sealing: Hermetically seal the pan using a sample press. This contains any gases released during decomposition, allowing for accurate pressure and energy measurement.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at a sub-ambient temperature (e.g., 30 °C).
-
Ramp the temperature at a constant heating rate (typically 5-10 °C/min) to a final temperature well beyond the expected decomposition.
-
The final temperature should be chosen based on preliminary estimates but should not exceed the instrument's safety limits.
-
-
Data Analysis:
-
Plot the heat flow (W/g) as a function of temperature (°C).
-
An exothermic event will appear as a peak. The onset of this peak is the Tonset.
-
Integrate the area under the peak to calculate the heat of decomposition (ΔHd) in J/g.
-
-
Interpretation: A low Tonset (e.g., <150 °C) or a high ΔHd (e.g., >1000 J/g) indicates a high thermal hazard, and the material must be handled with extreme caution.[16]
Mandatory Visualizations
The following diagrams illustrate key decision-making processes and workflows for improving safety in the synthesis of high-energy materials.
References
- 1. tandfonline.com [tandfonline.com]
- 2. uah.edu [uah.edu]
- 3. dsiac.dtic.mil [dsiac.dtic.mil]
- 4. vapourtec.com [vapourtec.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. auckland.ac.nz [auckland.ac.nz]
- 7. pubs.acs.org [pubs.acs.org]
- 8. safety.pitt.edu [safety.pitt.edu]
- 9. annualreviews.org [annualreviews.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. case.edu [case.edu]
- 14. pharmtech.com [pharmtech.com]
- 15. canada.altasciences.com [canada.altasciences.com]
- 16. engineering.purdue.edu [engineering.purdue.edu]
Validation & Comparative
A Comparative Analysis of 3,4-dinitro-1H-pyrazole and 3,5-dinitropyrazole for High-Energy Applications
A detailed guide for researchers and professionals in drug development and materials science, this report provides a head-to-head comparison of the energetic compounds 3,4-dinitro-1H-pyrazole (3,4-DNP) and 3,5-dinitropyrazole (3,5-DNP). This guide synthesizes key experimental data on their synthesis, physicochemical properties, and performance characteristics to inform the selection of these materials for advanced applications.
The pursuit of novel energetic materials with superior performance and enhanced safety profiles is a cornerstone of modern chemistry. Among the promising candidates, nitrated pyrazoles have garnered significant attention due to their high heats of formation, thermal stability, and tunable energetic properties. This guide focuses on two key isomers: this compound and 3,5-dinitropyrazole. While structurally similar, the positioning of the nitro groups on the pyrazole ring significantly influences their energetic output and sensitivity to external stimuli.
Physicochemical and Performance Characteristics: A Tabular Comparison
The following tables summarize the key quantitative data for 3,4-DNP and 3,5-DNP, offering a clear side-by-side comparison of their fundamental properties and energetic performance.
Table 1: Physicochemical Properties
| Property | This compound (3,4-DNP) | 3,5-dinitropyrazole (3,5-DNP) |
| Molecular Formula | C₃H₂N₄O₄[1] | C₃H₂N₄O₄ |
| Molecular Weight | 158.07 g/mol [1] | 158.07 g/mol |
| Melting Point (°C) | 86.5[2] | 173[2] |
| Decomposition Temperature (°C) | 275[3] | 296[3] |
| Density (g/cm³) | 1.81[2] | 1.84[2] |
Table 2: Energetic Performance
| Parameter | This compound (3,4-DNP) | 3,5-dinitropyrazole (3,5-DNP) |
| Detonation Velocity (km/s) | 8.35 (calculated)[2] | 8.39 (calculated)[2] |
| Detonation Pressure (GPa) | 29.75 (calculated)[2] | 32.70 (calculated)[2] |
| Impact Sensitivity (cm) | 47.7 ("go" measurement)[3] | 19.2 ("go" measurement)[3] |
| Friction Sensitivity (N) | >216[2] | >360[2] |
| Electrostatic Discharge (ESD) Sensitivity (J) | >0.25[2] | Not Found |
Synthesis Pathways
The synthesis of both 3,4-DNP and 3,5-DNP typically originates from pyrazole, proceeding through nitration and rearrangement steps. The specific reaction conditions dictate the final isomer.
References
A Comparative Analysis of the Thermal Stability of Dinitropyrazole Isomers
A comprehensive review of the thermal characteristics of key dinitropyrazole isomers, providing researchers in energetic materials science with essential comparative data and experimental protocols.
The thermal stability of energetic materials is a critical parameter influencing their safety, storage, and application. Dinitropyrazoles, a class of nitrogen-rich heterocyclic compounds, have garnered significant interest for their potential use in various energetic formulations. Understanding the thermal behavior of different dinitropyrazole isomers is paramount for the development of new, reliable, and safer energetic materials. This guide presents a comparative study of the thermal stability of prominent dinitropyrazole isomers, supported by experimental data from differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).
Comparative Thermal Properties of Dinitropyrazole Isomers
The thermal stability of dinitropyrazole isomers is significantly influenced by the position of the nitro groups on the pyrazole ring. The following table summarizes the key thermal properties of 3,4-dinitropyrazole (3,4-DNP), 3,5-dinitropyrazole (3,5-DNP), 1,3-dinitropyrazole (1,3-DNP), and 1,4-dinitropyrazole (1,4-DNP). It is important to note that the decomposition temperature can vary with the heating rate used during thermal analysis.
| Isomer | Melting Point (Tm) (°C) | Decomposition Temperature (Td) (°C) | Experimental Conditions (Heating Rate) |
| 3,4-Dinitropyrazole (3,4-DNP) | 71[1] | 285[1] | DSC, 5 °C/min |
| 85-87 | Not specified | DSC | |
| Not specified | 275[2][3] | DSC, 10 °C/min | |
| 3,5-Dinitropyrazole (3,5-DNP) | 68[1] | 171[1] | DSC, 5 °C/min |
| Not specified | 296[2][3] | DSC, 10 °C/min | |
| 1,3-Dinitropyrazole (1,3-DNP) | Not specified | Rate-limiting step is N→C nitro group migration below 200 °C[4] | Not specified |
| 1,4-Dinitropyrazole (1,4-DNP) | Not specified | Endothermic evaporation overlaps with exothermic decomposition[5] | DSC, 10 °C/min |
Analysis of Thermal Decomposition Behavior
The data reveals distinct differences in the thermal stability of the dinitropyrazole isomers. Notably, 3,4-DNP generally exhibits a higher decomposition temperature compared to 3,5-DNP, indicating greater thermal stability.[1][2][3] However, the significant variation in reported decomposition temperatures for 3,5-DNP (171 °C vs. 296 °C) underscores the critical influence of experimental conditions, such as heating rate, on the measured thermal properties.
For N-nitro substituted isomers like 1,3-DNP and 1,4-DNP, the decomposition mechanism is reported to be more complex. The rate-limiting stage for the decomposition of 1,3-DNP and 1,4-DNP, which both possess an N-bounded nitro group, is the N → C migration of the nitro group, occurring at temperatures below 200 °C.[4] In the case of 1,4-DNP, the endothermic effect of evaporation can overlap with the exothermic decomposition, which can complicate the interpretation of thermal analysis data.[5]
Experimental Protocols
The data presented in this guide were primarily obtained through Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These techniques are fundamental in characterizing the thermal properties of energetic materials.
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The sample is subjected to a controlled temperature program (e.g., a constant heating rate). Endothermic events, such as melting, and exothermic events, such as decomposition, are detected and quantified. For the analysis of dinitropyrazole isomers, typical heating rates of 5 °C/min or 10 °C/min are employed.[2][6] The experiments are generally conducted in a nitrogen atmosphere to prevent oxidative side reactions.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time. This technique is used to determine the temperature at which decomposition begins and to quantify the mass loss associated with this process. TGA is often performed simultaneously with DSC to provide complementary information. A typical TGA experiment for dinitropyrazole isomers involves heating the sample from ambient temperature to around 400 °C at a controlled heating rate, such as 5 °C/min, under a nitrogen atmosphere.[6]
Visualizing Comparative Thermal Stability
The following diagram illustrates the logical relationship in the comparative thermal stability of the dinitropyrazole isomers based on the available experimental data.
Caption: Comparative thermal stability of dinitropyrazole isomers.
References
- 1. Isomers of Dinitropyrazoles: Synthesis, Comparison and Tuning of their Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Detonation Performance of 3,4-Dinitropyrazole (3,4-DNP) Against RDX and HMX
For Researchers, Scientists, and Professionals in Energetic Materials Development
This guide provides a detailed, objective comparison of the detonation performance of 3,4-dinitropyrazole (3,4-DNP) with two of the most powerful and widely used secondary explosives, RDX (Cyclotrimethylenetrinitramine) and HMX (Cyclotetramethylene-tetranitramine). The information presented is supported by experimental data to assist researchers in evaluating the potential of 3,4-DNP as an alternative energetic material.
Executive Summary
3,4-Dinitropyrazole (3,4-DNP) is an energetic heterocyclic compound that has garnered interest as a potential replacement for traditional melt-cast explosives like TNT. When compared to the benchmark high-performance explosives RDX and HMX, 3,4-DNP exhibits a unique profile. While its detonation velocity and pressure are generally lower than those of RDX and HMX, it offers the advantage of a lower melting point, making it suitable for melt-cast applications. The data indicates that while 3,4-DNP does not surpass the peak performance of RDX and HMX, its overall performance characteristics, combined with its physical properties, make it a noteworthy candidate for specific applications in the field of energetic materials.
Quantitative Detonation Performance
The following table summarizes the key detonation performance parameters for 3,4-DNP, RDX, and HMX based on available experimental data. It is important to note that detonation parameters are highly dependent on the explosive's density, charge diameter, and confinement, which may vary between different experimental setups.
| Parameter | 3,4-Dinitropyrazole (3,4-DNP) | RDX | HMX |
| Density (g/cm³) (Experimental) | 1.753 (pressed)[1], 1.789 (at 298 K)[2], 1.841 (at 105 K)[2] | 1.80[3], 1.816 (crystal)[4] | 1.91[5], 1.891[6] |
| Detonation Velocity (m/s) (Experimental) | 7633[7], 8104[2] | 8750 (at ρ = 1.80 g/cm³)[3] | 9100 (at ρ = 1.91 g/cm³)[5], 9110 (at ρ = 1.891 g/cm³)[6] |
| Detonation Pressure (GPa) (Experimental) | 29.4[2] | ~34 (at ρ = 1.767 g/cm³)[6] | 39.0 (at ρ = 1.91 g/cm³)[5], 39.5 (at ρ = 1.891 g/cm³)[6] |
Experimental Protocols
The determination of the detonation parameters listed above involves highly specialized experimental techniques. Below are detailed methodologies for the key experiments cited.
Detonation Velocity Measurement
The detonation velocity of an explosive is the speed at which the detonation wave propagates through it. A common and direct method for its determination is the Electrical Measuring Method (Ionization Probes) .
-
Principle: This method relies on the principle that the hot, ionized gases produced at the detonation front can conduct electricity.
-
Apparatus: The experimental setup consists of a cylindrical charge of the explosive material of a specific diameter. A series of ionization probes (pins) are inserted into the charge at precisely known distances along its length. These probes are connected to a high-speed timing circuit.
-
Procedure:
-
The explosive charge is initiated at one end by a detonator.
-
As the detonation wave travels down the charge, it sequentially reaches each ionization probe.
-
The ionized gases at the detonation front complete the electrical circuit at each probe, generating a signal.
-
The time intervals between the signals from consecutive probes are accurately measured using a high-speed oscilloscope or a dedicated timing unit.
-
The detonation velocity is then calculated by dividing the known distance between the probes by the measured time interval.
-
-
Considerations: The accuracy of this method is dependent on the precise placement of the probes and the accuracy of the timing instrumentation. The diameter of the explosive charge is a critical parameter, as insufficient diameter can lead to a lower-than-ideal detonation velocity. The value of 7633 m/s for 3,4-DNP was determined using this electrical measuring method[7].
Detonation Pressure Measurement
Detonation pressure is the immense pressure generated at the Chapman-Jouguet (C-J) plane, where the chemical reaction is considered complete. Two common methods for its determination are the Plate Dent Test and Photonic Doppler Velocimetry (PDV).
1. Plate Dent Test
-
Principle: This is a well-established, indirect method that correlates the depth of a dent produced in a standardized witness plate to the detonation pressure of the explosive.
-
Apparatus: The setup typically involves a cylindrical charge of the explosive placed on a thick, standardized steel or aluminum witness plate[8]. The charge dimensions (diameter and length) are critical for obtaining comparable results.
-
Procedure:
-
The explosive charge is placed vertically on the center of the witness plate.
-
The charge is initiated from the top.
-
The detonation of the explosive creates a dent in the witness plate.
-
The depth of this dent is carefully measured.
-
The detonation pressure is then estimated by comparing the dent depth to calibration curves established from explosives with known detonation pressures.
-
-
Considerations: The plate material, its hardness, and its dimensions must be strictly controlled to ensure reproducibility. This method provides a relative measure of performance and is often used for screening new explosive formulations.
2. Photonic Doppler Velocimetry (PDV)
-
Principle: PDV is a more direct and modern technique that measures the velocity of a surface or an interface driven by the detonation wave. This velocity data can then be used to calculate the detonation pressure.
-
Apparatus: A PDV system consists of a fiber-optic probe, a laser source, a circulator, and a high-speed photodetector connected to a fast oscilloscope. For detonation pressure measurements, an "impedance window" setup is often used, where a transparent window material (like PMMA or LiF) is placed in contact with the explosive charge. A thin reflective layer is deposited at the interface.
-
Procedure:
-
The PDV probe is positioned to monitor the interface between the explosive and the window material.
-
The explosive is detonated, and the detonation wave propagates through the charge, accelerating the interface.
-
The laser light from the probe is reflected off the moving interface, and the Doppler-shifted frequency of the reflected light is mixed with a reference beam.
-
The resulting beat frequency is recorded by the photodetector and oscilloscope.
-
This frequency data is then analyzed to obtain a high-resolution velocity-time history of the interface.
-
Using the impedance matching method, which considers the shock properties of the explosive and the window material, the particle velocity at the interface is used to calculate the detonation pressure of the explosive.
-
-
Considerations: PDV provides a high-fidelity, time-resolved measurement of the interface velocity, allowing for a more precise determination of the C-J pressure compared to the plate dent test.
Comparative Performance Visualization
The following diagrams illustrate the logical relationships in detonation performance and a typical experimental workflow for its characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 3. researchgate.net [researchgate.net]
- 4. pubs.aip.org [pubs.aip.org]
- 5. osti.gov [osti.gov]
- 6. Research and Development of High-performance Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dst.defence.gov.au [dst.defence.gov.au]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Structural Validation of 3,4-Dinitro-1H-pyrazole: The Definitive Role of X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
In the field of energetic materials, the precise molecular structure of a compound is not merely an academic detail; it is the foundation upon which its performance, stability, and safety are built. For 3,4-dinitro-1H-pyrazole (DNP), a molecule of significant interest, unambiguous structural validation is paramount. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of DNP, establishing why single-crystal X-ray crystallography stands as the unequivocal gold standard. We will explore the causality behind experimental choices and present the data with the scientific integrity required for high-stakes research.
The Imperative of Absolute Structure Determination
Energetic materials like DNP are defined by their solid-state properties. Crystal density, intermolecular interactions (such as hydrogen bonding), and the specific spatial arrangement of nitro groups directly influence critical performance parameters like detonation velocity and sensitivity. While various analytical methods can identify a molecule's chemical formula and connectivity, they often fall short of providing the complete three-dimensional picture. An error in assigning isomeric structure or failing to understand the crystal packing could lead to inaccurate performance predictions and significant safety risks. Therefore, a technique that provides an unassailable, high-resolution 3D model of the molecule in its solid state is not just preferred; it is essential.
X-ray Crystallography: The Unambiguous Arbiter of Structure
Single-crystal X-ray crystallography provides direct, high-resolution insight into the atomic arrangement of a molecule in the crystalline solid state. Unlike other methods that infer structure from indirect properties, crystallography maps the electron density of the molecule, allowing for the precise determination of bond lengths, bond angles, and the overall molecular conformation.
The Experimental Rationale: A Self-Validating Workflow
The power of X-ray crystallography lies in its rigorous and self-validating methodology. Each step is designed to produce and refine a model that is directly supported by empirical data.
Step 1: Growing High-Quality Single Crystals The foundational step, and often the most challenging, is the growth of a suitable single crystal. The goal is to produce a well-ordered, three-dimensional lattice, free of significant defects. For this compound, this has been successfully achieved through the slow evaporation of a solution of the compound in benzene at room temperature.[1] The choice of solvent and evaporation rate is critical; it must be slow enough to allow molecules to arrange themselves into a thermodynamically stable, ordered lattice rather than crashing out as an amorphous powder or poorly formed microcrystals.
Step 2: X-ray Diffraction Data Collection A single crystal is mounted on a goniometer head and placed within a focused beam of X-rays (commonly from a Molybdenum source, generating Mo Kα radiation).[1] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice. This produces a unique diffraction pattern of spots of varying intensities. The entire process is typically conducted at cryogenic temperatures (e.g., 123 K) to minimize thermal vibration of the atoms, resulting in a sharper, higher-resolution diffraction pattern.[1]
Step 3: Structure Solution and Refinement The collected diffraction pattern contains the information needed to reconstruct the crystal structure.
-
Structure Solution: Sophisticated software programs, such as SHELXS97, are used to solve the "phase problem" and generate an initial electron density map from the diffraction intensities.[1]
-
Model Building: This map is interpreted to place atoms, building an initial molecular model.
-
Structure Refinement: The model is then refined against the experimental data using programs like SHELXL97.[1] This is an iterative process where atomic positions and displacement parameters are adjusted to achieve the best possible agreement between the calculated diffraction pattern from the model and the experimentally observed pattern. The quality of the final structure is assessed using metrics like the R-factor, which should be minimized.
Visualizing the Crystallography Workflow
The following diagram illustrates the logical progression from a synthesized compound to a fully validated crystal structure.
Caption: Workflow for 3D structure validation via X-ray crystallography.
Quantitative Data from Crystallography
The output of a successful crystallographic experiment is a rich dataset that precisely defines the molecular and crystal structure. For a benzene solvate of this compound, the following parameters have been reported:
| Parameter | Reported Value | Significance |
| Formula | 2(C₃H₂N₄O₄)·0.5(C₆H₆) | Confirms the molecular composition and presence of solvent in the crystal. |
| Crystal System | Monoclinic | Defines the basic geometry of the unit cell. |
| Space Group | P2₁/c | Describes the symmetry elements within the crystal lattice. |
| a (Å) | 7.4579 (15) | Unit cell dimension. |
| b (Å) | 9.787 (2) | Unit cell dimension. |
| c (Å) | 19.534 (4) | Unit cell dimension. |
| β (°) | 94.87 (3) | Unit cell angle. |
| **Volume (ų) ** | 1420.7 (5) | Volume of the unit cell, used to calculate density. |
| Z | 4 | Number of formula units per unit cell. |
| Calculated Density | 1.65 g/cm³ | A critical parameter for energetic material performance. |
| Dihedral Angles | 11.7° to 31.1° | Quantifies the twist of the nitro groups relative to the pyrazole ring, impacting molecular packing and energy.[1] |
Data sourced from Acta Crystallographica Section E[1]
Comparison with Alternative & Complementary Techniques
While indispensable, crystallography is often used in conjunction with other methods. Understanding their respective strengths and limitations highlights why X-ray diffraction is the ultimate arbiter for structural validation.
| Technique | Information Provided | Phase | Advantages | Limitations for DNP Structure Validation |
| X-ray Crystallography | Absolute 3D Structure , bond lengths/angles, conformation, intermolecular interactions, crystal packing, density. | Solid | Provides the definitive, unambiguous solid-state structure.[1][2] | Requires high-quality single crystals, which can be difficult to grow. |
| NMR Spectroscopy | Chemical environment, atom connectivity, and solution-state conformation. | Solution | Excellent for verifying the correct isomer has been synthesized and confirming the molecular backbone.[3][4] | Provides no solid-state structural data. The conformation in solution may differ significantly from the solid state. Cannot determine crystal packing. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition. | Gas | Confirms the molecular formula with high accuracy and sensitivity.[4] | Provides no information on isomerism or 3D structure. Cannot distinguish between 3,4-DNP and other isomers like 3,5-DNP without fragmentation analysis. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., -NO₂, N-H). | Solid/Liquid | Quick and simple method to confirm the presence of key chemical bonds and functional groups.[3][4] | Provides minimal information on the overall molecular structure and no data on 3D arrangement or packing. |
| Computational Methods (DFT) | Theoretical prediction of molecular geometry and properties. | In Silico | Can complement experimental data and help resolve ambiguities, especially when only powder diffraction data is available.[5] | It is a theoretical model, not a direct measurement. It requires experimental validation and may not accurately predict crystal packing. |
The Synergy of Techniques
The most robust validation strategy employs a multi-faceted approach. NMR, MS, and IR are first used to confirm that the correct molecule has been synthesized with the expected connectivity and formula.[3][4] However, these techniques can only propose a structure. X-ray crystallography is then employed to provide the final, definitive proof, revealing the precise three-dimensional arrangement in the solid state which governs the material's macroscopic properties. In some cases, where single crystals cannot be obtained, powder X-ray diffraction combined with computational modeling (like Density Functional Theory) can be used to determine the crystal structure, though this is often more challenging.[5]
Conclusion
For a high-energy material such as this compound, where subtle structural variations can drastically alter performance and safety, ambiguity is unacceptable. While spectroscopic methods like NMR, MS, and IR are crucial for preliminary characterization, they are insufficient for complete structural validation. They confirm the molecular components but cannot define their three-dimensional arrangement in the solid state.
Single-crystal X-ray crystallography is the only technique that provides a direct, unambiguous, and high-resolution determination of the molecular and crystal structure. It delivers the essential data on conformation, packing, density, and intermolecular interactions that are critical for the development, modeling, and safe handling of energetic materials. For researchers and professionals in the field, it is the definitive method and the authoritative ground truth for structural validation.
References
- 1. This compound benzene 0.25-solvate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Crystal structure of 3-[(3,4-dinitro-1H-pyrazol-1-yl)-NNO-azoxy]-4-nitro-1,2,5-oxadiazole | Powder Diffraction | Cambridge Core [cambridge.org]
A Comparative Analysis of the Energetic Properties of Dinitropyrazole Salts
For Researchers, Scientists, and Drug Development Professionals
The quest for advanced energetic materials with superior performance and enhanced safety profiles has led to significant interest in nitrogen-rich heterocyclic compounds. Among these, dinitropyrazole-based energetic salts have emerged as a promising class of materials, offering a tunable balance between high energy output and acceptable sensitivity. This guide provides a comparative analysis of the energetic properties of various dinitropyrazole salts, supported by experimental data, to aid researchers in the selection and development of next-generation energetic materials.
Performance Comparison of Dinitropyrazole Salts
The energetic properties of dinitropyrazole salts are significantly influenced by the cation and the substitution pattern on the pyrazole ring. The following table summarizes key performance data for a range of dinitropyrazole-based energetic salts, providing a clear comparison of their capabilities.
| Compound/Salt | Density (g·cm⁻³) | Heat of Formation (kJ·mol⁻¹) | Detonation Velocity (m·s⁻¹) | Detonation Pressure (GPa) | Decomposition Temp. (°C) | Impact Sensitivity (J) | Friction Sensitivity (N) |
| 4-Amino-3,5-dinitropyrazole (LLM-116) | 1.90 | 221.1 (calculated) | 8497 (calculated) | 31.89 (calculated) | — | 177 (Dh₅₀) | >360 (BAM) |
| LLM-116 Trimer Derivative (LLM-226) | 1.83 | 686.63 (calculated) | 8220 (calculated) | 28.0 (calculated) | — | 31 (Dh₅₀) | >324 (BAM) |
| Ammonium 4-nitramino-3,5-dinitropyrazolate | 1.84 | — | 9013 | 37.42 | 229 | 7.5 | — |
| Biguanidinium 4-nitramino-3,5-dinitropyrazolate | 1.78 | — | 8705 | 32.22 | 197 | 15 | — |
| 3,4,5-Triaminotriazolium 4-nitramino-3,5-dinitropyrazolate | 1.80 | — | 8763 | 33.25 | 216 | 10 | — |
| 1,4-Dinitramino-3,6-dinitropyrazolo[4,3-c]pyrazole (DNANP) | 1.92 | — | 9463 | 41.8 | 133.28 | — | — |
| Hydroxylammonium salt of a 4-azido-3,5-dinitropyrazole derivative | — | — | 8961 | 33.0 | — | < 2.5 | — |
| Ammonium salt of a 4-azido-3,5-dinitropyrazole derivative | — | — | 8591 | 30.6 | 173 | 14 | — |
| Dihydroxylammonium salt of 3,5-dinitropyrazole-4-carboxylic acid | — | — | — | — | — | Low sensitivity | Low sensitivity |
| Potassium salt of 3,6-dinitropyrazolo[4,3-c]pyrazole | — | — | — | — | 395 | — | — |
Note: "—" indicates data not available in the cited sources. Some performance characteristics are calculated values as reported in the literature.
Experimental Protocols
The synthesis and characterization of dinitropyrazole salts involve a series of well-established experimental procedures to ensure the purity, structure, and energetic properties of the target compounds.
Synthesis
The general synthesis strategy for dinitropyrazole-based energetic salts involves a two-step process:
-
Synthesis of the Dinitropyrazole Precursor: This typically begins with the nitration of a pyrazole ring. For instance, 4-amino-3,5-dinitropyrazole (LLM-116) can be synthesized from 4-aminopyrazole through nitration.[1] Similarly, 4-nitramino-3,5-dinitropyrazole is prepared and stabilized via the formation of its ammonium salt.[2]
-
Salt Formation: The dinitropyrazole precursor, which is often acidic, is then reacted with a selected nitrogen-rich base (e.g., ammonia, guanidine, aminotetrazole) to form the energetic salt.[2] This is typically achieved through metathesis reactions, often resulting in high yields.[2]
Characterization
A comprehensive characterization of the synthesized salts is crucial to confirm their chemical structure and evaluate their energetic and safety properties. Standard analytical techniques include:
-
Spectroscopy: 1H, 13C, and 15N Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to elucidate the molecular structure of the compounds.[2][3][4][5]
-
Elemental Analysis: This technique is employed to determine the elemental composition (C, H, N) of the synthesized salts, which is then compared with the calculated values to confirm purity.[2][4]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized molecules, further confirming their identity.[4][6]
-
Single-Crystal X-ray Diffraction: This powerful technique provides detailed information about the three-dimensional arrangement of atoms in the crystal lattice, confirming the molecular structure and revealing important intermolecular interactions like hydrogen bonding.[2][7]
-
Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal stability of the energetic salts, including their melting points and decomposition temperatures.[3][4][8][9]
-
Sensitivity Testing: The sensitivity of the energetic salts to external stimuli is a critical safety parameter. Impact sensitivity is often determined using a BAM Fallhammer apparatus, while friction sensitivity is measured with a BAM friction tester.[1][3][7]
-
Density Measurement: The density of the materials is typically measured using a gas pycnometer.[3]
-
Detonation Performance Calculation: The detonation velocity and pressure are often calculated using thermodynamic codes such as EXPLO5, based on the measured densities and calculated heats of formation.[3][10]
Logical Workflow for Development and Analysis
The following diagram illustrates a typical workflow for the synthesis, characterization, and performance evaluation of dinitropyrazole-based energetic salts.
Caption: Workflow for the synthesis and evaluation of dinitropyrazole salts.
References
- 1. Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials [mdpi.com]
- 2. 4-Nitramino-3,5-dinitropyrazole-based energetic salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Taming of 4-azido-3,5-dinitropyrazole based energetic materials - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00742A [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Taming of 4-azido-3,5-dinitropyrazole based energetic materials - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Characterization are Properties of 1,4-Dinitramino-3,6-dinitropyrazolo[4,3-c]pyrazole and Its Energetic Salts [energetic-materials.org.cn]
- 9. Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and detonation characters of 3,4,5-1H-trinitropyrazole and its nitrogen-rich energetic salts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Extensive Evaluation of Dinitropyrazole and Tetrazole-Based Energetic Compounds: Role of Isomerism and Oxygen Balance on the Overall Performance. | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
3,4-Dinitropyrazole (3,4-DNP): A Comparative Performance Analysis in Explosive Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of 3,4-Dinitropyrazole (3,4-DNP) with other common energetic materials. The data presented is based on experimental findings to assist researchers and professionals in assessing its potential in various explosive formulations.
Performance Characteristics: A Comparative Overview
3,4-Dinitropyrazole (3,4-DNP) has emerged as a promising energetic material, exhibiting a favorable combination of high performance and reduced sensitivity. This section presents a quantitative comparison of 3,4-DNP's key explosive properties against well-established explosives such as TNT, RDX, and HMX. The data is summarized in the tables below for ease of comparison.
Detonation and Performance Parameters
| Property | 3,4-DNP | TNT | RDX | HMX | Composition B |
| Detonation Velocity (m/s) | 8,104 - 8,250[1][2] | 6,900[3] | 8,750[4] | 9,100 | 7,960[1] |
| Detonation Pressure (GPa) | 29.4 - 30.2[1][2] | 18.91[2] | 34.0 | 39.3 | 29.22[2] |
| Density (g/cm³) | 1.753 - 1.87[1][2] | 1.63[2] | 1.82 | 1.91 | 1.71[2] |
| Heat of Detonation (kJ/kg) | 4,326[5] | - | - | - | - |
Sensitivity and Stability
| Property | 3,4-DNP | TNT | RDX | HMX |
| Impact Sensitivity (BAM Fallhammer, J) | >67.4[1] | 15 | 7.4 | 7.4 |
| Friction Sensitivity (BAM, N) | >216[1] | 353 | 118 | 118 |
| Electrostatic Discharge (ESD, J) | >0.25[1] | 0.19[2] | 0.2 | 0.2 |
| DSC Exotherm (°C) | 276[2] | 288[2] | 214[2] | 287 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Detonation Velocity Measurement
The detonation velocity of an explosive is the speed at which the detonation front propagates through the material. A common method for its determination is the Rate Stick/Plate Dent Test.
Procedure:
-
A cylindrical charge of the explosive material (the "rate stick") of a specific diameter and length is prepared. For 3,4-DNP, samples have been pressed to densities of approximately 1.753 g/cm³.[1]
-
Ionization probes or fiber optic sensors are placed at precise, known intervals along the length of the rate stick.
-
The explosive is initiated at one end using a detonator.
-
As the detonation wave travels down the rate stick, it triggers each probe or sensor in sequence.
-
The time intervals between the activation of consecutive probes are recorded using a high-speed oscilloscope or a dedicated timing system.
-
The detonation velocity is calculated by dividing the known distance between the probes by the measured time interval.
Impact Sensitivity Testing (BAM Fallhammer Method)
Impact sensitivity measures the susceptibility of an explosive to initiation by a single impact. The BAM (Bundesanstalt für Materialforschung und -prüfung) fallhammer is a standardized apparatus for this test.
Procedure:
-
A small, specified amount of the explosive sample (typically around 40 mm³) is placed in the test apparatus.
-
A drop weight of a known mass is released from a specific height, impacting the sample.
-
The outcome (initiation or no initiation) is observed. An initiation is typically indicated by a flame, flash, or audible report.
-
The "up-and-down" or Bruceton method is commonly used to determine the 50% initiation height (the height from which the drop weight has a 50% probability of causing an initiation).
-
This height is then used to calculate the impact energy in Joules.
Friction Sensitivity Testing (BAM Friction Apparatus)
Friction sensitivity assesses the tendency of an explosive to initiate when subjected to frictional forces. The BAM friction apparatus, developed by Julius Peters, is a standard instrument for this purpose.
Procedure:
-
A small amount of the explosive material is spread on a porcelain plate.
-
A porcelain pin is placed on top of the sample with a specific load applied.
-
The porcelain plate is then moved back and forth under the stationary pin at a constant speed for a set distance.
-
The test is repeated with increasing loads until an initiation (e.g., crackling, smoke, or a report) is observed.
-
The friction sensitivity is reported as the smallest load at which an initiation occurs.
Thermal Stability (Vacuum Stability Test)
The vacuum stability test is used to determine the thermal stability of an explosive and its compatibility with other materials. It measures the volume of gas evolved from a sample when heated under a vacuum at a constant temperature.
Procedure:
-
A precisely weighed sample of the explosive (e.g., 2.5 g) is placed in a glass test tube.
-
For compatibility testing, a 1:1 mixture of the explosive and the material is used.
-
The test tube is connected to a manometer or pressure transducer and evacuated to a specified pressure.
-
The apparatus is then placed in a heating bath maintained at a constant temperature (e.g., 100°C or 120°C) for a set period (e.g., 40-48 hours).
-
The volume of gas evolved during the heating period is measured.
-
A material is generally considered to have good thermal stability if the volume of gas evolved is below a certain threshold (e.g., < 5 ml/g).[1]
Visualizations
Synthesis of 3,4-Dinitropyrazole (3,4-DNP)
The following diagram illustrates the three-step synthesis process for 3,4-Dinitropyrazole starting from pyrazole.[1]
Caption: Synthesis pathway of 3,4-Dinitropyrazole.
Experimental Workflow for Explosive Performance Assessment
This diagram outlines the typical workflow for assessing the key performance and safety characteristics of an energetic material like 3,4-DNP.
Caption: Experimental workflow for assessing explosive performance.
References
A Comparative Analysis of Intermolecular Interactions in Dinitropyrazoles and Dinitroimidazoles
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct intermolecular forces governing the properties of dinitropyrazoles and dinitroimidazoles.
The arrangement of molecules in a crystalline solid is dictated by a delicate balance of intermolecular interactions, which in turn governs the macroscopic properties of the material, such as melting point, density, and sensitivity. For energetic materials like dinitropyrazoles and dinitroimidazoles, understanding these forces is paramount for the design of safer and more effective compounds. While both classes of compounds are five-membered heterocyclic rings substituted with two nitro groups, the seemingly subtle difference in the ring structure—a pyrazole versus an imidazole—leads to significant variations in their intermolecular bonding and, consequently, their physicochemical properties.
This guide provides an in-depth comparison of the intermolecular interactions in dinitropyrazoles and dinitroimidazoles, supported by experimental data and computational analysis. We will explore how differences in hydrogen bonding, π-π stacking, and other non-covalent interactions contribute to their distinct thermal and sensitivity characteristics.
Comparative Physicochemical Properties
The following table summarizes key physicochemical properties of common dinitropyrazole and dinitroimidazole isomers, highlighting the influence of their intermolecular interactions.
| Property | 3,4-Dinitropyrazole (3,4-DNP) | 3,5-Dinitropyrazole (3,5-DNP) | 2,4-Dinitroimidazole (2,4-DNI) | 4,5-Dinitroimidazole (4,5-DNI) |
| Molecular Formula | C₃H₂N₄O₄ | C₃H₂N₄O₄ | C₃H₂N₄O₄ | C₃H₂N₄O₄ |
| Molecular Weight ( g/mol ) | 158.07 | 158.07 | 158.07 | 158.09 |
| Crystal Density (g/cm³) | 1.810[1] | 1.840[1] | 1.770 | 1.768[2] |
| Melting Point (°C) | 86.5[1] | 173[1] | 264-267[3] | ~189 (decomposes) |
| Decomposition Temp. (°C) | 275.8[1] | 264.8[1] | >270 | ~189 |
| Impact Sensitivity (cm) | 67.4[1] | 110.0[1] | >100[3] | - |
| Friction Sensitivity (N) | >216[1] | >360[1] | - | - |
Intermolecular Interaction Analysis
The primary drivers for the observed differences in the properties of dinitropyrazoles and dinitroimidazoles are the nature and strength of their intermolecular interactions.
Hydrogen Bonding: In the crystalline state, both dinitropyrazoles and dinitroimidazoles exhibit extensive hydrogen bonding networks. The N-H proton of the azole ring acts as a hydrogen bond donor, while the oxygen atoms of the nitro groups and the nitrogen atoms of adjacent rings serve as acceptors.
-
Dinitropyrazoles: The arrangement of nitrogen atoms in the pyrazole ring influences the directionality and strength of hydrogen bonds. For instance, in 3,4-dinitropyrazole, the presence of numerous intermolecular hydrogen bonds contributes to its stable molecular existence.[4]
-
Dinitroimidazoles: In 4,5-dinitroimidazole, adjacent molecules are linked by N—H⋯N hydrogen bonds, forming layers within the crystal structure.[5][6] The crystal structure of 2,4-dinitroimidazole also reveals hydrogen-bonded chains of molecules.
π-π Stacking: The aromatic nature of the pyrazole and imidazole rings allows for π-π stacking interactions between adjacent molecules. These interactions, where the electron-rich π systems of the rings overlap, contribute significantly to the crystal packing and overall stability. In 3,4-dinitropyrazole, π-π stacking interactions have been identified as a key feature of its crystal structure.[4]
Experimental Protocols
A variety of experimental techniques are employed to characterize the physicochemical properties and, by extension, the intermolecular interactions of these energetic materials.
Single-Crystal X-ray Diffraction
Methodology: A suitable single crystal of the compound is isolated and mounted on a diffractometer. The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected. The resulting data is used to solve and refine the crystal structure, providing precise information on bond lengths, bond angles, and intermolecular distances. This technique is crucial for identifying and quantifying hydrogen bonds and π-π stacking interactions. For instance, the crystal structure of 4,5-dinitro-1H-imidazole was determined using a Bruker D8 Quest diffractometer with Mo Kα radiation at 100 K.[5] Similarly, the crystal structure of 3,4-dinitropyrazole was determined using an X-ray single-crystal diffractometer, with the crystal being monoclinic, space group P21/c.[4]
Differential Scanning Calorimetry (DSC)
Methodology: DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[7] A small, weighed amount of the sample is placed in an aluminum pan and heated at a constant rate. The resulting thermogram shows endothermic events, such as melting, and exothermic events, like decomposition.[8] This provides crucial information about the thermal stability of the compound. DSC measurements for N-substituted dinitropyrazoles were conducted on a DSC Q-2000 from TA Instruments with temperature sweeps ranging from -80 to 400 °C.[9]
Impact and Friction Sensitivity Testing
Methodology: The sensitivity of energetic materials to mechanical stimuli is a critical safety parameter.
-
Impact Sensitivity: This is often determined using a drop-weight impact tester. A specific weight is dropped from varying heights onto a small sample of the material, and the height at which a reaction (e.g., detonation, smoke) occurs in 50% of the trials (H₅₀) is recorded.[10]
-
Friction Sensitivity: A friction apparatus is used where a weighted porcelain pin is moved across a porcelain plate coated with the sample material. The load at which a reaction occurs is determined.
Structure-Interaction-Property Relationship
The interplay between molecular structure, intermolecular interactions, and macroscopic properties can be visualized as a logical flow. The specific arrangement of atoms in the dinitropyrazole and dinitroimidazole rings dictates the potential for hydrogen bonding and π-π stacking, which in turn determines the crystal packing efficiency and the energy required to disrupt the crystal lattice (melting and decomposition).
Caption: Relationship between molecular structure, intermolecular interactions, and properties.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. US5387297A - 2,4-dinitroimidazole- a less sensitive explosive and propellant made by thermal rearrangement of molten 1,4 dinitroimidazole - Google Patents [patents.google.com]
- 4. Crystal Structure of 3,4-Dinitropyrazole - Beijing Institute of Technology [pure.bit.edu.cn]
- 5. Crystal structure of 4,5-dinitro-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Analysis of Ignition Sites for the Explosives 3,3′-Diamino-4,4′-azoxyfurazan (DAAF) and 1,3,5,7-Tetranitro-1,3,5,7-tetrazoctane (HMX) Using Crush Gun Impact Testing - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis Efficiency of Nitropyrazoles
For researchers, scientists, and drug development professionals, the efficient synthesis of nitropyrazoles is a critical step in the development of new energetic materials and pharmaceuticals. This guide provides an objective comparison of different synthetic routes to key nitropyrazole compounds, supported by experimental data to inform methodological choices.
The synthesis of nitropyrazoles, a class of nitrogen-rich heterocyclic compounds, is of significant interest due to their applications as energetic materials and as intermediates in medicinal chemistry. The efficiency of their synthesis is a key factor in their practical application. This comparison focuses on the synthesis of three common nitropyrazoles: 3-nitropyrazole, 4-nitropyrazole, and 3,4-dinitropyrazole, highlighting the yields and conditions of various synthetic methodologies.
Comparative Synthesis Efficiency
The following table summarizes the quantitative data for different methods of synthesizing nitropyrazoles, offering a clear comparison of their efficiencies.
| Target Compound | Starting Material | Nitrating Agent/Solvent | Reaction Conditions | Yield (%) | Reference |
| 3-Nitropyrazole | Pyrazole | HNO₃/H₂SO₄ then n-octanol | Nitration: <15°C, 3.5h; Rearrangement: 185-190°C | 76.0 (total) | [1] |
| Pyrazole | HNO₃/Ac₂O/HAc then rearrangement | High temperature rearrangement | 79.3 (total) | [2] | |
| N-Nitropyrazole | Anisole | 145°C, 10h | - | [3] | |
| 4-Nitropyrazole | Pyrazole | Fuming HNO₃/Fuming H₂SO₄ | 50°C, 1.5h | 85 | [4] |
| Pyrazole | HNO₃/H₂SO₄ | 90°C, 6h | 56 | [4] | |
| 4-Iodopyrazole | Fuming HNO₃/Zeolite or Silica | - | - | [4] | |
| 3,4-Dinitropyrazole | 3-Nitropyrazole | HNO₃ | 55-60°C, 1h | 55 (total from pyrazole) | [5] |
Experimental Protocols
Detailed methodologies for the key synthesis experiments are provided below to allow for replication and further study.
Synthesis of 3-Nitropyrazole via Nitration and Rearrangement
This two-step method involves the initial nitration of pyrazole to form N-nitropyrazole, followed by thermal rearrangement to yield 3-nitropyrazole.
-
Step 1: Nitration of Pyrazole. Pyrazole is nitrated in a mixed acid solution of nitric acid and sulfuric acid. The reaction is maintained at a temperature below 15°C for 3.5 hours with continuous stirring. This step yields N-nitropyrazole with a reported yield of 86.6%.[1]
-
Step 2: Rearrangement of N-Nitropyrazole. The obtained N-nitropyrazole is then refluxed in n-octanol at a temperature of 185-190°C. This high-temperature rearrangement leads to the formation of 3-nitropyrazole with a yield of 87.8% for this step.[1] The overall yield for this process is approximately 76%.[1] An alternative procedure using a HNO₃-Ac₂O-HAc system for nitration followed by high-temperature rearrangement reports a slightly higher total yield of 79.3%.[2]
One-Pot, Two-Step Synthesis of 4-Nitropyrazole
This optimized method provides a high yield of 4-nitropyrazole from pyrazole in a single pot.
-
Formation of Pyrazole Sulfate. Pyrazole is first reacted with concentrated sulfuric acid to form pyrazole sulfate.
-
Nitration. A mixture of 98% fuming nitric acid and 20% fuming sulfuric acid is used as the nitrating agent. The optimal molar ratio of reactants is n(fuming nitric acid):n(fuming sulfuric acid):n(concentrated sulfuric acid):n(pyrazole) = 1.5:3:2.1:1. The reaction is conducted at 50°C for 1.5 hours.
-
Work-up. The reaction mixture is poured into ice water, leading to the precipitation of the product. The solid is filtered, washed with ice water, and dried. This method achieves a high yield of 85%.[4]
Synthesis of 3,4-Dinitropyrazole (DNP)
DNP is synthesized from 3-nitropyrazole through a C-nitration step. The synthesis from pyrazole involves N-nitration, rearrangement to 3-nitropyrazole, and then C-nitration. The conditions for the final C-nitration step have been optimized as follows: a molar ratio of 3-nitropyrazole to nitric acid of 1:2, a nitration temperature of 55-60°C, and a reaction time of 1 hour. The total yield of DNP starting from pyrazole is reported to be up to 55%.[5]
Synthesis Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic pathways.
Caption: Synthesis of 3-Nitropyrazole from Pyrazole.
Caption: One-Pot Synthesis of 4-Nitropyrazole.
Caption: Synthesis of 3,4-Dinitropyrazole from 3-Nitropyrazole.
References
A Researcher's Guide to Validating Computational Models for Predicting 3,4-Dinitrophenol Properties
For researchers, scientists, and professionals in drug development, the accurate prediction of chemical properties is paramount. This guide provides a comprehensive framework for validating computational models used to predict the physicochemical and toxicological properties of 3,4-Dinitrophenol (3,4-DNP), a compound of significant interest due to its biological activity and toxicity.[1] This document outlines a structured approach to comparing the performance of various computational tools against established experimental data, ensuring the reliability of in silico predictions.
I. Experimental Data for 3,4-Dinitrophenol (3,4-DNP)
A critical first step in the validation process is the compilation of reliable experimental data for 3,4-DNP. This data serves as the benchmark against which the predictions of computational models are compared.
Table 1: Physicochemical Properties of 3,4-Dinitrophenol
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₄N₂O₅ | [1][2] |
| Molecular Weight | 184.11 g/mol | [1][2] |
| Appearance | Light yellow needles or crystalline solid | [1] |
| Melting Point | 130-135 °C | [3] |
| Boiling Point | 418.7 °C at 760 mmHg | [1] |
| pKa (at 25 °C) | 5.35 - 5.42 | [1] |
Table 2: Solubility Profile of 3,4-Dinitrophenol
| Solvent | Observation | Reference(s) |
| Water | Moderately soluble | [1] |
| Ethanol | Very soluble | [1] |
| Diethyl Ether | Very soluble | [1] |
| Dioxane | Soluble (1g / 10 mL) | [1][3] |
| Chloroform | Freely soluble | [1][3] |
| Acetone | Soluble | [1] |
Table 3: Acute Toxicity of Dinitrophenol Isomers (Intraperitoneal Injection in Rats)
| Compound | LD50 (mg/kg) | Relative Toxicity Ranking |
| 2,3-Dinitrophenol | - | Least Potent |
| 2,4-Dinitrophenol | - | Most Potent |
| 2,5-Dinitrophenol | - | Least Potent |
| 2,6-Dinitrophenol | - | High Potency |
| 3,4-Dinitrophenol | - | Moderately Potent |
| 3,5-Dinitrophenol | - | Moderately Potent |
Note: Specific LD50 values from the initial search were not available for all isomers in a single consistent study, but relative toxicity was described.[4][5]
II. Computational Models for Property Prediction
A variety of computational tools, often employing Quantitative Structure-Activity Relationship (QSAR) models, can be used to predict the properties of chemicals like 3,4-DNP. These tools range from standalone software to web-based platforms. Examples of such tools that can be evaluated include:
-
ProtoPRED : A platform with proprietary QSAR models for a wide spectrum of chemical properties.[6]
-
ChemAxon's "Calculators and Predictors" : A tool used for predicting properties like pKa.[6]
-
VEGA : Provides models for predicting properties such as lipophilicity (logP) and water solubility.[6]
-
Toxicity Estimation Software Tool (TEST) : A suite of models for predicting toxicological and physicochemical endpoints.[6]
-
ADMETLab : A web-based application for predicting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[6]
III. Experimental Protocols for Validation
To ensure a robust validation, it is essential to understand the experimental methods used to generate the benchmark data.
Melting Point Determination (Capillary Method)
This standard technique involves heating a small sample of the compound in a capillary tube and observing the temperature range over which it melts. The sample is placed in a heating block, and the temperature is slowly increased (1-2 °C per minute) near the expected melting point. The temperatures at which melting begins and is complete are recorded.[1]
Spectrophotometric Determination of pKa
The acid dissociation constant (pKa) is determined by measuring the absorbance of 3,4-DNP solutions at various pH values. The ionized and unionized forms of the molecule have different absorption spectra. By preparing solutions of 3,4-DNP in buffers of known pH and measuring their absorbance at the wavelength of maximum absorbance for the basic form, the pKa can be calculated.[1]
Shake-Flask Method for Water Solubility
This classic method involves adding an excess amount of 3,4-DNP to a known volume of water. The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours). After allowing any undissolved solid to settle, the concentration of 3,4-DNP in the aqueous solution is determined using a suitable analytical technique like UV-Vis spectrophotometry or HPLC.[1]
MTT Assay for In Vitro Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability. Cells are seeded in a 96-well plate and, after attachment, are treated with different concentrations of the test compound (e.g., 3,4-DNP). The MTT reagent is then added, which is converted by metabolically active cells into a colored formazan product. The amount of formazan is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength.[5]
IV. Validation Workflow and Performance Metrics
The validation of computational models is a systematic process. The Organisation for Economic Co-operation and Development (OECD) has established principles for the validation of QSAR models to ensure their scientific validity for regulatory purposes.[7]
A. Validation Workflow
The following diagram illustrates a typical workflow for validating computational models for predicting 3,4-DNP properties.
B. Performance Metrics
For quantitative predictions, the performance of a model is typically assessed using statistical metrics. For a set of predictions, the following metrics are commonly used:
-
Coefficient of Determination (R²) : Indicates the proportion of the variance in the experimental data that is predictable from the model. A value closer to 1 indicates a better fit. For a QSAR model to be considered acceptable, the R² value should generally be greater than 0.6.[8]
-
Root Mean Square Error (RMSE) : Measures the average magnitude of the errors between predicted and experimental values. A lower RMSE indicates a better fit.
-
Cross-Validated R² (q² or R²(CV)) : A measure of the model's internal predictive power, typically calculated using a leave-one-out cross-validation procedure. An acceptable q² value is generally greater than 0.5.[8][9]
V. Biological Signaling Pathway
Understanding the mechanism of action of 3,4-DNP is crucial for interpreting toxicity predictions. Dinitrophenols are known to act as uncouplers of oxidative phosphorylation in mitochondria.[4] This disruption of cellular energy production is a key event in their toxic effects.
The following diagram illustrates the proposed signaling cascade initiated by DNP-mediated mitochondrial uncoupling.
References
- 1. benchchem.com [benchchem.com]
- 2. 3,4-Dinitrophenol | C6H4N2O5 | CID 11348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. benchchem.com [benchchem.com]
- 6. Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of QSAR Models | Basicmedical Key [basicmedicalkey.com]
- 8. mdpi.com [mdpi.com]
- 9. elearning.uniroma1.it [elearning.uniroma1.it]
Unraveling the Demise: A Comparative Guide to the Thermal Decomposition of Dinitropyrazole-Based Energetic Materials
For researchers, scientists, and professionals in drug development, understanding the thermal stability and decomposition pathways of energetic materials is paramount for ensuring safety and performance. This guide provides a comprehensive comparison of the thermal decomposition mechanisms of various dinitropyrazole-based materials, supported by experimental data and detailed methodologies.
Dinitropyrazole derivatives are a significant class of energetic materials, prized for their high nitrogen content, good density, and respectable detonation performance. However, their thermal behavior, a critical factor in their practical application, varies considerably with their molecular structure. This guide delves into the intricate mechanisms governing their decomposition upon heating, offering a comparative analysis of key compounds and setting them against established energetic materials.
At a Glance: Thermal Stability of Dinitropyrazole Derivatives
The thermal stability of dinitropyrazole-based materials is profoundly influenced by the position of the nitro groups and the nature of other substituents on the pyrazole ring. The following table summarizes key quantitative data from thermal analysis studies, providing a clear comparison of their decomposition temperatures and activation energies.
| Compound | Acronym | Decomposition Onset (Tonset) (°C) | Peak Decomposition (Tpeak) (°C) | Activation Energy (Ea) (kJ/mol) | Experimental Technique |
| 3,4-Dinitropyrazole | 3,4-DNP | ~201.2 | - | - | DSC |
| 3,5-Dinitropyrazole | 3,5-DNP | - | - | ~254 (Effective Ea) | Quantum Chemical Calc. |
| 4-Amino-3,5-dinitropyrazole | LLM-116 | - | ~250-280 (rate dependent) | 147.9 (Step 1) | DSC-TG |
| Trimer of LLM-116 | LLM-226 | - | ~280-310 (rate dependent) | 205.7 (Step 1) | DSC-TG |
| 5-Amino-3,4-dinitropyrazole | 5-ADP | ~173 | - | 230 ± 5 | DSC, ARC |
| 3,5-Dinitro-4-nitroxypyrazole | DNNP | - | - | - | DSC-MS |
| N-allyl-3,4-dinitropyrazole | 4a | 201.2 | - | - | DSC |
| N-allyl-3,5-dinitropyrazole | 5a | 217.4 | - | - | DSC |
| N-acryloyl-3,4-dinitropyrazole | 4b | 194.8 | - | - | DSC |
| N-acryloyl-3,5-dinitropyrazole | 5b | 255.1 | - | - | DSC |
Note: Decomposition temperatures can vary depending on the heating rate and experimental conditions. Activation energies are often calculated using model-free or model-fitting methods.
Deconstructing the Decomposition: Key Mechanistic Pathways
The thermal decomposition of dinitropyrazole-based materials is a complex process involving multiple competing reaction pathways. The initial steps are crucial in determining the overall stability and the nature of the subsequent, more exothermic reactions.
C-NO₂ Homolysis vs. N-NO₂ Rearrangement
A fundamental divergence in the decomposition mechanisms of dinitropyrazole isomers lies in the initial bond-breaking event. For C-nitropyrazoles, such as 3,4-DNP and 3,5-DNP, the scission of the C-NO₂ bond to release a nitro radical (•NO₂) is a common primary step.[1] In contrast, N-nitropyrazoles, like 1,3-DNP and 1,4-DNP, tend to undergo an N→C migration of the nitro group as the rate-limiting step.[2]
The Role of Substituents: Hydrogen Transfer and Ring Opening
The presence of functional groups like amino (-NH₂) moieties significantly alters the decomposition pathway. For instance, in 4-amino-3,5-dinitropyrazole (LLM-116), the decomposition is initiated by an intramolecular hydrogen transfer from the active aromatic N-H moiety, leading to the opening of the pyrazole ring.[3][4][5][6] This is in stark contrast to its trimer derivative (LLM-226), where the absence of this active N-H leads to a more stable structure whose decomposition begins with the rupture of carbon-nitrogen bonds in the diazo moiety.[3][4][5][6]
Similarly, for 5-amino-3,4-dinitropyrazole (5-ADP), the decomposition is proposed to start with a[1][3] sigmatropic hydrogen shift, followed by another hydrogen shift, ultimately leading to decomposition.[1] The autocatalytic nature of 5-ADP's decomposition is also a subject of study, with suggestions that primary radical products can accelerate the process.[1]
A novel decomposition channel has been identified for 3,5-DNP, commencing with a sigmatropic[1][7] H-shift, followed by pyrazole ring opening to yield molecular nitrogen and a nitro radical.[1]
Influence of O-NO₂ Groups
For dinitropyrazoles containing a nitroxyl (O-NO₂) group, such as 3,5-dinitro-4-nitroxypyrazole (DNNP), the initial decomposition step is the cleavage of the weaker O-NO₂ bond.[7] This is followed by further decomposition of the resulting nitropyrazole oxygen radical, involving either the cleavage of a nitro group or isomerization to a nitritepyrazole.[7]
Experimental Protocols: A Closer Look at the Methodologies
The data presented in this guide is primarily derived from a combination of experimental and computational techniques. Understanding these methodologies is crucial for interpreting the results.
Thermal Analysis
-
Differential Scanning Calorimetry (DSC): This technique measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[1][8] DSC is used to determine melting points, decomposition onset, and peak temperatures, as well as to calculate kinetic parameters.[1][8][9][10][11] Experiments are often conducted at various heating rates (e.g., 2.5, 5, 10, 20 °C·min⁻¹) under a dynamic nitrogen atmosphere.[3][5][6] For volatile compounds like 3,5-DNP, pressure DSC (PDSC) is employed to suppress evaporation and isolate the decomposition exotherm.[1][8]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[8][9] It provides information about the decomposition stages and the mass loss associated with each step. TGA is often coupled with DSC (TG-DSC) to provide simultaneous information on heat flow and mass change.[3][5][6][10]
-
Accelerating Rate Calorimetry (ARC): ARC is used to study the thermal stability of materials under adiabatic conditions, providing insights into potential thermal runaway reactions.[12]
Spectroscopic and Computational Methods
-
In-situ FTIR Spectroscopy: This technique allows for the real-time monitoring of the chemical changes occurring in the condensed phase during thermal decomposition by analyzing the infrared spectra of the sample as it is heated.[3][5]
-
Mass Spectrometry (MS): When coupled with thermal analysis techniques (e.g., DSC-MS), mass spectrometry helps to identify the gaseous products evolved during decomposition.[7]
-
Quantum Chemical Calculations: Computational methods, such as Density Functional Theory (DFT) and high-accuracy methods like CCSD(T)-F12, are used to calculate the activation energies of different reaction pathways and to corroborate experimental findings, providing a deeper understanding of the decomposition mechanisms at the molecular level.[1]
-
ReaxFF Molecular Dynamics Simulations: This reactive force field method is employed to simulate the decomposition process at the atomic level, offering insights into the initial bond-breaking events and the subsequent chemical reactions.[3][4][5][6]
Comparison with Alternative Energetic Materials
Dinitropyrazole-based materials exhibit a range of thermal stabilities, with some, like the LLM-226 trimer, showing significantly improved thermal stability compared to its monomer, LLM-116.[3][4][5] When compared to traditional explosives, many dinitropyrazole derivatives offer a favorable balance of performance and sensitivity. For instance, some have detonation properties comparable to RDX and HMX but with lower sensitivity to impact and friction.[7][13] However, the thermal stability of some dinitropyrazoles, such as 5-ADP, is lower than that of RDX, which may be a concern for certain applications.[12] The development of N-substituted liquid dinitropyrazoles has also shown promise, with these compounds exhibiting higher thermal stabilities than nitroglycerin.[10][11][14]
Conclusion
The thermal decomposition of dinitropyrazole-based materials is a multifaceted process dictated by the specific molecular architecture. The initial bond scission, the presence of functional groups capable of intramolecular hydrogen transfer, and the overall molecular stability are key determinants of their thermal behavior. A thorough understanding of these mechanisms, gained through a combination of advanced experimental techniques and computational modeling, is essential for the rational design of new, safer, and more effective energetic materials. The comparative data and mechanistic insights provided in this guide serve as a valuable resource for researchers in this dynamic field.
References
- 1. repo.ssau.ru [repo.ssau.ru]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Sensitivity of 3,4-Dinitropyrazole: A Comparative Analysis Against Common Energetic Materials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the sensitivity of 3,4-dinitropyrazole (3,4-DNP), an emerging melt-cast explosive, with established energetic materials such as TNT, RDX, and HMX. The data presented is compiled from peer-reviewed literature and technical reports, offering an objective assessment of 3,4-DNP's performance in terms of impact, friction, and electrostatic discharge (ESD) sensitivity. This information is critical for the safe handling, processing, and application of this novel energetic compound.
Executive Summary
3,4-Dinitropyrazole (3,4-DNP) is under investigation as a less sensitive replacement for traditional melt-cast explosives like TNT.[1] Experimental data consistently demonstrates that 3,4-DNP exhibits significantly lower sensitivity to various stimuli compared to common military-grade explosives. It is reported to be considerably less sensitive to impact, friction, electrostatic discharge, and shock than Composition B.[1] Furthermore, derivatives of 3,4-DNP, such as N-substituted and methacrylated forms, have been synthesized and show even lower sensitivity profiles than the parent compound.[2]
Quantitative Sensitivity Data
The following table summarizes the key sensitivity parameters for 3,4-DNP and other well-known energetic materials. It is important to note that sensitivity data can vary based on the specific experimental setup and conditions.
| Energetic Material | Impact Sensitivity (H₅₀) | Friction Sensitivity (BAM) | Electrostatic Discharge (ESD) Sensitivity |
| 3,4-Dinitropyrazole (3,4-DNP) | 67.4 cm (ERL)[1], 47.7 cm (LANL Type 12)[3][4][5] | >360 N[1] | >0.5 J[1] |
| TNT | 48 cm | - | - |
| RDX | 28 cm (ERL)[1] | 120 N[1] | 0.2 - 0.5 J[1] |
| HMX | 24 cm | 120 N | - |
| PETN | 12-13 cm | - | - |
Experimental Protocols
The sensitivity data presented in this guide are primarily based on the following standardized experimental methodologies.
Impact Sensitivity Testing
Impact sensitivity is commonly determined using the ERL (Explosives Research Laboratory) Type 12 Drop Weight Impact Test or similar methods like the LANL (Los Alamos National Laboratory) Type 12 apparatus.
-
Principle: A specified weight is dropped from varying heights onto a sample of the energetic material. The height at which there is a 50% probability of causing an explosion or reaction (H₅₀) is determined.
-
Apparatus: A drop-weight machine consisting of a guided weight, an anvil, and a sample holder. For the LANL Type 12 test, a 2.5 kg weight is typically used.[4]
-
Procedure: A small, measured amount of the material is placed in the sample holder. The weight is dropped from a predetermined height. The outcome (explosion or no explosion) is recorded. The Bruceton "up-and-down" method is often employed to statistically determine the H₅₀ value.
-
Interpretation: A higher H₅₀ value indicates lower impact sensitivity.
Friction Sensitivity Testing
Friction sensitivity is typically assessed using the BAM (Bundesanstalt für Materialforschung und -prüfung) Friction Apparatus .
-
Principle: This test measures the susceptibility of a substance to initiation by frictional stimuli.
-
Apparatus: The apparatus consists of a fixed porcelain pin and a moving porcelain plate. A sample of the material is placed between the pin and the plate.
-
Procedure: A specified load is applied to the porcelain pin. The porcelain plate is then moved back and forth under the pin. The test is conducted at various loads to determine the lowest load at which an explosion, flame, or crackling sound is observed.
-
Interpretation: A higher force value required to cause a reaction indicates lower friction sensitivity. A result of ">360 N" signifies that no reaction was observed at the maximum load of the standard BAM apparatus.[1]
Electrostatic Discharge (ESD) Sensitivity Testing
The ESD sensitivity of energetic materials is evaluated to understand the risk of initiation from static electricity.
-
Principle: This test determines the minimum electrical energy required to initiate a reaction in the material.
-
Apparatus: An ESD tester that can deliver a spark of known energy to the sample. The energy is calculated using the formula E = 0.5 * C * V², where C is the capacitance and V is the voltage.[6]
-
Procedure: A sample of the energetic material is placed in a holder between two electrodes. A capacitor is charged to a specific voltage and then discharged through the sample, creating a spark. The test is repeated at different energy levels to find the threshold for initiation.
-
Interpretation: A higher energy value (in Joules) required for initiation indicates lower ESD sensitivity.
Logical Flow of Sensitivity Assessment
The following diagram illustrates the relationship between the different sensitivity tests and their contribution to the overall safety assessment of an energetic material.
Caption: Logical workflow of energetic material sensitivity assessment.
Experimental Workflow for Sensitivity Testing
The diagram below outlines a typical experimental workflow for determining the sensitivity of a new energetic material like 3,4-DNP.
Caption: Experimental workflow for sensitivity analysis of 3,4-DNP.
References
A Comparative Guide to Isomeric Pyrazole-Tetrazoles: Unraveling the Impact of Structure on Performance
Introduction
In the pursuit of advanced materials, particularly within the energetic and pharmaceutical sectors, the strategic combination of robust heterocyclic scaffolds has proven to be a highly effective design principle. Among these, the pyrazole and tetrazole rings stand out as exemplary building blocks.[1] Pyrazoles offer high thermal stability and multiple sites for functionalization, while tetrazoles are renowned for their high nitrogen content and energetic nature, often serving as bioisosteres for carboxylic acids in medicinal chemistry.[2][3] The creation of hybrid molecules that covalently link these two heterocycles unlocks a synergistic potential for developing next-generation materials with finely tuned properties.
This guide provides an in-depth structural and performance comparison of positional isomers of pyrazole-tetrazoles, with a primary focus on their application as energetic materials. We will explore how subtle changes in the point of attachment between the two rings can cascade into significant differences in crystal packing, density, thermal stability, and detonation performance. By examining the causality behind these differences, this guide aims to provide researchers, scientists, and drug development professionals with actionable insights for the rational design of new, high-performance molecules.
The Critical Role of Positional Isomerism
Positional isomerism in pyrazole-tetrazole hybrids refers to compounds with the same molecular formula but different arrangements of substituents or linked fragments on the heterocyclic rings. For instance, a tetrazole ring can be connected to different carbon atoms of the pyrazole core. This seemingly minor structural modification is a critical determinant of the molecule's ultimate physicochemical properties.[4] The specific arrangement dictates the molecule's shape, polarity, and its ability to engage in non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions are the primary drivers of how molecules pack in a solid-state crystal lattice, which in turn governs crucial bulk properties like density—a paramount factor for energetic materials.[2][5]
Caption: General representation of 4-substituted vs. 5-substituted isomers.
Structural Analysis: A Tale of Two Isomers
To illustrate the profound impact of isomerism, we will focus on a direct comparison between two well-characterized, dinitro-functionalized pyrazole-tetrazole isomers:
-
H₂DNP-4T : 5-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazole
-
H₂DNP-5T : 5-(3,4-dinitro-1H-pyrazol-5-yl)-1H-tetrazole[5][6]
The key difference lies in the point of connection: the tetrazole ring is attached to the C4 position of the pyrazole in H₂DNP-4T and the C5 position in H₂DNP-5T.
Caption: Chemical structures of the H₂DNP-4T and H₂DNP-5T isomers.
Crystallographic and Density Insights
Single-crystal X-ray diffraction is an indispensable technique that provides a precise three-dimensional map of a molecule's structure and its arrangement in a crystal.[1] Analysis of these isomers reveals critical differences in their solid-state architecture.
-
Molecular Planarity: In H₂DNP-4T, the pyrazole and tetrazole rings are not coplanar, leading to an inefficient packing arrangement in the crystal lattice.[2] This twisting prevents molecules from stacking closely together.
-
Intermolecular Interactions: In contrast, the structure of H₂DNP-5T facilitates the formation of extensive intra- and intermolecular hydrogen bonds and π-π interactions.[2][5] These robust networks pull the molecules together into a highly compact and ordered arrangement.
This difference in molecular packing directly translates to a significant disparity in density, which is one of the most critical parameters for an energetic material's performance.[2]
| Compound | Formula | Density (g·cm⁻³) | Key Structural Feature |
| H₂DNP-4T | C₄H₂N₈O₄ | 1.669 | Non-coplanar rings, less efficient packing[2] |
| H₂DNP-5T | C₄H₂N₈O₄ | 1.82 | Extensive hydrogen bonding, high packing coefficient (73.1%)[5] |
Table 1. Comparison of Density and Structural Features.
The superior density of H₂DNP-5T is a direct consequence of its isomeric form, which allows for more effective intermolecular interactions, demonstrating a clear structure-property relationship.
Performance Comparison as Energetic Materials
The structural differences observed between H₂DNP-4T and H₂DNP-5T have a direct and predictable impact on their performance as energetic materials.
Detonation Properties
Detonation velocity (Dᵥ) and detonation pressure (P) are the primary metrics of an explosive's power. Both are strongly proportional to the material's density.[2][7] As expected, the higher density of H₂DNP-5T results in markedly superior detonation performance, placing it in the same class as the widely used military explosive, RDX.
| Compound | Density (g·cm⁻³) | Detonation Velocity (Dᵥ) (m·s⁻¹) | Detonation Pressure (P) (GPa) |
| H₂DNP-4T | 1.669 | 8062[2] | 26.0[2] |
| H₂DNP-5T | 1.82 | 8601[2] | 31.1[2] |
| RDX (benchmark) | 1.80 | ~8750 | ~34.0 |
Table 2. Comparison of Detonation Properties.
Thermal Stability and Sensitivity
For any practical application, high performance must be balanced with safety. This requires good thermal stability (resistance to decomposition upon heating) and low sensitivity to accidental stimuli like impact and friction.
| Compound | Thermal Decomposition (°C) | Impact Sensitivity (J) | Friction Sensitivity (N) |
| H₂DNP-5T | 165 | 12 | 160 |
| RDX (benchmark) | ~205 | 7.5 | 120 |
Table 3. Thermal Stability and Sensitivity Data for H₂DNP-5T.[2]
H₂DNP-5T exhibits good thermal stability and moderate sensitivity, making it a promising candidate for further development.[2] The initial decomposition pathway for such compounds is often associated with the breakdown of the tetrazole ring.[8]
Experimental Protocols
The successful synthesis and evaluation of these materials rely on precise and repeatable experimental procedures.
Synthesis of 5-(3,4-dinitro-1H-pyrazol-5-yl)-1H-tetrazole (H₂DNP-5T)
This protocol is a representation based on published literature and should be performed by trained professionals with appropriate safety precautions.[5][6]
-
Starting Material: Begin with a suitable precursor such as 5-(3,4-dinitro-1H-pyrazol-5-yl)carbonitrile.
-
Cycloaddition: Dissolve the starting nitrile in a suitable solvent like dimethylformamide (DMF).
-
Azide Addition: Add sodium azide (NaN₃) and a proton source like ammonium chloride (NH₄Cl) to the solution.
-
Reaction: Heat the mixture under reflux for several hours while monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture and pour it into ice water.
-
Acidification: Carefully acidify the aqueous solution with a strong acid (e.g., HCl) to precipitate the product.
-
Isolation: Collect the solid product by filtration, wash thoroughly with water to remove any residual salts, and dry under vacuum.
-
Characterization: Confirm the structure and purity of the final compound using NMR (¹H, ¹³C), IR spectroscopy, and elemental analysis.
Characterization Workflow
The comprehensive evaluation of a new energetic material follows a structured workflow.
Caption: Standard workflow for synthesis and evaluation of energetic materials.
Conclusion and Future Outlook
This guide has demonstrated that positional isomerism is not a trivial structural detail but a powerful tool for tuning the performance of pyrazole-tetrazole hybrids. The case study of H₂DNP-4T and H₂DNP-5T clearly shows that the 5-substituted isomer offers a significant advantage in density, driven by more effective crystal packing through hydrogen bonding and π-π interactions.[2][5] This superior density directly translates into detonation performance that is comparable to the benchmark energetic material RDX.[2]
The insights gained from this comparison underscore a critical principle for materials science: the rational design of molecules, informed by a deep understanding of structure-property relationships, is key to accelerating the discovery of advanced materials. Future work will undoubtedly focus on exploring other isomeric frameworks and leveraging co-crystallization or the formation of energetic salts to further enhance performance while improving safety characteristics.[2][9]
References
- 1. mdpi.com [mdpi.com]
- 2. Energetic multifunctionalized nitro/nitramino isomeric pyrazole–tetrazole hybrids: enhancing density and detonation properties through hydrogen bondin ... - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D4TA03084B [pubs.rsc.org]
- 3. New family of tetrazole-pyrazole compounds: Synthesis, characterization, antimicrobial activity and docking study - Arabian Journal of Chemistry [arabjchem.org]
- 4. scispace.com [scispace.com]
- 5. Energetic multifunctionalized nitro/nitramino isomeric pyrazole–tetrazole hybrids: enhancing density and detonation properties through hydrogen bonding and π–π interactions - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Constructing Energetic Ionic Frameworks of Tetrazole with Enhanced Performance through Isomerism - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 3,4-dinitro-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and handling of energetic materials like 3,4-dinitro-1H-pyrazole are often a necessary part of innovation. However, with great discovery comes great responsibility. The proper disposal of such compounds is not merely a procedural formality but a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, in-depth technical framework for the safe and compliant disposal of this compound, moving beyond a simple checklist to explain the "why" behind each critical step.
Understanding the Hazard: The Chemical Profile of this compound
This compound is a heterocyclic aromatic compound containing two nitro groups, which are responsible for its energetic properties. Its chemical structure dictates its reactivity and potential hazards. The primary concerns associated with this compound include its potential to detonate under certain conditions and its toxicity.[1][2]
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[1]
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[1]
Furthermore, as an energetic material, it is sensitive to impact, friction, and heat, which necessitates specialized handling and disposal procedures to mitigate the risk of accidental detonation.[3]
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, a thorough risk assessment must be conducted. The following PPE is mandatory:
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield | Protects against splashes of contaminated solvents and fine particles of the compound. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | Prevents skin contact, which can cause irritation and absorption of the harmful substance.[1] |
| Body Protection | Flame-retardant laboratory coat | Provides a barrier against accidental spills and contact with flammable materials. |
| Respiratory Protection | Use in a certified chemical fume hood | Prevents inhalation of dust or vapors, which are harmful.[1] |
Disposal Pathways: A Decision-Making Workflow
The appropriate disposal method for this compound depends on the quantity and nature of the waste (e.g., pure compound, contaminated materials, or solutions). The following diagram illustrates the decision-making process for proper disposal.
Caption: Decision workflow for the proper disposal of this compound.
Standard Disposal Protocol for Bulk Quantities
For significant quantities of this compound, direct disposal via a licensed hazardous waste management company is the only acceptable method. Attempting to neutralize large amounts of energetic materials in a laboratory setting is extremely dangerous and should be avoided.
Step-by-Step Procedure:
-
Segregation: Do not mix this compound waste with other chemical waste streams.
-
Containerization: Use a designated, robust, and clearly labeled hazardous waste container. The container must be compatible with the compound and should not be susceptible to generating static electricity.
-
Labeling: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The appropriate hazard pictograms (e.g., exploding bomb, skull and crossbones, exclamation mark)
-
The date of waste accumulation.
-
-
Storage: Store the sealed container in a designated, cool, dry, and well-ventilated hazardous waste accumulation area, away from heat, sparks, and incompatible materials.
-
Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and transportation.
Disposal of Trace Amounts and Contaminated Materials
For items with trace contamination (e.g., weighing paper, gloves, vials), the primary goal is to prevent the spread of the hazardous material.
Step-by-Step Procedure:
-
Collection: Place all contaminated solid waste into a designated, labeled, and sealable hazardous waste bag or container.
-
Decontamination of Glassware:
-
Rinse glassware with a suitable solvent (e.g., acetone) in a chemical fume hood.
-
Collect the rinse solvent as hazardous waste.
-
Wash the glassware with soap and water.
-
-
Disposal of Sharps: Any contaminated needles or other sharps must be placed in a designated sharps container for hazardous waste.
-
Final Disposal: The collected contaminated materials should be disposed of through your institution's hazardous waste program.
Emergency Spill Procedures
In the event of a spill, immediate and calm action is crucial to mitigate the risks.
For Minor Spills (< 1 gram in a fume hood):
-
Alert Personnel: Immediately notify others in the laboratory.
-
Ensure Ventilation: Maintain the fume hood sash at the lowest practical height.
-
Don PPE: Wear the appropriate PPE as outlined in Section 2.
-
Containment: Cover the spill with an inert absorbent material, such as vermiculite or sand. Do not use combustible materials like paper towels.
-
Collection: Carefully scoop the absorbed material and spilled compound into a designated hazardous waste container using non-sparking tools.
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), collecting the cloth as contaminated waste. Then, wash the area with soap and water.
-
Disposal: Dispose of all cleanup materials as hazardous waste.
For Major Spills (> 1 gram or outside a fume hood):
-
Evacuate: Immediately evacuate the laboratory, closing the doors behind you.
-
Activate Alarm: Activate the nearest fire alarm to alert emergency services and facilitate building evacuation.
-
Notify Emergency Services: From a safe location, call your institution's emergency number and provide the following information:
-
Your name and location.
-
The name of the spilled chemical (this compound).
-
The approximate quantity spilled.
-
Any injuries that have occurred.
-
-
Do Not Re-enter: Do not re-enter the laboratory until it has been cleared by trained emergency responders.
Laboratory-Scale Chemical Neutralization (for small quantities only)
For experienced researchers, chemical neutralization of small quantities of this compound can be a viable pre-treatment step to reduce its energetic hazard before disposal. This procedure should only be performed by trained personnel in a controlled laboratory setting. The principle of this method is the reduction of the nitro groups to less energetic amino groups.
WARNING: This procedure can be hazardous if not performed correctly. Always start with a very small test reaction to assess the reactivity.
Materials:
-
This compound (not to exceed 1 gram)
-
Zinc dust or Tin(II) chloride (SnCl₂)
-
Dilute Hydrochloric Acid (HCl) (e.g., 3 M)
-
Sodium bicarbonate (NaHCO₃) solution
-
Stir plate and stir bar
-
Round bottom flask
-
Ice bath
Step-by-Step Protocol:
-
Setup: In a chemical fume hood, place a round bottom flask containing a stir bar in an ice bath on a stir plate.
-
Dissolution: Add the this compound to the flask and add a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to dissolve or suspend the compound.
-
Addition of Reducing Agent: Slowly and portion-wise, add an excess of the reducing agent (zinc dust or tin(II) chloride) to the stirring solution.
-
Acidification: Slowly add dilute hydrochloric acid to the mixture. This will initiate the reduction of the nitro groups. The reaction may be exothermic, so maintain the temperature with the ice bath.
-
Reaction Monitoring: Allow the reaction to stir until the starting material is no longer visible (e.g., by TLC or visual inspection of the disappearance of the solid). The resulting product should be the corresponding diamino-pyrazole.
-
Neutralization of the Reaction Mixture: Once the reaction is complete, slowly and carefully add sodium bicarbonate solution to neutralize the excess acid. Be cautious of gas evolution (CO₂).
-
Waste Collection: The resulting mixture, containing the less hazardous amino-pyrazole derivative and inorganic salts, should be collected as hazardous waste. Although the primary energetic hazard has been reduced, the products may still have other toxicological properties.
-
Final Disposal: Dispose of the neutralized mixture through your institution's hazardous waste program.
Conclusion: A Culture of Safety
The proper disposal of this compound is a non-negotiable aspect of responsible scientific practice. By understanding the inherent hazards of this compound and adhering to the detailed procedures outlined in this guide, researchers can ensure the safety of themselves, their colleagues, and the environment. This commitment to a robust safety culture is the foundation upon which scientific progress is built.
References
Personal protective equipment for handling 3,4-dinitro-1H-pyrazole
This document provides crucial safety and logistical information for the handling and disposal of 3,4-dinitro-1H-pyrazole, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure safe laboratory operations.
Hazard Identification and Classification
This compound is classified as a hazardous substance with multiple routes of exposure. It is crucial to understand its potential dangers before handling. The compound is a desensitized explosive, with a risk of explosion if heated under confinement.[1]
GHS Hazard Statements
| Code | Hazard Statement | Reference |
| H302 | Harmful if swallowed | [1][2] |
| H312 | Harmful in contact with skin | [2] |
| H315 | Causes skin irritation | [2][3] |
| H319 | Causes serious eye irritation | [2][3] |
| H332 | Harmful if inhaled | [2] |
| H335 | May cause respiratory irritation | [2][3] |
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₃H₂N₄O₄ | [2] |
| Molecular Weight | 158.07 g/mol | [2] |
| Appearance | Solid Crystalline (Yellow for related compounds) | [4] |
Note: Occupational exposure limit values have not been established for this substance.[1][4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure. The use of PPE should be considered the final barrier after engineering and administrative controls have been implemented.[5]
Recommended PPE for Handling this compound
| Body Part | Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves (double-gloving recommended) | Handle with impervious gloves.[1] Thicker gloves generally offer better protection.[5] The outer glove should be removed and disposed of immediately after handling or if contamination is suspected.[5] |
| Eyes/Face | Safety goggles and face shield | Protects against splashes, flying fragments, and dust.[6][7] Standard eyeglasses or safety glasses with side shields are not sufficient.[5][8] A face shield offers a full range of protection for the face and eyes.[5][7] |
| Body | Chemical-resistant lab coat or coverall | A long-sleeved gown or coverall provides necessary body protection.[8] Ensure it is made of a material resistant to the chemicals being handled. Take off immediately all contaminated clothing.[1] |
| Respiratory | NIOSH-approved respirator (e.g., N-95 dust mask for powders; chemical cartridge respirator for potential vapors or large spills) | Use appropriate respirators to protect against adverse health effects from breathing contaminated air.[6] A NIOSH-approved N-95 or N-100 mask is sufficient for handling powders, while a chemical cartridge-type respirator is required for large spills.[5][8] Use only in a well-ventilated area or under a chemical fume hood.[4] Surgical masks offer little to no protection from chemical exposure.[5][8] In case of fire, wear a self-contained breathing apparatus (SCBA).[1][9][10] |
Operational Plan: Handling and Storage
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area or inside a chemical fume hood to minimize inhalation risk.[4]
-
Avoid Contact: Take precautionary measures to avoid contact with skin, eyes, and clothing.[3][9]
-
Dust Prevention: Avoid the formation and inhalation of dust.[1][9]
-
Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[1] Avoid shock and friction.[1]
-
Hygiene: Do not eat, drink, or smoke when using this product.[1] Wash hands and any exposed skin thoroughly after handling.[1][4]
Storage:
-
Container: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][4]
-
Conditions: Store locked up and away from sources of ignition and heat.[1][4] It is noted as light-sensitive and should be stored under an inert gas.[1]
-
Regulations: Observe all national and local regulations regarding the storage of hazardous materials.[1]
Experimental Protocol: Weighing and Solution Preparation (General Procedure)
This protocol outlines a general procedure for safely handling this compound powder to prepare a stock solution. This should be adapted based on specific experimental requirements and a thorough risk assessment.
-
Preparation:
-
Designate a specific area for handling, preferably within a chemical fume hood.
-
Ensure an eyewash station and safety shower are nearby.[4]
-
Assemble all necessary equipment (spatula, weigh boat, volumetric flask, solvent, etc.) before retrieving the chemical.
-
Don all required PPE as specified in the table above.
-
-
Weighing:
-
Place an analytical balance inside the chemical fume hood if possible. If not, use a balance in a low-traffic area with minimal air currents.
-
Carefully open the container. Avoid creating airborne dust.
-
Use a clean spatula to transfer the desired amount of this compound to a weigh boat.
-
Close the primary container tightly immediately after weighing.
-
-
Solubilization:
-
Place the weigh boat containing the powder into the appropriate volumetric flask.
-
Carefully add the chosen solvent to the flask, rinsing the weigh boat in the process.
-
Fill the flask to approximately two-thirds of its volume, cap it securely, and gently swirl to dissolve the compound. Use sonication if necessary and safe for the specific solvent.
-
Once dissolved, add solvent to the calibration mark.
-
Invert the flask several times to ensure a homogenous solution.
-
-
Cleanup:
-
Dispose of the weigh boat and any contaminated wipes as hazardous waste.
-
Wipe down the spatula, the balance, and the work surface in the fume hood with an appropriate solvent and cleaning agent. Dispose of cleaning materials as hazardous waste.
-
Remove outer gloves and dispose of them as hazardous waste before leaving the work area.
-
Wash hands thoroughly.
-
Emergency and Disposal Plan
Spill Response:
-
Evacuate: Evacuate non-essential personnel from the immediate danger area.[1][9]
-
Contain: Prevent the spill from entering drains or waterways.[1] Cover drains if necessary.[1]
-
Cleanup:
First Aid Measures
| Exposure Route | First Aid Procedure | Reference |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention. | [4][9][10] |
| Skin Contact | Take off immediately all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. | [1][4][9] |
| Eye Contact | Rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention. | [1][4][9] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. | [1][9][10] |
Firefighting:
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][10]
-
Hazards: The substance is combustible and may decompose in a fire, creating a danger of explosion.[1] Hazardous combustion products include carbon oxides and nitrogen oxides (NOx).[1]
-
Protection: Firefighters must wear a self-contained breathing apparatus (SCBA).[1][9][10]
Disposal Plan:
-
Classification: this compound and any materials contaminated with it must be treated as hazardous chemical waste.[11]
-
Procedure: Do not dispose of it down the drain or in regular trash.[1][11] The recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Regulations: All disposal must be conducted in accordance with approved waste disposal plant procedures and local, regional, and national regulations.[1][3][4]
Caption: Workflow for the safe handling of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound | C3H2N4O4 | CID 3620736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. fishersci.com [fishersci.com]
- 5. pppmag.com [pppmag.com]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. Examples of PPE for Dangerous Goods Classes [canadasafetytraining.com]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Page loading... [guidechem.com]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
